Indotecan's primary mechanism is the inhibition of DNA topoisomerase I (Top1), an essential enzyme for DNA replication and transcription [1].
This compound belongs to the non-camptothecin class of Top1 inhibitors and offers several potential advantages [2] [4]:
| Feature | This compound (Indenoisoquinoline) | Camptothecins (e.g., Topotecan, Irinotecan) |
|---|---|---|
| Chemical Structure | Stable polycyclic structure [4] | Chemically unstable lactone (E-ring); rapid hydrolysis in plasma [5] [4] |
| DNA Cleavage Sites | Unique, non-overlapping sites distinct from camptothecins [2] | Specific pattern of cleavage sites [2] |
| Resistance Factors | Less susceptible to certain Top1 resistance mutations (R364H, N722S) and ABC drug efflux pumps (ABCB1, ABCG2) [2] [3] [4] | Susceptible to resistance from Top1 mutations and efflux by ABCG2/ABCB1 [2] [4] |
| Clinical Toxicity | No severe diarrhea reported in Phase I trials [4] | Dose-limiting diarrhea (Irinotecan) and myelosuppression (Topotecan) [5] [4] |
The following diagram illustrates the key mechanistic differences in how this compound and camptothecins inhibit Top1 and cause DNA damage:
This compound and camptothecins both stabilize Top1-DNA complexes, leading to replication-associated DNA damage, but they bind to distinct sites on the complex.
This compound demonstrates potent cytotoxic activity across various human cancer cell lines, with growth inhibition (GI₅₀) values frequently in the nanomolar range [6].
| Cancer Cell Line | GI₅₀ / IC₅₀ Value |
|---|---|
| SF-539 (CNS cancer) | 0.04 µM [6] |
| UACC-62 (Melanoma) | 0.03 µM [6] |
| DU-145 (Prostate cancer) | 0.155 µM [6] |
| MCF-7 (Breast cancer) | 0.37 µM [6] |
| HCT-116 (Colon cancer) | 1.15 µM [6] |
| HOP-62 (Lung cancer) | 1.78 µM [6] |
Research identifies key biomarkers that predict tumor sensitivity to this compound [3] [4]:
Key methodologies from preclinical studies demonstrate the compound's mechanism and activity [3].
1. Cell Viability and Synergism Assay
2. DNA Damage Analysis (γH2AX Foci)
3. Topoisomerase I DNA Cleavage Assay (In Vitro)
4. Apoptosis and Cell Cycle Analysis
This compound represents a promising next-generation Top1 inhibitor. Its clinical development path is likely focused on targeted populations, particularly tumors with deficiencies in DNA repair pathways such as HRD or PTEN loss, and in rational combinations with PARP inhibitors.
Indotecan is a "Top1 poison" that stabilizes the DNA-Top1 cleavage complex, preventing the religation of DNA strands and causing lethal DNA damage during replication [1] [2].
Key Preclinical Cytotoxicity Data: The half-maximal inhibitory concentration (IC₅₀) values for this compound across various cancer cell lines demonstrate its potency [3].
| Cell Line | Type | This compound IC₅₀ (nM) |
|---|---|---|
| P388 | Mouse leukemia | 300 nM |
| HCT116 | Human colon cancer | 1200 nM |
| MCF-7 | Human breast cancer | 560 nM |
Advantages over Camptothecins:
Clinical trials have established the safety profile and maximum tolerated doses (MTD) for different administration schedules [2].
Summary of Early-Phase Clinical Trials:
| Trial Aspect | Daily Schedule (Days 1-5, 28-day cycles) | Weekly Schedule (Days 1, 8, 15, 28-day cycles) |
|---|---|---|
| MTD | 60 mg/m²/day [2] | 90 mg/m² [2] |
| Principal Toxicity | Myelosuppression [2] | Myelosuppression [2] |
| Infusion Duration | 1 hour [2] | 3 hours [2] |
| ClinicalTrials.gov Identifier | NCT01051635 [2] | NCT01794104 [2] |
Key Pharmacodynamic Findings:
1. Top1-Mediated DNA Cleavage Assay [1] This gel-based assay evaluates the compound's ability to poison Top1 and stabilize the cleavage complex.
2. Cytotoxicity Assay (NCI-60 Method) [1] The compound's growth inhibitory potency is determined using a panel of 60 human cancer cell lines.
The following diagram illustrates the mechanism of action and the key experimental assays used in this compound research:
Indotecan functions as a TOP1 "poison" by stabilizing the topoisomerase I cleavage complex (TOP1cc), a transient covalent complex between TOP1 and DNA [1] [2]. It acts as an interfacial inhibitor, binding at the interface of the TOP1-DNA complex and preventing the religation of the DNA strand after TOP1 has created a single-strand break [1] [2]. The collision of a DNA replication fork with this stabilized complex results in irreversible double-strand breaks, leading to apoptotic cell death [1] [3].
Compared to camptothecins, indenoisoquinolines like this compound offer several key advantages [1] [4] [3]:
The table below summarizes key quantitative data and clinical findings for this compound.
| Aspect | Details |
|---|---|
| TOP1 Inhibitory Activity | Confirmed via TOP1-mediated DNA cleavage assays; stabilizes TOP1cc [4]. |
| Cytotoxicity (GI50) | Potent antiproliferative activity across NCI-60 cell lines (e.g., 0.155 μM in DU-145, 1.15 μM in HCT-116) [5]. |
| Clinical Dosing (Phase I) | Daily x5 schedule (QDx5): MTD = 60 mg/m²/day [6]. Weekly schedule: MTD = 90 mg/m² [6]. |
| Principal Toxicity | Myelosuppression (neutropenia); notably, significant gastrointestinal toxicity (diarrhea) common with irinotecan was not observed [6] [7]. |
| Pharmacokinetics | Long terminal half-life (~69 hrs), low clearance (1.27 L/h/m²), high protein binding (96-98%) [7]. |
| Pharmacodynamics | Target engagement demonstrated by TOP1 downregulation and induction of γH2AX (DNA damage marker) in tumor biopsies, circulating tumor cells, and patient hair follicles [6]. |
| Clinical Response | Limited single-agent activity in early trials; one confirmed partial response (PR) noted with LMP744 (a related indenoisoquinoline) [3]. |
For drug development professionals, understanding the key assays used to evaluate this compound is critical.
The following diagram illustrates the key cellular events triggered by this compound, from drug entry to cell fate decision, integrating biomarkers used in clinical evaluation.
This compound-induced cellular signaling pathway and potential combination strategies.
Research is focused on patient stratification and rational combination therapies to enhance this compound's efficacy. Key determinants of response identified preclinically and in early trials include:
Based on the current evidence, this compound represents a promising approach for targeting TOP1 with a potentially improved therapeutic index over classic camptothecins. Its future clinical utility will likely be in biomarker-driven contexts, particularly in tumors with high SLFN11 expression or HR deficiency, and in rational combination regimens.
DNA topoisomerase I (Top1) is an essential nuclear enzyme that resolves DNA topological constraints during replication, transcription, and chromatin remodeling by introducing transient single-strand breaks in the DNA backbone. This enzymatic activity makes Top1 a validated molecular target for cancer chemotherapy, as its inhibition generates persistent DNA damage that selectively targets rapidly dividing cancer cells. Indotecan (LMP400) represents a novel class of non-camptothecin Top1 inhibitors known as indenoisoquinolines, which were developed to overcome the significant limitations of conventional camptothecin-derived therapeutics like topotecan and irinotecan. These limitations include chemical instability due to a labile lactone E-ring, susceptibility to drug resistance mechanisms, and undesirable toxicity profiles that limit their therapeutic utility [1] [2].
The discovery and development of this compound originated from systematic drug screening efforts at the National Cancer Institute (NCI), where the prototype indenoisoquinoline NSC314622 was identified through COMPARE analysis of cytotoxicity patterns across the NCI-60 cancer cell line panel. This analysis revealed that NSC314622 exhibited a cytotoxicity profile strikingly similar to known Top1 inhibitors, prompting further investigation and optimization of this chemical class [3] [2]. Subsequent structure-activity relationship studies led to the development of this compound as a clinical candidate, which has now progressed to Phase I clinical trials for relapsed solid tumors and lymphomas, with plans for Phase II trials currently underway [4] [1]. This comprehensive technical review examines the molecular mechanisms, experimental characterization, and clinical development of this compound as a Top1-targeted therapeutic agent.
The catalytic cycle of Top1 involves a coordinated series of DNA cleavage and religation steps that modulate DNA supercoiling. Under normal physiological conditions, Top1 binds to duplex DNA and cleaves one DNA strand through transesterification, forming a covalent phosphotyrosyl linkage between the enzyme's active site tyrosine residue (Tyr723 in human Top1) and the 3'-end of the nicked DNA. This cleavage complex allows controlled rotation of the cleaved strand around the intact strand, relieving torsional stress. The cycle completes when the 5'-hydroxyl terminus of the nicked DNA conducts a nucleophilic attack on the phosphotyrosyl bond, resealing the DNA break and releasing the Top1 enzyme [3] [5]. This delicate balance between DNA cleavage and religation is disrupted by Top1 inhibitors, which can be broadly classified as either Top1 suppressors that inhibit the initial DNA cleavage reaction or Top1 poisons that stabilize the cleavage complex and prevent DNA religation [3].
This compound functions as a Top1 poison that stabilizes the Top1-DNA cleavage complex, but it does so through a molecular mechanism distinct from camptothecin derivatives. While camptothecins form a ternary drug-enzyme-DNA complex that reversibly traps Top1 at the religation step, this compound and other indenoisoquinolines specifically inhibit the catalytic cleavage activity of Top1 itself, preventing the initial DNA strand breakage rather than blocking the subsequent religation step [6]. This fundamental mechanistic difference was demonstrated in biochemical Top1 assays showing that CY13II (an indolizinoquinoline derivative structurally related to indenoisoquinolines) inhibits Top1-mediated DNA cleavage without forming the stable ternary complex characteristic of camptothecins [6].
The molecular interactions underlying this compound's mechanism have been elucidated through X-ray crystallographic studies of indenoisoquinoline-Top1-DNA complexes. These structural analyses reveal that indenoisoquinolines intercalate between DNA base pairs at the Top1 cleavage site, forming specific hydrogen bonds with Top1 residues that are not engaged by camptothecins. This distinct binding interface explains why this compound maintains activity against cancer cell lines with Top1 mutations that confer resistance to camptothecins, particularly mutations affecting residues Arg364 and Asn722 in the Top1 active site [3] [2]. Additionally, the planar polycyclic structure of this compound allows for stable DNA intercalation without the chemical instability associated with the lactone ring of camptothecins, contributing to its more favorable pharmacological properties [3] [1].
Figure 1: Comparative Mechanism of Topoisomerase I Inhibition: this compound vs. Camptothecin
The stabilization of Top1-DNA cleavage complexes by this compound initiates a cascade of molecular events culminating in cell death. When DNA replication forks collide with these stabilized complexes, they generate lethal double-strand breaks that activate DNA damage response pathways. Cancer cells with defective DNA repair mechanisms are particularly vulnerable to this induced genomic instability. Cell cycle analysis of K562 leukemia cells treated with this compound demonstrates dose-dependent G2/M phase arrest, consistent with activation of DNA damage checkpoints that prevent cell cycle progression until DNA lesions are repaired [6]. At higher concentrations or prolonged exposures, this arrest transitions to apoptotic cell death through mitochondrial and caspase-dependent pathways.
The cytotoxicity of this compound and other Top1 poisons depends critically on active DNA replication, as the collision between replication forks and stabilized Top1 cleavage complexes represents the primary cytotoxic lesion. This replication dependence explains the selective toxicity of this compound toward rapidly proliferating cancer cells compared to quiescent normal cells. Additionally, the pattern of DNA cleavage sites induced by this compound differs from that of camptothecin, with indenoisoquinolines producing a distinct genomic fingerprint of Top1-mediated DNA damage that may contribute to their unique antitumor spectrum and potential utility in camptothecin-resistant malignancies [3] [2].
Rigorous biochemical characterization has established the quantitative potency profile of this compound as a Top1 inhibitor. In Top1-mediated DNA cleavage assays, which employ 32P-end-labeled DNA fragments and recombinant Top1 enzyme, this compound demonstrates concentration-dependent inhibition of Top1 catalytic activity. The semiquantitative scoring system used to evaluate Top1 inhibitory activity (ranging from 0 for no activity to ++++ for equipotent with camptothecin) places this compound in the +++ to ++++ range, indicating potent Top1 poisoning activity comparable or superior to the camptothecin reference standard [3]. Importantly, the ternary complex stability of this compound-Top1-DNA complexes exceeds that of camptothecin-derived complexes, with slower dissociation kinetics that may enhance their cytotoxicity despite potentially lower absolute abundance [7].
Table 1: Biochemical Profiling of this compound as a Topoisomerase I Inhibitor
| Parameter | This compound (LMP400) | Camptothecin (CPT) | Experimental Method |
|---|---|---|---|
| Top1 Inhibitory Activity | +++ to ++++ | ++++ | Top1-mediated DNA cleavage assay with 32P-labeled DNA [3] |
| Ternary Complex Stability | High (slow dissociation) | Moderate (rapidly reversible) | DNA cleavage reversibility assays [7] |
| DNA Cleavage Specificity | Distinct pattern from CPT | Characteristic CPT pattern | Gel electrophoresis of cleavage sites [3] [2] |
| Effective Concentration (Biochemical) | Nanomolar range | Nanomolar range | In vitro Top1 inhibition assays [7] |
| Resistance to Top1 Mutations | Retains activity against R364H and N722S mutations | Sensitive to Top1 mutations | Assays with mutant Top1 enzymes [3] |
The antiproliferative activity of this compound has been extensively evaluated across the NCI-60 cancer cell line panel, revealing a characteristic cytotoxicity profile that correlates with known Top1 inhibitors but with distinct features suggesting additional mechanistic nuances. The mean growth inhibitory (GI50) values for this compound fall in the low micromolar to nanomolar range across various cancer cell types, with particular potency against leukemia, colon cancer, and renal cancer cell lines [3]. The flat concentration-response curves observed for this compound in the NCI-60 screen are characteristic of compounds with high potency but limited aqueous solubility, suggesting that formulation improvements could enhance its cellular efficacy [3].
Metabolic studies of this compound have identified biologically active metabolites, particularly 2- and 3-hydroxylated derivatives, which exhibit significantly enhanced cytotoxicity compared to the parent compound. For example, the 3-hydroxylated metabolite shows a mean GI50 value of 76 nM, representing an approximately 60-fold improvement over the parent this compound (MGM 4.64 μM) in cytotoxicity assays [3]. These metabolites retain potent Top1 inhibitory activity and have become the focus of prodrug development strategies aimed at improving the pharmaceutical properties of the indenoisoquinoline class.
Table 2: Cellular Activity Profile of this compound and Selected Derivatives
| Cell Line/Type | This compound (LMP400) GI50 | 3-OH Metabolite GI50 | Camptothecin GI50 | Key Observations |
|---|---|---|---|---|
| K562 Leukemia | ~1-5 μM | Not reported | ~10-50 μM | G2/M cell cycle arrest; decreased growth rate [6] |
| NCI-60 Panel (Mean) | 4.64 μM | 76 nM | Variable by cell line | Flat concentration-response curves suggest solubility limitations [3] |
| HR-Deficient Models | Enhanced sensitivity | Not reported | Enhanced sensitivity | Synthetic lethality in BRCA1/2 deficient cells [7] |
| SLFN11-Positive Cancers | Enhanced sensitivity | Not reported | Enhanced sensitivity | SLFN11 expression correlates with response [7] |
| CPT-Resistant Lines | Often retained activity | Not reported | Resistant | Activity maintained in some CPT-resistant models [2] |
The evaluation of this compound's Top1 inhibitory activity employs well-established biochemical assays that measure various aspects of Top1 catalysis and complex formation. The Top1-mediated DNA cleavage assay represents the cornerstone of these methodologies. This protocol utilizes a 32P 3'-end-labeled 117-base pair DNA fragment incubated with recombinant Top1 enzyme in the presence of varying concentrations of this compound (typically 0.1-100 μM range). The reaction mixtures are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the cleavage patterns are visualized by autoradiography or phosphorimaging. The number and intensity of DNA cleavage fragments are scored semiquantitatively relative to reference compounds (camptothecin and NSC314622), with activity ratings from 0 (no activity) to ++++ (equipotent with camptothecin) [3] [5].
For quantitative assessment of ternary complex stability, the ICE (In Vivo Complex of Enzyme) assay may be adapted for in vitro applications. This approach involves incubating Top1 with DNA substrate and this compound, followed by digestion with proteinase K and separation by cesium chloride density gradient centrifugation. The amount of Top1 covalently bound to DNA in the presence of this compound provides a quantitative measure of cleavage complex stabilization. More recently, the RADAR (Rapid Approach to DNA Adduct Recovery) assay has been developed as a higher-throughput alternative, utilizing chaotropic salts and detergent-based cell lysis followed by alcohol precipitation to enrich for Top1-DNA covalent complexes, which can then be quantified by ELISA or Western blot [5].
At the cellular level, multiple complementary approaches characterize this compound's biological activity. Standard cytotoxicity assays (MTT, XTT, or sulforhodamine B) determine GI50 values across cancer cell line panels, providing quantitative measures of antiproliferative potency. For cell cycle analysis, treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to quantify DNA content and identify cell cycle distribution changes. The observation of G2/M phase arrest in K562 cells after this compound treatment exemplifies the application of this technique [6].
The γH2AX immunofluorescence assay provides a sensitive measure of DNA double-strand breaks resulting from collision between replication forks and stabilized Top1 cleavage complexes. Cells treated with this compound are fixed at various time points, incubated with anti-γH2AX antibody, and visualized by fluorescence microscopy, with the number and intensity of γH2AX foci correlating with the extent of DNA damage. For assessment of apoptosis, Annexin V/propidium iodide dual staining followed by flow cytometry distinguishes early apoptotic, late apoptotic, and necrotic cell populations in response to this compound treatment [6] [7].
The in vivo efficacy of this compound has been evaluated in multiple xenograft and allograft models representing various human cancers. In the standard human tumor xenograft model, cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice, followed by treatment with this compound administered intravenously or orally. Tumor volume measurements over time provide quantitative data on antitumor efficacy, while body weight monitoring and clinical pathology assessments evaluate tolerability and potential toxicities [7].
The orthotopic allograft model with BRCA1 deficiency has been particularly informative for evaluating this compound in genetically defined contexts. In this model, murine ovarian cancer cells with engineered BRCA1 knockout are implanted into the ovarian capsule of syngeneic recipients, followed by treatment with this compound as a single agent or in combination with PARP inhibitors. This approach has demonstrated enhanced efficacy of this compound in homologous recombination-deficient backgrounds and revealed synergistic interactions with PARP inhibition [7]. Additionally, patient-derived xenograft (PDX) models and 3D organoid cultures from prostate cancer patients with BRCA2 loss have been employed to validate the synthetic lethality observed with this compound treatment in HR-deficient contexts [7].
This compound has entered Phase I clinical trials for adults with relapsed solid tumors and lymphomas, establishing preliminary safety, tolerability, and pharmacokinetic profiles. The clinical development strategy has focused on characterizing the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase II dose for both single-agent administration and combination regimens. Early clinical results indicate that this compound exhibits an improved serum half-life compared to camptothecin derivatives and does not produce the severe diarrhea commonly associated with irinotecan treatment, representing a potential therapeutic advantage [4] [7].
The chemical stability of this compound's indenoisoquinoline scaffold contrasts favorably with the labile lactone ring of camptothecins, which undergoes rapid hydrolysis at physiological pH to an inactive carboxylate form. This enhanced stability may contribute to more predictable pharmacokinetics and reduced variability in drug exposure between patients. Additionally, this compound demonstrates reduced susceptibility to resistance mechanisms mediated by ABC transporter-mediated drug efflux, potentially expanding its utility in multidrug-resistant malignancies [7] [2].
Contemporary drug development emphasizes biomarker-driven patient selection strategies to enhance therapeutic efficacy, and this compound development has followed this paradigm. SLFN11 (Schlafen 11) expression has emerged as a dominant determinant of sensitivity to this compound and other Top1 inhibitors. SLFN11 is an interferon-responsive gene that irreversibly arrests replication in cells undergoing replicative stress by binding to RPA-coated single-stranded DNA and blocking replication fork progression. Analysis of the NCI-60 and GDSC (Genomics of Drug Sensitivity in Cancer) databases reveals a strong correlation between SLFN11 expression and this compound sensitivity, suggesting SLFN11 as a potential predictive biomarker for patient selection [7].
Homologous recombination deficiency (HRD) represents another key biomarker for this compound sensitivity. Preclinical models demonstrate that cells deficient in BRCA1, BRCA2, or PALB2 are hypersensitive to this compound, consistent with the synthetic lethality first observed with camptothecins over 30 years ago. This hypersensitivity reflects the critical role of homologous recombination in repairing replication-associated double-strand breaks generated by collision with Top1 cleavage complexes. The synthetic lethality between this compound and HR deficiency provides a rational basis for targeting this compound to tumors with BRCA mutations or other HRD biomarkers [7].
The mechanistic understanding of this compound's cellular actions has informed rational combination strategies designed to enhance antitumor efficacy and overcome resistance. Combination with PARP inhibitors (e.g., olaparib) demonstrates synergistic activity, particularly in HR-deficient models. This synergy reflects the complementary mechanisms of these agents: this compound generates replication-associated double-strand breaks that require PARP-mediated repair pathways, while PARP inhibition compromises the backup repair mechanisms that would otherwise compensate for HR deficiency [7].
Combination with ATR, CHEK1, and ATM inhibitors represents another promising approach based on the central role of these kinases in coordinating the DNA damage response. Preclinical studies demonstrate that inhibition of these checkpoint kinases enhances this compound cytotoxicity by abrogating cell cycle arrests that would allow DNA repair, thereby converting transient Top1-mediated DNA damage into permanent lethal lesions. This combination strategy is particularly effective in p53-deficient backgrounds, where the G1/S checkpoint is already compromised [1] [7].
Figure 2: Biomarkers and Combination Strategies for this compound Response
This compound represents a promising addition to the arsenal of Top1-targeted anticancer agents, with distinct advantages over camptothecin derivatives including enhanced chemical stability, prolonged target engagement, and activity in camptothecin-resistant models. The elucidation of its unique mechanism of action—specifically inhibiting Top1 catalytic cleavage rather than stabilizing the religation step—distinguishes it from conventional Top1 poisons and may underlie its distinct antitumor spectrum. The ongoing clinical development of this compound emphasizes biomarker-guided patient selection, particularly focusing on SLFN11 expression and homologous recombination deficiency markers to enrich for responsive populations.
Future directions for this compound development include optimization of prodrug strategies to address solubility limitations, exploration of novel combination regimens with DNA damage response inhibitors, and investigation of tumor-targeted delivery approaches using liposomal formulations, PEGylation, or antibody-drug conjugates to enhance therapeutic indices. Additionally, the potential application of this compound beyond oncology—such as in the treatment of infectious diseases like visceral leishmaniasis—further expands its therapeutic potential [4] [8]. As the field moves toward increasingly personalized cancer medicine, this compound offers a valuable therapeutic tool for targeting molecularly defined cancer subtypes characterized by replicative stress and DNA repair deficiencies.
Indotecan is a novel indenoisoquinoline topoisomerase I (Top1) inhibitor. Unlike camptothecin-derived Top1 inhibitors (e.g., irinotecan, topotecan), indenoisoquinolines form more stable DNA-Top1 cleavage complexes, target unique DNA cleavage sites, and show activity against camptothecin-resistant cell lines [1].
A first-in-human Phase I trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of two administration schedules [1]:
The maximum tolerated dose (MTD) was determined for both schedules, with the principal dose-limiting toxicity being myelosuppression (bone marrow suppression) [1]. No objective tumor responses were observed in this trial [1].
| Parameter | Daily Schedule (Days 1-5) | Weekly Schedule (Days 1, 8, 15) |
|---|---|---|
| MTD | 60 mg/m²/day [1] | 90 mg/m² [1] |
| Cycle Length | 28 days [1] | 28 days [1] |
| Infusion Duration | 1 hour [1] | 3 hours [1] |
| Dose-Limiting Toxicity (DLT) | Myelosuppression [1] | Myelosuppression [1] |
| Tumor Response | No objective responses [1] | No objective responses [1] |
The trial included detailed protocols for assessing the drug's mechanism of action and biological effects.
Pharmacodynamic (PD) Biomarker Assessments [1]:
Pharmacokinetic (PK) Sampling Protocol [1]: Blood samples for PK analysis were collected during cycle 1.
This compound's primary mechanism is the inhibition of human DNA topoisomerase 1 (TOP1), an enzyme that relieves DNA supercoiling during replication and transcription [2]. The drug's core chemical structure is that of a small molecule with the formula C₂₆H₂₆N₂O₇ [2].
The following diagram illustrates the mechanism of Topoisomerase I inhibition, a key action of indenoisoquinoline compounds like this compound.
This compound stabilizes the DNA-TOP1 complex, preventing DNA religation.
The table below summarizes the key population pharmacokinetic parameters of indotecan, characterized by a three-compartment model [1].
| Parameter | Symbol | Estimated Value | Notes |
|---|---|---|---|
| Total Clearance | CL | 2.75 L/h | 20-50 fold lower in humans than in preclinical models [1]. |
| Intercompartmental Clearance | Q2 | 17.3 L/h | For a typical patient (BSA = 1.96 m²) [1]. |
| Intercompartmental Clearance | Q3 | 46.0 L/h | [1] |
| Volume of Central Compartment | V1 | 33.9 L | For a typical patient (WT = 80 kg) [1]. |
| Volume of Peripheral Compartment 1 | V2 | 132 L | For a typical patient (WT = 80 kg) [1]. |
| Volume of Peripheral Compartment 2 | V3 | 37.9 L | [1] |
| Terminal Half-Life | t₁/₂ | ~69 hours | Prolonged, supports tissue accumulation [1]. |
| Protein Binding | 96 - 98% | Highly protein-bound [1]. | |
| Urinary Excretion | < 0.25% of dose (24h) | Minimal renal elimination [1]. |
Clinical trials established different Maximum Tolerated Doses (MTDs) for two administration schedules [2] [3] [4]. The principal dose-limiting toxicity was myelosuppression, specifically neutropenia [2] [1] [3].
A pharmacodynamic (PD) model characterized the relationship between this compound exposure and the maximum percent reduction in Absolute Neutrophil Count (ANC). Key findings include [1]:
The following details the core methodologies used to generate the pharmacokinetic and pharmacodynamic data.
1. Clinical Trial Design [2] [1]
2. Bio-Sampling and Bioanalytical Methods [2] [1]
3. Pharmacokinetic and Pharmacodynamic Modeling [1]
This compound is a non-camptothecin topoisomerase I (Top1) poison. Its mechanism and downstream effects are visualized in the following workflow [2] [5].
This compound's mechanism of action involves stabilizing the Top1-DNA complex, leading to DNA damage and cellular outcomes.
Key pharmacodynamic (PD) markers were evaluated in clinical trials to confirm target engagement and biological activity [2] [3]:
The pharmacokinetic and pharmacodynamic profile of this compound informs its potential applications and further development.
Indotecan is a novel indenoisoquinoline-derived topoisomerase I (Top1) inhibitor designed to overcome the limitations of camptothecin-derived Top1 inhibitors like topotecan, offering greater chemical stability and different DNA cleavage site specificity [1] [2]. Research focuses on two primary applications:
The tables below consolidate key quantitative findings from published studies.
Table 1: Efficacy in Angelman Syndrome Models (Preclinical)
| Model Type | Key Efficacy Metric | Result / Value | Experimental Context |
|---|---|---|---|
| Mouse primary cortical neurons [1] | EC₅₀ (Half-maximal effective concentration for Ube3a unsilencing) | Similar or superior to topotecan | In vitro, 72-hour treatment |
| E_max (Maximum unsilencing response) | Similar or superior to topotecan | In vitro, 72-hour treatment | |
| AS model mice (Ube3am⁻/p⁺) [1] | In vivo Ube3a unsilencing | Effective | Details on dosage and magnitude of effect are not provided in the available summary [1]. |
Table 2: Efficacy and PK/PD in Human Cancer Trials (Clinical)
| Data Category | Parameter | Value / Finding | Context |
|---|---|---|---|
| Pharmacokinetics (PK) [3] [4] | Clearance (CL) | 2.75 L/h | Population PK model from 41 patients. |
| Volume of Distribution (V1) | 33.9 L | For a typical 80 kg patient. | |
| Half-life | ~69 hours [3] | Long half-life supports intermittent dosing. |
| Pharmacodynamics (PD) [3] [4] | Average Concentration for Half-Maximal ANC Reduction (sigmoidal E_max model) | Daily Schedule: 1416 μg/L Weekly Schedule: 1041 μg/L | ANC (Absolute Neutrophil Count) reduction is the principal toxicity, used as a PD marker for efficacy in oncology. | | Dosing & Toxicity [3] [4] | Simulated Neutrophil Reduction | Lower with weekly regimen vs. daily regimen at equivalent cumulative doses | Suggests a better safety profile for the weekly schedule. |
Here are the core methodologies used to generate the efficacy data for Angelman Syndrome research [1].
1. Primary Neuron Culture for Ube3a Unsilencing
Ube3am⁺/pYFP: Has a YFP tag on the paternal allele to visually monitor unsilencing.Ube3am⁻/p⁺: Models Angelman Syndrome with a maternal deletion of Ube3a.2. Dose Response and Cytotoxicity Assays
The diagram below illustrates the proposed mechanism of action of this compound in the context of Angelman Syndrome, based on the described experimental workflow.
This compound's proposed path from neuronal entry to paternal UBE3A gene unsilencing.
NCT01051635, NCT01794104) [3] [5]. The primary focus has been on establishing safety, pharmacokinetics, and the maximum tolerated dose (MTD).
The key improvements of indotecan over classic topoisomerase I inhibitors (like topotecan and irinotecan) are rooted in its chemical structure and mechanism of action.
| Feature | Camptothecins (e.g., Topotecan, Irinotecan) | Indenoisoquinolines (this compound) |
|---|---|---|
| Chemical Stability | Unstable lactone (E-ring); rapid, pH-dependent hydrolysis to inactive carboxylate [1] [2] | Chemically stable structure; no labile lactone ring [1] [2] |
| Top1cc Persistence | Short-lived cleavage complexes; rapid reversibility upon drug removal [3] [1] | Stable, long-lived cleavage complexes; prolonged target engagement [3] [1] [4] |
| Efflux Pump Susceptibility | Substrates for ABCG2/ABCB1 efflux pumps [1] | Not a substrate for ABCG2 or ABCB1, reducing pump-mediated resistance [4] |
| Plasma Half-Life | Short half-life [1] | Long terminal half-life (e.g., ~69 hours in humans) [5] |
This compound induces stable Topoisomerase I Cleavage Complexes (Top1ccs) that persist longer than those caused by camptothecins. These persistent complexes collide with replication forks, causing irreversible double-strand breaks and triggering a DNA damage response [1] [2]. This prolonged target engagement is a key mechanistic advantage.
Data from early-phase clinical trials characterize this compound's behavior in humans. The table below summarizes population pharmacokinetic parameters for a typical patient (Body Weight = 80 kg, Body Surface Area = 1.96 m²) [5].
| Parameter (Abbreviation) | Value (Typical Patient) |
|---|---|
| Clearance (CL) | 2.75 L/h |
| Volume of Central Compartment (V1) | 33.9 L |
| Intercompartmental Clearance (Q2) | 17.3 L/h |
| Volume of Peripheral Compartment (V2) | 132 L |
The established Maximum Tolerated Doses (MTD) for different schedules are [3]:
The principal dose-limiting toxicity for both schedules was myelosuppression (neutropenia) [3] [5]. No severe diarrhea was reported, differentiating it from irinotecan [3].
Researchers can confirm this compound's mechanism and stability through several established experimental approaches.
A validated LC-MS/MS method exists for quantifying this compound in human plasma [4]:
The following diagram illustrates the sequence of molecular events triggered by this compound, leading to cancer cell death.
> Simplified mechanism of this compound-induced DNA damage and biomarker detection
Emerging preclinical data highlight potential biomarkers for patient selection:
The following table consolidates the key quantitative findings on indotecan's pharmacokinetics from clinical studies.
| Parameter | Value / Finding | Source Study Context |
|---|---|---|
| Terminal Half-life (Non-Compartmental Analysis, NCA) | ~69 hours | Initial analysis from phase I trials [1] [2] |
| Terminal Half-life (Population PK Model) | Supported a three-compartment model with a long terminal phase | Refined analysis using nonlinear mixed-effects modeling [1] |
| Total Body Clearance (CL) | 2.75 L/h (Typical population value) | Population PK model [1] |
| Clearance (NCA) | 1.27 L/h/m² | Initial analysis from phase I trials [1] |
| Volume of Distribution (Vz) | Large volume (V1 for typical patient: 33.9 L; V2: 132 L; V3: 37.9 L) | Population PK model, indicating extensive tissue distribution [1] |
| Protein Binding | 96-98% | Preclinical data [1] |
| Urinary Excretion | <0.25% of dose over 24 hours | Human data [1] |
For your experimental design, here are the detailed methodologies used in the cited research.
The workflow for the population PK analysis is outlined below.
The table below summarizes the key findings from phase I clinical trials regarding DLTs and the established Maximum Tolerated Doses (MTDs) for two different dosing schedules of Indotecan.
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Other Common Toxicities |
|---|---|---|---|
| Daily for 5 days (28-day cycles) [1] [2] | 60 mg/m²/day [1] [2] | Myelosuppression (primarily neutropenia) [1] [2] [3] | Myelosuppression was the principal toxicity for both schedules. Notably, no significant gastrointestinal toxicities were commonly observed [1] [2]. |
| Weekly for 3 weeks (28-day cycles) [1] [2] | 90 mg/m²/week [1] [2] | Myelosuppression (primarily neutropenia) [1] [2] [3] |
A population pharmacokinetic-pharmacodynamic (PK-PD) analysis further characterized the relationship between this compound exposure and neutropenia. The model estimated that the average concentration required for a half-maximal reduction in Absolute Neutrophil Count (ANC) was 1041 μg/L for the weekly regimen and 1416 μg/L for the daily regimen. Simulations from this model suggested that the weekly dosing schedule may have a less severe neutropenic effect compared to the daily schedule at equivalent cumulative doses [3].
The clinical trials employed comprehensive protocols to evaluate safety, pharmacokinetics, and pharmacodynamic biomarkers.
Blood samples for PK analysis were collected extensively during cycle 1 for both schedules. A validated LC-MS/MS assay was used to quantify plasma this compound concentrations. Non-compartmental analysis was performed to determine standard PK parameters, such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and terminal half-life, which was found to be prolonged [1] [2] [3].
Target engagement and DNA damage response were assessed using several validated techniques:
The following diagram illustrates the mechanism of action of this compound and the subsequent DNA damage response that was measured in these pharmacodynamic assays.
This compound stabilizes TOP1-DNA cleavage complexes. Collision with replication forks causes double-strand breaks, triggering γH2AX formation and apoptosis [1] [2] [4].
In neurons, the paternal allele of the UBE3A gene is silenced by a long non-coding antisense transcript (UBE3A-ATS) [1] [2]. The leading hypothesis is that Topoisomerase I inhibitors, including indotecan, unsilence the paternal UBE3A by downregulating this UBE3A-ATS [3] [4].
The following diagram illustrates this proposed mechanism and the general experimental workflow used to validate it.
> Proposed mechanism of paternal UBE3A unsilencing by Topoisomerase I inhibitors like this compound, involving downregulation of the UBE3A-antisense transcript (UBE3A-ATS).
The precise molecular details of how Topoisomerase I inhibition leads to UBE3A-ATS downregulation are still being investigated. Research suggests that these inhibitors stabilize transient DNA breaks created by the enzyme during transcription, which can interfere with the elongation of long transcripts like UBE3A-ATS [4]. Some evidence indicates they may stabilize RNA:DNA hybrids (R-loops), leading to chromatin changes that reduce UBE3A-ATS expression [4].
This compound was identified as part of a effort to find Topoisomerase I inhibitors with better properties than the first-generation drug, topotecan [5]. The table below summarizes a comparative profile of these compounds.
| Compound | Chemical Class | Reported EC₅₀ (Unsilencing) | Key Findings and Advantages |
|---|---|---|---|
| This compound (LMP400) | Indenoisoquinoline | Information not specified | More effective unsilencing profile than topotecan; improved chemical stability of Top1 cleavage complexes; targets unique DNA sequences; in clinical trials for cancer [5] [4]. |
| Topotecan | Camptothecin | 54 ± 3.4 nM [3] | First FDA-approved Top1 inhibitor found to unsilence paternal Ube3a; proof-of-concept established; limited CNS bioavailability and toxicity are concerns [3] [1]. |
| Other Indenoisoquinolines | Indenoisoquinoline | Varied across 13 tested compounds [5] | All 13 tested derivatives showed efficacy in unsilencing paternal Ube3a, but with variable potency and efficacy [5]. |
The primary evidence for this compound's activity comes from studies using neurons from Angelman syndrome mouse models. The general workflow is as follows [3] [5]:
Neuronal Culture: Primary cortical neurons are isolated from embryonic day 14.5 (E14.5) genetically engineered mice. Two key mouse models are used:
Ube3a^(m+/pYFP): Mice with a YFP fluorescent tag on the paternal allele of Ube3a, allowing visual detection of unsilencing.Ube3a^(m-/p+): Mice that lack the maternal Ube3a allele, modeling Angelman syndrome.Drug Treatment: Neurons are cultured for 7 days in vitro (DIV) to allow paternal Ube3a silencing to establish. Compounds are then applied for 72 hours.
Outcome Measurement:
Indotecan is a small molecule indenoisoquinoline that acts as a non-camptothecin topoisomerase IB (TopIB) poison [1]. Its potential stems from fundamental differences between the parasite's and the human host's TopIB enzyme.
The diagram below illustrates this mechanism and the subsequent DNA damage response.
Research demonstrates this compound's potent activity against Leishmania infantum.
| Evidence Model | Key Findings | Significance / Implication |
|---|---|---|
| In Vitro (Recombinant LiTopIB) [2] [3] | This compound prevented relaxation of supercoiled DNA; most active compound tested. | Confirms direct inhibition of the primary molecular target. |
| Ex Vivo (Murine Splenocytes) [2] [3] | High selectivity index against infected vs. uninfected splenocytes. | Suggests a selective toxic effect on the parasite within host cells, promising for therapeutic window. |
| In Vivo (BALB/c Mouse Model) [2] [3] | >80% clearance of parasite burden in spleen and liver after 15-day treatment (2.5 mg/kg every other day). | Demonstrates potent efficacy in a living organism, a crucial step for drug development. |
To evaluate this compound's antileishmanial potential, researchers employ a hierarchy of models, from cell-free systems to animal infection models [6].
This biochemical assay assesses the compound's direct effect on the enzyme target.
This model tests compound efficacy against intracellular parasites in a system mimicking a natural infection.
The workflow for the key in vivo and ex vivo experiments is outlined below.
Understanding resistance is crucial for drug development. Research on the related TopIB inhibitor topotecan reveals that Leishmania can develop resistance through point mutations in the large subunit of TOP1B (e.g., F187Y, G191A, W232R) [4]. These mutations alter the enzyme's binding pocket, reducing drug persistence. This insight is vital for designing next-generation indenoisoquinolines, like 7-azaindenoisoquinolines, which show improved selectivity and potency [5].
Indotecan (LMP400) is a novel indenoisoquinoline topoisomerase I (TopI) inhibitor developed as a non-camptothecin alternative with improved stability and the potential to overcome limitations of existing TopI inhibitors, such as irinotecan and topotecan. Unlike camptothecins, indenoisoquinolines form more stable DNA-TopI cleavage complexes, target unique DNA cleavage sites, and demonstrate activity against camptothecin-resistant cell lines [1]. This compound has been investigated in two first-in-human phase 1 trials for advanced solid tumors, utilizing different dosing schedules: a daily schedule (days 1-5 every 28 days) and a weekly schedule (days 1, 8, and 15 every 28 days) [2] [1]. The primary dose-limiting toxicity observed for both schedules was myelosuppression, specifically neutropenia [1].
Population pharmacokinetic (PopPK) modeling is a powerful approach that characterizes drug disposition in a target patient population while quantifying inter-individual variability and identifying covariates that explain this variability. For this compound, PopPK modeling was employed to overcome the limitations of traditional non-compartmental analysis, which was complicated by the drug's long half-life (approximately 69 hours) and multi-dose schedules [2]. The primary objectives of this PopPK analysis were to: (1) characterize this compound's population pharmacokinetics using data from two clinical trials; (2) identify significant demographic and physiological covariates on pharmacokinetic parameters; (3) explore the relationship between this compound exposure and the extent of neutropenia; and (4) simulate alternative dosing regimens to optimize therapy and minimize toxicity [2]. These notes provide a detailed protocol for implementing the this compound PopPK model, enabling researchers to apply this model for dosing individualization and further clinical development.
The structural model was developed by testing one-, two-, and three-compartment models with first-order elimination. The base model was selected based on physiological plausibility, reduction in OFV, and improvement in goodness-of-fit diagnostics.
Table 1: Key Structural Model Parameters for this compound Population PK
| Parameter | Symbol | Estimation Method | Description |
|---|---|---|---|
| Clearance | CL | Estimated | Systemic clearance from central compartment |
| Volume of Central Compartment | V1 | Estimated | Volume of distribution of central compartment |
| Volume of Peripheral Compartment 1 | V2 | Estimated | Volume of distribution of first peripheral compartment |
| Volume of Peripheral Compartment 2 | V3 | Estimated | Volume of distribution of second peripheral compartment |
| Intercompartmental Clearance 1 | Q2 | Estimated | Distribution clearance between central and first peripheral compartment |
| Intercompartmental Clearance 2 | Q3 | Estimated | Distribution clearance between central and second peripheral compartment |
| Inter-individual Variability | IIV | Exponential error model | Variability in PK parameters between individuals |
| Residual Variability | RUV | Proportional error model | Unexplained variability including measurement error |
The inter-individual variability was incorporated using an exponential error model, assuming PK parameters are log-normally distributed. The residual unexplained variability was best described by a proportional error model. The three-compartment model was superior to simpler models, with significantly lower OFV and improved diagnostic plots [2].
The covariate analysis followed a stepwise forward addition (α=0.05) and backward elimination (α=0.01) procedure to identify significant sources of variability.
Covariates Screened:
Covariate Model Structure:
The following diagram illustrates the complete workflow for the population PK model development, from structural model selection through covariate analysis to final model qualification:
The final PopPK model was qualified using both internal and external validation techniques:
The relationship between this compound exposure and neutropenia was described by a sigmoidal Emax model:
Where:
The model was implemented separately for the daily and weekly schedules to account for potential differences in drug effect, resulting in different EC50 estimates for each schedule [2].
The final model adequately described this compound pharmacokinetics, with parameter estimates shown in Table 2. Body weight and body surface area were retained as significant covariates in the final model.
Table 2: Final Population Pharmacokinetic Parameter Estimates for this compound
| Parameter | Typical Value | Inter-individual Variability (%CV) | Covariate Relationship |
|---|---|---|---|
| CL (L/h) | 2.75 | Reported in source | None significant |
| V1 (L) | 33.9 | Reported in source | Proportional to WT (80 kg reference) |
| V2 (L) | 132 | Reported in source | Proportional to WT (80 kg reference) |
| V3 (L) | 37.9 | Reported in source | None significant |
| Q2 (L/h) | 17.3 | Reported in source | Proportional to BSA (1.96 m² reference) |
| Q3 (L/h) | 46.0 | Reported in source | None significant |
The typical patient was defined as having a body weight of 80 kg and BSA of 1.96 m² [2]. The relatively low clearance (2.75 L/h) and large volume of distribution (V2 = 132 L) are consistent with the observed long half-life and extensive tissue distribution.
The final sigmoidal Emax model successfully characterized the exposure-neutropenia relationship, with schedule-specific potency observed.
Table 3: Pharmacodynamic Parameters for this compound-Induced Neutropenia
| Parameter | Daily Schedule | Weekly Schedule |
|---|---|---|
| EC50 (μg/L) | 1416 | 1041 |
| Hill Coefficient (γ) | Reported in source | Reported in source |
| Emax (%) | 100 (assumed) | 100 (assumed) |
| Exposure Metric | Average Concentration (Cavg) | Average Concentration (Cavg) |
The lower EC50 for the weekly schedule indicates greater potency, meaning that a lower average concentration is needed to achieve the same level of neutrophil reduction compared to the daily schedule [2].
Model-based simulations were conducted to compare neutrophil suppression across different dosing regimens:
The following diagram illustrates the established relationship between this compound exposure and its therapeutic and toxic effects, integrating the PK and PD components:
Based on the clinical trials and PopPK analysis:
While not yet clinically validated, the PopPK model provides a foundation for potential model-informed precision dosing:
The original trials incorporated comprehensive biomarker assessments that can inform clinical use:
The population pharmacokinetic model presented herein adequately describes this compound pharmacokinetics and its relationship to neutropenia, a principal dose-limiting toxicity. The analysis justifies consideration of fixed dosing rather than BSA-based dosing and supports the weekly administration schedule as having a potentially improved safety profile. The sigmoidal Emax model successfully characterized the exposure-neutropenia relationship, demonstrating schedule-dependent potency. These application notes provide researchers with a comprehensive framework for implementing this model in clinical trial simulations, dose individualization, and future drug development efforts. Further validation in larger patient populations is recommended to refine dosing recommendations across diverse demographic and clinical characteristics.
The following tables consolidate the key population PK parameters and PD model characteristics for indotecan from a recent study [1] [2].
Table 1: Population Pharmacokinetic Parameters of this compound [1]
| Parameter | Description | Typical Population Value (for a typical patient) |
|---|---|---|
| CL | Total Clearance | 2.75 L/h |
| V1 | Volume of Central Compartment (WT = 80 kg) | 33.9 L |
| V2 | Volume of Peripheral Compartment 1 (WT = 80 kg) | 132 L |
| V3 | Volume of Peripheral Compartment 2 | 37.9 L |
| Q2 | Intercompartmental Clearance 1 (BSA = 1.96 m²) | 17.3 L/h |
| Q3 | Intercompartmental Clearance 2 | 46.0 L/h |
Table 2: Sigmoidal ( E_{max} ) Model for Neutropenia [1] [2]
| Model Component | Daily Regimen (Days 1-5) | Weekly Regimen (Days 1, 8, 15) |
|---|---|---|
| Drug Effect | Average this compound Concentration | Average this compound Concentration |
| System Outcome | Maximum Percent Neutrophil Reduction | Maximum Percent Neutrophil Reduction |
| Half-Maximal Effect (( C_{avg} ) at 50% ( E_{max} )) | 1416 μg/L | 1041 μg/L |
| Key Finding (Simulation) | Higher percent reduction in ANC | Lower percent reduction in ANC at equivalent cumulative doses |
Here are the detailed methodologies for conducting population PK and PK-PD analyses of this compound-induced neutropenia.
This protocol outlines the procedure for developing a population PK model for this compound [1].
Data Collection:
Bioanalysis:
Software and Estimation:
Base Model Development:
Covariate Model Building:
Model Qualification:
This protocol describes how to characterize the relationship between this compound exposure and neutropenia [1] [3].
PD Endpoint:
Exposure Metric:
Model Structure:
Model Fitting and Simulation:
The following diagram, generated using Graphviz, illustrates the logical workflow for integrated PK-PD model development, from data collection to simulation.
This compound PK-PD Modeling and Simulation Workflow
To create clear and readable diagrams that meet your specifications, use the following Graphviz DOT language conventions and attributes.
strict digraph (strict directed graph) containing a stmt_list of statements defining nodes, edges, and their attributes [4].fontcolor for any node that has a fillcolor to ensure text is readable. Use the specified color palette (e.g., #4285F4 for blue elements, #FFFFFF for white text on dark backgrounds) [5] [6].labeldistance attribute (set to a value greater than 2.0, e.g., 2.5 or 3.0) to increase the distance between an edge's label and the edge line itself, improving readability [7] [8].splines=ortho and rankdir=TB (Top to Bottom) often produces clean, organized results [8].nodesep, ranksep, and fixedsize (with width and height) to control the spacing and uniform size of nodes, preventing overlap and creating a balanced layout [8] [6].
Indenoisoquinolines represent a novel class of non-camptothecin topoisomerase I (Top1) inhibitors designed to overcome the limitations of traditional camptothecin-derived therapeutics such as irinotecan and topotecan. Unlike their predecessors, indenoisoquinolines exhibit enhanced chemical stability due to the replacement of the hydrolytically labile α-hydroxylactone E-ring moiety, which is prone to rapid inactivation in plasma. The lead compound indotecan (LMP400) demonstrates a prolonged terminal half-life and forms more stable Top1 cleavage complexes (Top1cc) that persist longer at DNA damage sites compared to camptothecins. This prolonged target engagement translates to sustained antitumor activity while potentially mitigating certain dose-limiting toxicities associated with conventional Top1 inhibitors, particularly gastrointestinal effects [1] [2].
The molecular mechanism of this compound involves intercalation into DNA at Top1 cleavage sites, thereby stabilizing the covalent Top1-DNA complex and preventing religation of single-strand breaks. When replication forks collide with these stabilized complexes, they generate lethal double-strand DNA breaks that trigger apoptosis in rapidly dividing cancer cells. This compound exhibits a distinct DNA cleavage pattern from camptothecins and demonstrates activity against camptothecin-resistant cell lines, potentially due to reduced susceptibility to drug efflux transporters like ABCG2. These pharmacological advantages provided the rationale for clinical development of this compound through first-in-human trials investigating optimized dosing schedules [3] [2].
Two distinct administration schedules of this compound were systematically evaluated in phase I clinical trials involving patients with advanced solid tumors. The daily schedule administered this compound intravenously over 1 hour for 5 consecutive days in 28-day cycles, while the weekly schedule administered the drug over 3 hours on days 1, 8, and 15 of 28-day cycles. Through dose-escalation studies following accelerated titration designs, researchers established pronounced schedule-dependent differences in tolerability and maximum exposure [1] [4].
Table 1: Comparison of this compound Dosing Schedules and Toxicity Profiles
| Parameter | Daily Schedule (5 days) | Weekly Schedule |
|---|---|---|
| MTD | 60 mg/m²/day | 90 mg/m²/dose |
| Cycle Dosage Intensity | 300 mg/m²/cycle | 270 mg/m²/cycle |
| DLT | Myelosuppression | Myelosuppression |
| Principal Toxicity | Myelosuppression | Myelosuppression |
| Gastrointestinal Toxicity | Minimal | Minimal |
| Infusion Duration | 1 hour | 3 hours |
The maximum tolerated dose (MTD) for the daily schedule was established at 60 mg/m²/day, yielding a total cycle dosage intensity of 300 mg/m² per 28-day cycle. In contrast, the weekly schedule demonstrated improved tolerability with an MTD of 90 mg/m² per dose, resulting in a slightly lower total cycle dosage intensity of 270 mg/m². For both schedules, the principal dose-limiting toxicity (DLT) was myelosuppression, characterized primarily by neutropenia and thrombocytopenia. Notably, neither schedule produced significant gastrointestinal toxicities, which represent a common limitation of camptothecin-based Top1 inhibitors like irinotecan. This favorable GI profile may allow for more sustained treatment duration without the debilitating diarrhea that often necessitates dose reductions or treatment interruptions with conventional Top1 inhibitors [1] [2] [5].
Comprehensive pharmacokinetic analyses revealed favorable drug disposition characteristics for this compound compared to traditional Top1 inhibitors. The drug demonstrated a prolonged terminal half-life and significant tissue accumulation, supporting less frequent administration schedules. Pharmacokinetic sampling during cycle 1 included pre-infusion, multiple timepoints during and after infusion, and extended follow-up to characterize elimination kinetics [1] [2].
Table 2: Comparative Pharmacokinetic Parameters of this compound Dosing Schedules
| Pharmacokinetic Parameter | Daily Schedule | Weekly Schedule |
|---|---|---|
| Terminal Half-life | Prolonged | Prolonged |
| Tissue Accumulation | Significant | Significant |
| Clearance | Lower than topotecan | Lower than topotecan |
| Dose Proportionality | Approximately linear within MTD range | Approximately linear within MTD range |
| Metabolic Profile | Hepatic metabolism, renal clearance minimal | Hepatic metabolism, renal clearance minimal |
The pharmacokinetic profile of this compound demonstrated approximately linear exposure within the therapeutic dose range for both schedules. The drug's clearance mechanism primarily involves hepatic metabolism, with minimal renal excretion, suggesting that dose adjustments may not be necessary for patients with renal impairment. However, caution is advised in patients with hepatic dysfunction due to potentially altered drug disposition. The extended half-life and favorable tissue penetration support the weekly administration schedule, which achieved similar systemic exposure with less frequent dosing while maintaining target engagement as evidenced by pharmacodynamic biomarkers [1] [2].
Phase I evaluation of this compound followed methodologically rigorous trial designs to establish safety parameters and recommended phase 2 doses. The initial daily schedule employed an accelerated titration design with 100% dose increments until the first instance of grade 2 toxicity or dose-limiting toxicity (DLT), after which a traditional 3+3 cohort expansion occurred. The weekly schedule initiated dosing at 60 mg/m² (approximately the MTD equivalent of the daily schedule) and escalated by 50% increments to 90 mg/m² and 135 mg/m² following similar safety monitoring rules. This systematic approach allowed for efficient dose escalation while ensuring patient safety through continuous monitoring [1] [4] [2].
Safety assessments constituted a critical component of the trial protocols, requiring comprehensive baseline evaluations including complete blood count with differential, comprehensive metabolic panel, and assessment of organ function. During treatment, patients underwent weekly laboratory monitoring during cycles 1 and 2, with assessments at the beginning of each subsequent cycle. Adverse events were graded according to CTCAE version 4.0 criteria, with DLTs defined as ≥ grade 3 non-hematologic toxicities (excluding adequately managed diarrhea, nausea, or vomiting) or grade 4 hematologic toxicities (excluding lymphopenia). Treatment cycles were delayed for up to 2 weeks to allow resolution of toxicities to ≤ grade 1 or baseline, with provisions for dose reductions following DLT occurrence. A maximum of two dose reductions was permitted before discontinuing study treatment, ensuring consistent management of treatment-related toxicities across the patient population [1] [2].
Detailed pharmacokinetic sampling was performed during cycle 1 to characterize this compound disposition following both administration schedules. For the daily schedule, blood samples were collected before infusion; at 0.5, 1, and 2 hours during infusion; immediately pre-infusion on days 3 and 5; and at 0.5, 1, 2, 4, 6, 12, and 23 hours after the end of infusion on day 1. Additional samples were obtained 4 hours after the start of infusion on day 3, and 24 and 48 hours after the start of the day 5 infusion. For the weekly schedule, samples were collected before infusion; at 0.5, 1, and 2 hours during infusion; immediately pre-infusion; and at 0.5, 1, 2, 4, 6, 12, 21, and 45 hours after the start of infusion, with an additional pre-infusion sample on day 8 [1] [4].
Bioanalytical methodology utilized a validated LC-MS/MS assay for quantitation of this compound in plasma samples. Following collection in EDTA-containing tubes, samples were immediately centrifuged at 2000 × g at 4°C for 10 minutes, with resulting plasma stored at ≤ -70°C until analysis. Pharmacokinetic parameters including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and terminal half-life were calculated using non-compartmental methods with validated software (PK Solutions 2.0). This rigorous approach ensured reliable characterization of this compound's pharmacokinetic profile and supported schedule optimization based on systemic exposure [1] [2].
Target engagement and DNA damage response were assessed through multiple complementary approaches in paired tumor biopsies, peripheral blood mononuclear cells (PBMCs), circulating tumor cells (CTCs), and hair follicles. For the daily schedule, optional tumor biopsies became mandatory for the MTD expansion cohort, with samples obtained at baseline and 2-4 hours after the start of drug infusion on day 3 of cycle 1. PBMCs were collected simultaneously with pharmacokinetic sampling during day 1 and 4 hours after infusion on days 3 and 5. These comprehensive samples enabled longitudinal assessment of pharmacodynamic responses throughout the treatment cycle [1] [4] [2].
Analytical methods for pharmacodynamic biomarkers included validated immunofluorescence assays for Top1 and phosphorylated histone H2AX (γH2AX). For Top1 quantification, pre-dose values were required to exceed twice the assay's lower limit of quantification (LLOQ) to ensure accurate measurement of potential 50% reduction in target levels. For γH2AX, a post-dose increase of at least two-fold above baseline was required to report significant DNA damage response. CTCs were isolated from 7.5 mL of whole blood using the CellTracks AutoPrep system and CellSearch CTC epithelial kit, with samples containing ≥6 CTCs considered reportable. Parallel assessment of γH2AX formation in hair follicles provided a minimally invasive surrogate tissue for monitoring DNA damage response, with samples collected at baseline and 4-6 hours after treatment [1] [2] [5].
The following diagram illustrates the mechanism of action and subsequent DNA damage response pathway activation following this compound treatment:
This diagram outlines the integrated experimental approach for evaluating pharmacodynamic responses to this compound treatment across multiple biological matrices:
The comparative analysis of this compound administration schedules reveals significant implications for clinical development and potential therapeutic application. The weekly schedule demonstrated a superior therapeutic index, allowing 50% higher per-dose intensity (90 mg/m² versus 60 mg/m²) while maintaining comparable cycle dosage intensity and potentially improving patient convenience. The consistent myelosuppression observed across both schedules suggests this represents a class effect of indenoisoquinolines, though the absence of significant gastrointestinal toxicity differentiates them from camptothecin derivatives. This toxicity profile may offer particular advantage in combination regimens with other myelosuppressive agents, where overlapping gastrointestinal toxicities often limit treatment feasibility [1] [2].
The comprehensive pharmacodynamic assessment across multiple biological matrices represents a methodological advance in early-phase clinical trial design. The demonstration of γH2AX induction in hair follicles, CTCs, and tumor biopsies provides compelling evidence of target engagement and DNA damage response at biologically active doses. This multi-compartment assessment approach offers a template for future development of targeted therapies, particularly when tumor tissue access is limited. The dose-dependent decrease in CTCs observed in seven patients further supports the antineoplastic activity of this compound and suggests this easily accessible biomarker may provide valuable pharmacodynamic information in future studies [1] [4] [2].
Emerging evidence suggests potential biomarkers that may predict sensitivity to this compound and related indenoisoquinolines. In the LMP744 trial, a confirmed partial response was observed in a patient whose tumor demonstrated high baseline expression of SLFN11, a gene implicated in response to DNA damage-inducing agents. The responding tumor also exhibited a unique pattern of pharmacodynamic responses including increased RAD51, phosphorylated KAP1, γH2AX, and cleaved caspase-3, suggesting a composite biomarker signature worthy of further investigation. Previous preclinical studies have consistently associated SLFN11 expression with sensitivity to Top1 inhibitors, potentially through its role in blocking damaged DNA replication and promoting apoptosis [3] [6].
Future research directions should focus on validating these predictive biomarkers in larger patient cohorts and exploring rational combination strategies. The differential toxicity profile of indenoisoquinolines compared to camptothecins makes them attractive candidates for combination with other targeted therapies and chemotherapeutic agents. Additionally, the prolonged target engagement demonstrated by indenoisoquinolines may prove particularly advantageous in tumors with specific molecular vulnerabilities, such as homologous recombination deficiencies. Further comparative studies are needed to establish the clinical efficacy of this compound relative to established Top1 inhibitors and to identify patient populations most likely to benefit from this novel therapeutic approach [3] [2].
Indotecan (NSC 743400) is a novel indenoisoquinoline topoisomerase I inhibitor developed to address limitations of conventional camptothecin-derived therapeutics, including lactone instability and rapid reversibility of topoisomerase I cleavage complexes [1] [2]. Unlike camptothecins that contain a chemically labile lactone moiety requiring specialized handling and speciation analysis, indenoisoquinolines maintain superior chemical stability without pH-dependent ring-opening reactions, simplifying analytical procedures [1] [2]. This compound demonstrates promising antitumor activity through prolonged stabilization of topoisomerase I-DNA cleavage complexes and unique genomic cleavage sites compared to camptothecins [3] [4]. The establishment of robust bioanalytical methods is essential for supporting clinical development of this compound, particularly through therapeutic drug monitoring and pharmacokinetic studies in cancer patients [1] [3].
This application note details a validated HPLC-MS/MS method for quantification of this compound in human plasma, developed in accordance with FDA guidelines [1] [2]. The method demonstrates sufficient sensitivity, accuracy, and precision to support clinical pharmacokinetic studies across the therapeutic concentration range, enabling reliable quantification of this compound concentrations in patient samples following intravenous administration [1] [3].
All drug standards should be stored at -80°C, and stock solutions prepared in 0.1% (v/v) formic acid in water. [1]
Table 1: HPLC-MS/MS System Configuration
| Component | Specifications | Manufacturer |
|---|---|---|
| HPLC System | Binary pump, autosampler, column compartment | Agilent 1100 series |
| Analytical Column | Synergi Polar RP (4 μm, 100 × 2.0 mm) | Phenomenex |
| Mass Spectrometer | Triple quadrupole with electrospray ionization | Waters Quattromicro |
| Data System | MassLynx software (version 4.0) | Waters |
| Sample Evaporation | Nitrogen evaporation system | - |
| Centrifuge | Capable of 14,000 × g | - |
The method employs reversed-phase chromatography with a Polar-RP column and gradient elution for optimal separation and detection:
Table 2: MS/MS Parameters for this compound and Internal Standard
| Parameter | This compound (NSC 743400) | [D8]-NSC 743400 (IS) |
|---|---|---|
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 479.4 | 487.4 |
| Product Ion (m/z) | 392.0 | 392.0 |
| Capillary Voltage (kV) | 4.0 | 4.0 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 25 | 25 |
| Source Temperature (°C) | 120 | 120 |
| Desolvation Temperature (°C) | 350 | 350 |
| Cone Gas Flow (L/h) | 100 | 100 |
| Desolvation Gas Flow (L/h) | 550 | 550 |
MS detection operated in multiple reaction monitoring (MRM) mode with dwell time of 0.25 seconds and inter-scan delay of 0.2 seconds. [1]
Figure 1: Workflow for sample preparation of this compound from human plasma
The HPLC-MS/MS method was validated according to FDA guidelines for bioanalytical method validation, assessing key parameters including sensitivity, linearity, accuracy, precision, recovery, and matrix effects [1] [2].
Table 3: Assay Validation Performance Characteristics
| Validation Parameter | This compound (NSC 743400) | Acceptance Criteria |
|---|---|---|
| Linear Range (ng/mL) | 3-1000 | - |
| Accuracy (%) | 96.9-108.2 | 85-115% |
| Precision (% RSD) | <11.4 | <15% |
| Extraction Recovery (%) | >80 | Consistent and reproducible |
| Ion Suppression (%) | -46.7 to 5.7 | Minimal effect |
| Protein Binding (%) | >98 | - |
The calibration curve was established using eight concentration levels (3, 10, 30, 100, 300, 500, 750, and 1000 ng/mL) with weighted (1/x²) linear regression. [1]
The method demonstrated acceptable accuracy and precision across the validation range:
This validated method has been successfully applied to clinical pharmacokinetic studies of this compound in cancer patients:
Figure 2: Clinical pharmacokinetic study workflow for this compound
Table 4: Troubleshooting Common Analytical Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Reduced Sensitivity | MS source contamination | Clean ion source and cone; check mobile phase freshness |
| Poor Chromatographic Peak Shape | Column degradation or inappropriate mobile phase pH | Replace guard column; condition analytical column; adjust formic acid concentration |
| Inconsistent Internal Standard Response | Improper IS addition or degradation | Freshly prepare IS working solutions; verify pipetting accuracy |
| Ion Suppression | Matrix effects from phospholipids | Optimize extraction procedure; ensure clean separation of organic layer |
| Retention Time Shift | Mobile phase composition change or temperature fluctuation | Prepare fresh mobile phases; consider column temperature control |
The described HPLC-MS/MS method provides reliable quantification of this compound in human plasma over the concentration range of 3-1000 ng/mL, with demonstrated accuracy, precision, and selectivity meeting regulatory standards [1]. The method has been successfully applied to clinical pharmacokinetic studies in cancer patients, supporting phase I clinical trial evaluation of different dosing schedules [3] [4]. The superior chemical stability of this compound compared to camptothecin analogs simplifies sample processing and analysis, making this method robust for routine therapeutic drug monitoring and pharmacokinetic studies in drug development settings.
Indotecan (LMP400) is a novel indenoisoquinoline topoisomerase I (Top1) inhibitor. Its principal dose-limiting toxicity is myelosuppression, specifically neutropenia [1] [2]. Monitoring is crucial for patient safety and determining the Maximum Tolerated Dose (MTD).
E_max model best describes the relationship between this compound's average plasma concentration and the maximum percent reduction in Absolute Neutrophil Count (ANC) [1] [3]. The table below shows key model parameters.| Parameter | Daily Schedule (Days 1-5) | Weekly Schedule (Days 1, 8, 15) |
|---|---|---|
| Half-Maximal ANC Reduction (EC₅₀) | 1416 μg/L [1] | 1041 μg/L [1] |
| Maximum Tolerated Dose (MTD) | 60 mg/m²/day [2] | 90 mg/m²/week [2] |
| Dosing Schedule Advantage | Higher predicted ANC reduction [1] | Lower predicted ANC reduction at equivalent cumulative doses [1] |
The following diagram illustrates the established exposure-response relationship and the subsequent clinical monitoring rationale.
This protocol outlines the procedures for monitoring hematological toxicity in patients receiving this compound.
Data and model parameters were derived from two phase 1, open-label, dose-escalation studies [1] [2]:
The frequency of ANC monitoring should be aligned with the expected neutrophil nadir.
| Cycle Day | Daily Schedule (Days 1-5) | Weekly Schedule (Days 1, 8, 15) |
|---|---|---|
| Baseline (Day 1) | CBC with differential [2] | CBC with differential [2] |
| During Cycle 1 | Days 2, 5, 8, 11, 16, 20, 22, 26 (avg.) [1] | Days 6, 12, 20, 25 (avg.) [1] |
| Subsequent Cycles | At start of each cycle [2] | At start of each cycle [2] |
| Nadir Focus | Days 8-16 (post-cycle start) | Days 12-20 (post-cycle start) |
In the cited trials, a DLT was defined as a Grade 4 hematologic toxicity (except lymphopenia) during Cycle 1 [2].
The workflow below summarizes the key steps for clinical monitoring and management based on the ANC results.
For researchers developing this compound:
Indotecan (LMP400) is a novel indenoisoquinoline topoisomerase I inhibitor. Early-phase clinical trials have established its baseline dosing schedules and pharmacokinetic profile [1].
Table 1: Established Clinical Dosing Schedules for this compound
| Parameter | Daily for 5 Days Schedule | Weekly Schedule |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 60 mg/m²/day [1] | 90 mg/m²/week [1] |
| Dosing Frequency | Administered daily for 5 consecutive days [1] | Administered once per week [1] |
| Principal Toxicity | Myelosuppression (bone marrow suppression) [1] | Myelosuppression [1] |
| Key Pharmacokinetic Feature | Prolonged terminal half-life and tissue accumulation [1] | Prolonged terminal half-life and tissue accumulation [1] |
| Comparative Neutropenic Effect | Simulations suggest a higher percent reduction in neutrophil count at equivalent cumulative doses [2] | Simulations suggest a lower percent reduction in neutrophil count [2] |
Table 2: Population Pharmacokinetic Parameters of this compound This data can inform the development of physiologically-based pharmacokinetic (PBPK) models.
| Parameter | Symbol | Value | Note |
|---|---|---|---|
| Systemic Clearance | CL | 2.75 L/h [2] | |
| Intercompartmental Clearance | Q2 | 17.3 L/h [2] | For a typical patient (BSA = 1.96 m²) |
| Intercompartmental Clearance | Q3 | 46.0 L/h [2] | |
| Central Volume (Peripheral) | V2 | 132 L [2] | For a typical patient (Weight = 80 kg) |
| Central Volume | V1 | 33.9 L [2] | For a typical patient (Weight = 80 kg) |
| Peripheral Volume | V3 | 37.9 L [2] |
While not specific to this compound, the following detailed protocol describes a method to create a BSA-based carrier system for a chemotherapeutic drug (Doxorubicin) via supramolecular structures. This can serve as a foundational template for developing a similar system for this compound [3].
Workflow: Development of a BSA-Based Drug Carrier System
The following diagram outlines the key stages in creating and testing a BSA-based drug carrier, which can be adapted for this compound.
Detailed Experimental Methodology
Materials
Procedure
Formation of Drug-CR Complex:
Assembly of BSA-CR-Drug Carrier:
Characterization and Binding Confirmation:
Drug Release Testing:
Since a direct protocol is not found, the following experimental pathway is proposed to develop a BSA-based dosing formulation for this compound.
When adapting the BSA delivery protocol for this compound, consider these key factors from the search results:
I hope these structured application notes and adaptable protocols provide a solid foundation for your research on this compound. Should you require further elaboration on any specific section, please feel free to ask.
Indotecan is a novel indenoisoquinoline topoisomerase I (TOP1) inhibitor designed to overcome the limitations of camptothecin-derived drugs (e.g., topotecan, irinotecan), such as chemical instability, short half-life, and being a substrate for drug efflux transporters [1]. It stabilizes TOP1-DNA cleavage complexes (TOP1cc), leading to replication fork collisions, DNA double-strand breaks, and apoptosis [1] [2].
Population pharmacokinetic (PK) analysis shows that body size metrics account for the inter-individual variability in this compound's volume of distribution and clearance [3]. This finding, along with a characterized exposure-neutropenia relationship, provides the foundation for fixed dosing [3].
The tables below summarize the core quantitative findings from population PK analysis and pharmacodynamic (PD) simulations.
Table 1: Population Pharmacokinetic Parameters for a Typical Patient This model was built from 518 concentration measurements from 41 patients and supports a three-compartment model [3].
| Parameter | Description | Value (Typical Patient) |
|---|---|---|
| CL | Clearance | 2.75 L/h [3] |
| V1 | Central Volume of Distribution (for WT=80 kg) | 33.9 L [3] |
| V2 | Peripheral Volume (for WT=80 kg) | 132 L [3] |
| Q2 | Intercompartmental Clearance (for BSA=1.96 m²) | 17.3 L/h [3] |
| Q3 | Intercompartmental Clearance | 46.0 L/h [3] |
| V3 | Peripheral Volume | 37.9 L [3] |
Table 2: Pharmacodynamic (Neutropenia) Model & Simulation Results A sigmoidal Emax model was used to describe the relationship between the average concentration of this compound and the maximum percent reduction in absolute neutrophil count (ANC) [3].
| Parameter / Outcome | Daily Dosing Regimen | Weekly Dosing Regimen |
|---|---|---|
| Avg. Concentration for Half-Maximal ANC Reduction | 1416 µg/L [3] | 1041 µg/L [3] |
| Simulated ANC Reduction (at equivalent cumulative fixed doses) | Higher [3] | Lower [3] |
Here are detailed methodologies for key experiments cited in the data above.
This protocol is based on methods used in clinical trials of related indenoisoquinolines (LMP744) [2].
The following diagram illustrates how this compound kills cancer cells and the subsequent DNA damage repair pathways that are engaged, integrating key biomarkers from Protocol 3.
Indotecan (LMP400) represents a novel class of anti-cancer agents known as indenoisoquinolines, which function as non-camptothecin topoisomerase I inhibitors. Unlike traditional camptothecin derivatives such as irinotecan and topotecan, this compound demonstrates enhanced stability and forms more persistent DNA-topoisomerase I cleavage complexes, potentially overcoming key resistance mechanisms associated with earlier topoisomerase I inhibitors [1] [2]. The compound has undergone evaluation in two first-in-human phase 1 clinical trials (NCT01051635 and NCT01794104) in patients with advanced solid tumors, investigating different administration schedules to establish optimal dosing regimens [1]. The principal dose-limiting toxicity observed for both schedules was myelosuppression, specifically neutropenia, which has prompted extensive pharmacokinetic-pharmacodynamic (PK-PD) modeling to characterize the exposure-toxicity relationship [1] [2].
The advancement of this compound through clinical development has necessitated the implementation of sophisticated modeling approaches to optimize dosing strategies and minimize hematological toxicities. Population pharmacokinetic modeling employing nonlinear mixed-effects methodology has been instrumental in characterizing the disposition of this compound while accounting for inter-individual variability [1]. Furthermore, the application of semi-mechanistic PK-PD models has enabled researchers to quantify the relationship between drug exposure and neutropenic response, providing a rational framework for dose individualization [1] [3]. This application note comprehensively details the three-compartment population pharmacokinetic model developed for this compound, explores its neutropenia relationship through sigmoidal Emax modeling, and provides detailed experimental protocols for implementing these approaches in cancer drug development.
The population pharmacokinetic model for this compound was developed using nonlinear mixed-effects modeling of concentration-time data obtained from 41 patients with solid tumors who participated in two phase 1 clinical trials. A total of 518 plasma concentrations supported the development of a three-compartment structural model with first-order elimination [1]. The model was estimated using both NONMEM (version 7.3) and Pumas (version 2.0) software, with the first-order conditional estimation method with interaction (FOCE-I) employed throughout model development [1]. The base model incorporated inter-individual variability using an exponential error structure, while residual variability was evaluated using additive, proportional, and combined error structures.
Table 1: Population Pharmacokinetic Parameter Estimates for this compound
| Parameter | Symbol | Population Estimate | Inter-Individual Variability |
|---|---|---|---|
| Clearance | CL | 2.75 L/h | Not specified |
| Intercompartmental Clearance 1 | Q2 | 17.3 L/h* | BSA-dependent |
| Intercompartmental Clearance 2 | Q3 | 46.0 L/h | Not specified |
| Central Volume | V1 | 33.9 L* | Weight-dependent |
| Peripheral Volume 1 | V2 | 132 L* | Weight-dependent |
| Peripheral Volume 2 | V3 | 37.9 L | Not specified |
*Estimated for a typical patient (BSA = 1.96 m², WT = 80 kg) [1]
The typical population parameter estimates are summarized in Table 1, with clearance (CL) estimated at 2.75 L/h, which aligns with previously reported non-compartmental analysis indicating low systemic clearance of approximately 1.27 L/h/m² [1]. The long terminal half-life of this compound (approximately 69 hours) is consistent with the extensive distribution characteristics reflected in the large volume of the second peripheral compartment (V2 = 132 L) [1]. The model structure comprehensively captures the disposition characteristics of this compound, demonstrating biphasic distribution followed by a prolonged terminal phase, which has implications for dosing schedule optimization.
A comprehensive covariate analysis was conducted to identify patient factors that contribute to the inter-individual variability in this compound pharmacokinetics. The analysis employed a stepwise approach with forward addition (α = 0.05) and backward elimination (α = 0.01) criteria based on changes in the objective function value [1]. The covariates screened included sex, age, total body weight (WT), body surface area (BSA), creatinine clearance (CLCR), liver function markers (ALT, AST, total bilirubin), and albumin levels.
The analysis revealed that body weight and body surface area accounted for inter-individual variability in central/peripheral distribution volumes and intercompartmental clearance, respectively [1]. This finding has significant implications for dosing strategies, as it suggests that fixed dosing may be appropriate despite the traditional practice of BSA-based dosing for cytotoxic agents. The relationship between BSA and clearance was explicitly evaluated with a unit exponential function, given that this compound was administered using BSA-based dosing in the clinical trials [1]. The final model demonstrated that body size descriptors were the primary covariates influencing this compound disposition, while renal and hepatic function markers did not show statistically significant effects on pharmacokinetic parameters.
The final population pharmacokinetic model underwent rigorous qualification using multiple validation techniques to ensure robust parameter estimation and predictive performance. Bootstrap simulation was employed to assess the stability of parameter estimates and calculate confidence intervals [1]. Visual predictive checks and goodness-of-fit plots were extensively examined throughout model development to verify that the model adequately described the observed data without systematic bias [1]. Additionally, quantitative predictive checks were performed to objectively evaluate the model's simulation properties [1].
The successful implementation of the model in both NONMEM and Pumas software platforms further strengthened the validation process, with comparable results obtained between the two computational environments [1]. The covariance step was successfully completed, and model conditioning was assessed through condition number (<1000) and parameter correlation (<0.95) diagnostics, confirming that the model was not ill-conditioned [1]. The comprehensive model qualification strategy supports the application of this pharmacokinetic model for simulation and dosage individualization in subsequent clinical studies.
The relationship between this compound exposure and neutropenia was characterized using a sigmoidal Emax model to describe the maximum percent reduction in absolute neutrophil count (ANC) as a function of average this compound concentration [1]. This approach builds upon established semi-mechanistic models for chemotherapy-induced myelosuppression, which typically incorporate system-related parameters (such as proliferation rate, mean transit time, and baseline ANC) and drug-related parameters (defining the concentration-effect relationship) [3]. The model was developed using ANC data collected during cycle 1 of both the daily and weekly administration schedules, with an average of 9 and 5 ANC measurements per patient for the daily and weekly regimens, respectively [1].
Table 2: Parameters for the Sigmoidal Emax Model Describing this compound-Induced Neutropenia
| Parameter | Daily Schedule Estimate | Weekly Schedule Estimate | Interpretation |
|---|---|---|---|
| Emax | Not specified | Not specified | Maximum effect (fixed at 100% reduction) |
| EC50 | 1416 μg/L | 1041 μg/L | Concentration producing 50% of maximal effect |
| Hill Coefficient | Not specified | Not specified | Steepness of concentration-effect relationship |
The sigmoidal Emax model estimated that half-maximal ANC reduction occurs at an average concentration of 1416 μg/L for the daily regimen compared to 1041 μg/L for the weekly regimen [1], suggesting schedule-dependent sensitivity to this compound's myelosuppressive effects. The lower EC50 for the weekly schedule indicates greater potency in inducing neutropenia at lower concentrations when administered using this regimen. Model-based simulations were conducted to determine the mean predicted decrease in neutrophil count for each schedule at equivalent cumulative fixed doses, demonstrating that the weekly dosing regimen may have a reduced neutropenic effect compared to the daily schedule [1].
The application of the PK-PD model to simulate neutropenic responses across different dosing schedules revealed important schedule-dependent differences in hematological toxicity profiles. Simulations demonstrated that the weekly regimen was associated with a lower percent reduction in ANC compared to the daily regimen at equivalent cumulative fixed doses [1]. This finding has significant implications for clinical development, as it suggests that schedule manipulation may offer a strategy to mitigate the principal dose-limiting toxicity of this compound while maintaining anti-tumor efficacy.
The maximum tolerated doses (MTD) established in the phase 1 trials were 60 mg/m²/day for the daily schedule (administered for 5 days every 28 days) compared to 90 mg/m² for the weekly schedule (administered on days 1, 8, and 15 every 28 days) [2]. The higher MTD for the weekly schedule, coupled with the modeling results indicating reduced neutropenic effects at equivalent cumulative doses, supports the potential therapeutic advantage of the weekly administration regimen. Furthermore, the modeling approach enabled the comparison of fixed dosing versus BSA-based dosing, suggesting that fixed dosing may be justified based on the covariate analysis [1].
Software and Tools: Population pharmacokinetic analysis should be performed using nonlinear mixed-effects modeling software such as NONMEM (version 7.3 or higher) or Pumas (version 2.0 or higher). Pirana (version 2.9.8) or JuliaHub can serve as suitable interfaces for these software platforms [1]. The first-order conditional estimation method with interaction (FOCE-I) is recommended for parameter estimation [1].
Base Model Development:
Covariate Model Development:
Model Qualification:
Blood Sample Collection:
Sample Processing:
Bioanalytical Method:
ANC Sampling Schedule:
PK-PD Model Development:
Model Simulation:
The development of a robust population pharmacokinetic model and exposure-neutropenia relationship for this compound has significant implications for clinical dosing strategies. The analysis suggests that fixed dosing may be appropriate for this compound, challenging the conventional practice of BSA-based dosing for cytotoxic agents [1]. This finding aligns with growing evidence questioning the value of BSA-based dosing for many anticancer drugs, as it often fails to adequately reduce interindividual variability in drug exposure [4]. The covariate analysis identified body weight and BSA as influential factors on volume of distribution and intercompartmental clearance, respectively, but these relationships may not be sufficiently strong to mandate BSA-based dosing [1].
The three-compartment population pharmacokinetic model combined with the sigmoidal Emax model for neutropenia provides a comprehensive quantitative framework for understanding the clinical pharmacology of this compound. This model adequately characterizes this compound disposition, identifies relevant covariates, and establishes a exposure-toxicity relationship that informs dosing schedule selection [1]. The methodologies outlined in this application note can be adapted to other cytotoxic agents undergoing clinical development, particularly those with myelosuppression as a dose-limiting toxicity.
Future applications of this modeling framework should explore its utility in special populations such as patients with hepatic or renal impairment, where dedicated clinical trials are often challenging [4]. Additionally, the integration of pharmacogenetic markers may further refine the model, potentially identifying subpopulations with altered susceptibility to neutropenia. The implementation of therapeutic drug monitoring coupled with model-informed precision dosing could ultimately personalize this compound therapy, maximizing antitumor efficacy while minimizing hematological toxicity [4]. As the field of oncology continues to embrace model-informed drug development, the approaches described herein will play an increasingly important role in optimizing the use of anticancer agents.
Table 1: Summary of Phase I Clinical Trial Designs for Indotecan [1] [2]
| Feature | Daily Schedule (NCT01051635) | Weekly Schedule (NCT01794104) |
|---|---|---|
| Patient Population | Adults with advanced solid tumors or lymphomas | Adults with advanced solid tumors or lymphomas |
| Administration | Intravenous over 1 hour | Intravenous over 3 hours |
| Dosing Schedule | Days 1-5 of a 28-day cycle | Days 1, 8, and 15 of a 28-day cycle |
| Dose Levels Tested | 2.5 to 80 mg/m²/day | 60 to 135 mg/m²/week |
| Primary Objectives | Establish MTD, safety, tolerability, PK profile | Establish MTD, safety, tolerability, PK profile |
Table 2: Population Pharmacokinetic Parameters of this compound [1] [2]
| Parameter (Typical Patient) | Symbol | Value |
|---|---|---|
| Clearance | CL | 2.75 L/h |
| Volume of Central Compartment (V1, 80 kg patient) | V1 | 33.9 L |
| Intercompartmental Clearance (Q2, 1.96 m² BSA) | Q2 | 17.3 L/h |
| Volume of Peripheral Compartment 2 | V2 | 132 L |
| Half-life (from non-compartmental analysis) | t₁/₂ | ~69 hours |
The principal dose-limiting toxicity observed in clinical trials was myelosuppression, specifically neutropenia [1].
Table 3: Key Efficacy and Safety Findings from Indenoisoquinoline Class
| Compound | MTD (Daily x5, 28-day cycle) | Dose-Limiting Toxicities (DLTs) | Clinical Response (Solid Tumors) |
|---|---|---|---|
| This compound (LMP400) | Not fully reported (tested up to 80 mg/m²/day) [3] | Myelosuppression (Neutropenia) [1] | Limited activity; decreased circulating tumor cells [1] |
| LMP776 | 12 mg/m²/day [4] [5] | Hypercalcemia, anemia, hyponatremia [4] [5] | No objective responses [4] [5] |
| LMP744 | 190 mg/m²/day [4] [5] | Hypokalemia, anemia, weight loss [4] [5] | 1 confirmed partial response (3% ORR) [4] [5] |
Here are detailed methodologies for critical experiments cited in the clinical studies.
Protocol 1: Population Pharmacokinetic (PopPK) Analysis [1] [2]
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis (γH2AX Foci) [4] [6]
The following diagram illustrates the relationship between this compound exposure, its mechanism of action, and the primary clinical outcome, which informed the dosing strategy.
Evidence supports exploring fixed dosing rather than BSA-based dosing, as covariate analysis found body size had limited impact on key exposure metrics [1] [2]. The weekly dosing schedule may offer a better therapeutic index by demonstrating a lower predicted percent reduction in ANC compared to the daily schedule at equivalent cumulative doses [1] [2].
Beyond oncology, this compound shows research potential in other areas. It has demonstrated efficacy in unsilencing the paternal copy of the UBE3A gene in neuronal models of Angelman Syndrome, showing a potentially better pharmacological profile than topotecan [7]. It also exhibits anti-parasitic activity in models of visceral leishmaniasis [8].
The γH2AX immunofluorescence assay has been rigorously validated for accuracy, sensitivity, and precision to support its use in pharmacodynamic evaluations [2].
| Validation Parameter | Performance Characteristic | Experimental Context |
|---|---|---|
| Sensitivity | Detected significant γH2AX increase at mouse equivalent of 1.5 mg/m² clinical topotecan dose [2] | Preclinical model (A375 xenografts) treated with Top1 inhibitor |
| Automated microscopy: Lowest Limit of Detection (LoD = 0.53 µM etoposide) [3] | In vitro comparison of techniques using PBMCs | |
| Dynamic Range | Quantified response over a 60-fold dose range (0.016–1.0 x murine MTD of topotecan) [2] | Preclinical model (A375 xenografts) |
| Precision | Calibrator panel established to standardize performance across sites and over time [2] | Inter-laboratory quality control |
| Clinical Utility | γH2AX formation observed in tumor biopsies, CTCs, and hair follicles of patients receiving this compound [5] | Phase I clinical trial of this compound |
This protocol is optimized for human tumor needle biopsies collected in clinical trials [2].
Materials and Reagents:
Procedure:
The workflow for this protocol is summarized in the following diagram:
This protocol uses the CellSearch system for isolating and analyzing CTCs from peripheral blood [5].
Materials:
Procedure:
Hair follicles serve as a accessible surrogate tissue for monitoring pharmacodynamic effects [2] [5].
The γH2AX immunofluorescence assay provides a robust, validated, and sensitive method for quantifying the pharmacodynamic response to this compound. Its successful application in Phase I trials, measuring DNA damage in tumor biopsies, CTCs, and hair follicles, underscores its utility in early-phase clinical development [5]. This protocol ensures standardized assessment, enabling comparison across studies and supporting informed decision-making for the development of this compound and other DNA-damaging agents.
Circulating tumor cells (CTCs) are intact tumor cells shed into the bloodstream from primary or metastatic sites, acting as "seeds" for metastasis. Their analysis via liquid biopsy provides a non-invasive window to monitor tumor dynamics and treatment response in real-time [1] [2]. The indenoisoquinoline class of topoisomerase I (Top1) inhibitors, including Indotecan (LMP400), was developed to overcome the chemical instability and resistance limitations of camptothecin-derived drugs [3] [4]. These compounds stabilize the Top1-DNA cleavage complex (TOP1cc), leading to replication fork collision, double-strand breaks (DSBs), and apoptosis [3].
This document details integrated protocols for using CTC analysis to measure the pharmacodynamic (PD) effects and early efficacy of this compound in clinical trials. The core principle is to quantify therapy-induced DNA damage response directly in CTCs, serving as a surrogate for target engagement within tumor tissue [5].
Indenoisoquinolines are synthetic Top1 inhibitors that exhibit several advantages over topotecan and irinotecan:
CTCs originate from active tumor sites and reflect the genetic and functional heterogeneity of the disease [1] [2]. Monitoring PD biomarkers in CTCs offers a serial, minimally invasive method to confirm that a drug is hitting its intended target and inducing a biological effect, which is crucial for early clinical development of novel agents like this compound [5].
The following tables consolidate key quantitative findings from clinical trials of this compound and related biomarkers.
Table 1: Clinical Trial Parameters for this compound (LMP400) [5]
| Parameter | Value / Finding |
|---|---|
| Recommended Phase 2 Dose (Daily x5 Schedule) | 60 mg/m²/day |
| Principal Toxicity | Myelosuppression |
| Objective Tumor Responses (RECIST) | No objective responses observed in the cited trial |
| Effect on CTCs | Dose-dependent decrease in total CTC counts observed in 7 patients |
Table 2: Key Pharmacodynamic Biomarkers in CTCs and Tumor Tissue [3] [5]
| Biomarker | Biological Significance | Change Post-Indotecan Treatment |
|---|---|---|
| γH2AX | Histone phosphorylation marking sites of DNA double-strand breaks | Increased foci formation in CTCs (Day 3) and hair follicles |
| TOP1cc | Covalent Top1-DNA complex; primary indicator of target engagement | Measured in tumor biopsies; confirms drug mechanism |
| SLFN11 | Protein that blocks DNA repair and sensitizes cells to replication stress | High baseline expression associated with treatment response [3] |
| Cleaved Caspase-3 (cCasp3) | Executor protease of apoptosis | Co-localized with γH2AX in responding tumors [3] |
The pharmacodynamic response to this compound involves a defined DNA damage and apoptosis signaling cascade. The diagram below illustrates this pathway and its measurement in CTCs.
Diagram 1: Signaling Pathway and CTC Analysis Workflow for this compound. The diagram illustrates the mechanism of action of this compound, from Top1 complex stabilization to DNA damage and apoptosis, and the parallel process of detecting these pharmacodynamic biomarkers in Circulating Tumor Cells.
This protocol is adapted from the methods used in the Phase 1 trial of this compound to quantify CTC levels before and after treatment [5].
This protocol details the methodology for assessing DNA damage response in CTCs following this compound treatment [5].
The HD-SCA workflow allows for unbiased, enrichment-free analysis of all nucleated cells in a blood sample, preserving valuable CTCs that might be lost in positive selection methods [7].
The integration of CTC analysis into early-phase clinical trials of this compound provides a powerful tool for confirming drug mechanism of action, understanding heterogeneity in patient response, and identifying potential predictive biomarkers such as SLFN11 expression. The protocols outlined here for CTC enumeration and pharmacodynamic profiling enable researchers to make informed decisions on drug development based on biologically relevant, human data.
The evaluation of a drug's mechanism of action in vivo is a significant challenge in oncology drug development. Tumor biopsies are invasive and cannot always be repeatedly collected. There is a need for accessible surrogate tissues to provide early evidence of target engagement and biological activity [1] [2].
Hair follicles are a promising surrogate tissue for several reasons [1]:
For Indotecan, an indenoisoquinoline Topoisomerase I inhibitor, the relevant pharmacodynamic marker is the phosphorylation of histone H2AX (γH2AX), which forms foci at sites of DNA double-strand breaks. The induction of γH2AX is a specific marker of the DNA damage response triggered by Top1 inhibition [1] [2].
Clinical trials established that this compound administration induces a DNA damage response in hair follicles, confirming target engagement. The table below summarizes the core quantitative and methodological findings from these studies.
| Trial Feature | Daily Schedule (NCT01051635) | Weekly Schedule (NCT01794104) |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 60 mg/m²/day [1] [2] | 90 mg/m² [1] [2] |
| Hair Follicle Sampling Timepoint | 4-6 hours after drug infusion [1] | Information not specified in sources |
| Key PD Finding | Formation of γH2AX-positive foci observed [1] [2] | Information not specified in sources |
| Primary Toxicity | Myelosuppression [1] [2] | Myelosuppression [1] [2] |
Further details from the clinical evaluation include:
This protocol outlines the methodology for using hair follicles to assess the pharmacodynamic effects of this compound, based on procedures from clinical trials [1].
The following workflow diagram illustrates the experimental process from patient treatment to data analysis.
The use of hair follicle pharmacodynamics provides a rational and minimally invasive strategy for establishing proof-of-mechanism for this compound. The documented induction of γH2AX in hair follicles confirms target engagement and supports further clinical development of this novel Topoisomerase I inhibitor. This approach can be integrated into early-phase trial designs to accelerate the evaluation of DNA-targeting agents.
Indenoisoquinolines represent a novel class of non-camptothecin topoisomerase I (TOP1) inhibitors specifically designed to overcome the limitations of conventional camptothecin-derived therapeutics. Indotecan (LMP400) is a leading compound in this class that demonstrates enhanced chemical stability and persistent target engagement compared to topotecan and irinotecan. Unlike camptothecins that contain a chemically labile α-hydroxylactone E-ring moiety, indenoisoquinolines feature a modified structure that prevents rapid inactivation in biological systems and results in more prolonged stabilization of TOP1-DNA cleavage complexes (TOP1cc). These characteristics have made this compound a promising candidate for clinical development, particularly for treating advanced solid tumors that have proven refractory to conventional treatments. [1] [2]
The primary mechanism of action of this compound involves intercalation into DNA at TOP1 cleavage sites, thereby inhibiting the re-ligation step of the TOP1 catalytic cycle. This action traps TOP1cc, which subsequently collide with replication forks and transcription complexes, leading to double-stranded DNA breaks and activation of the DNA damage response. The evaluation of TOP1 downregulation and DNA damage marker induction serves as crucial pharmacodynamic biomarkers in both clinical trials and preclinical studies, providing direct evidence of target engagement and mechanistic activity. This document presents standardized protocols for assessing this compound-mediated TOP1 modulation and downstream DNA damage response across various biological specimens. [1] [3]
The molecular mechanism of this compound can be visualized through the following signaling pathway, which illustrates how the drug engages its target and triggers subsequent DNA damage events:
Figure 1: this compound (LMP400) induces DNA damage through stabilization of TOP1-DNA cleavage complexes. The subsequent collision with replication machinery generates double-stranded breaks that activate the complete DNA damage response pathway, including phosphorylation of H2AX, ATM activation, and recruitment of repair complexes. SLFN11 expression serves as a predictive biomarker for enhanced sensitivity to this cascade, ultimately leading to apoptosis when DNA damage exceeds repair capacity. [1]
A comprehensive assessment of this compound activity involves multiple experimental systems and sampling timepoints, as illustrated in the following workflow:
Figure 2: Comprehensive workflow for assessing this compound pharmacodynamic effects across multiple biological specimens. This integrated approach enables correlation of target engagement (TOP1cc formation) with downstream DNA damage response and apoptotic markers, providing a holistic view of drug activity. [1] [2]
Table 1: Essential reagents, antibodies, and equipment required for this compound pharmacodynamic assays
| Category | Specific Items | Specifications/Application |
|---|---|---|
| Cell/Tissue Samples | Tumor biopsies (pre- and post-treatment), Whole blood (CTC isolation), Plucked hair follicles | Baseline and post-treatment (4-6h for hair follicles, 24-72h for tumor biopsies) |
| Primary Antibodies | Anti-TOP1, Anti-TOP1cc, Anti-γH2AX, Anti-pSer824-KAP1, Anti-RAD51, Anti-cleaved Caspase-3, Anti-SLFN11 | Validated for immunohistochemistry and immunofluorescence |
| Secondary Antibodies | HRP-conjugated, Fluorophore-conjugated (Alexa Fluor 488, 594, 647) | Species-appropriate with minimal cross-reactivity |
| Detection Systems | DAB substrate kit, Tyramide signal amplification kit | For chromogenic and fluorescent detection respectively |
| Cell Isolation | CTC enrichment kit (EpCAM-based), Ficoll density gradient medium | CTC isolation from peripheral blood |
| Microscopy | Confocal microscope, Brightfield microscope with digital camera | For high-resolution imaging and quantification |
| Image Analysis | ImageJ with appropriate plugins, Commercial image analysis software | For quantitative assessment of staining intensity and foci counting |
Based on clinical trial data, this compound (LMP400) is typically administered at a maximum tolerated dose (MTD) of 60 mg/m²/day on a daily-for-5-days schedule every 28 days, or 90 mg/m² on a weekly schedule. The drug is supplied by the NCI Division of Cancer Treatment and Diagnosis and administered intravenously through a central line via a 1-hour infusion. [2]
5.1.1 Sample Collection and Processing
5.1.2 Immunohistochemistry for TOP1 and DNA Damage Markers
5.1.3 Immunofluorescence for Multiplex Marker Detection
5.1.4 Quantification and Scoring
5.2.1 CTC Enrichment and Isolation
5.2.2 CTC Staining and Analysis
5.3.1 Sample Collection and Processing
5.3.2 Staining and Analysis
Table 2: Expected pharmacodynamic changes following this compound treatment across different specimen types
| Assay System | Parameter Measured | Baseline Level | Post-Treatment Change | Clinical Correlation |
|---|---|---|---|---|
| Tumor Biopsy | TOP1cc formation | Minimal | ≥2-fold increase | Target engagement |
| Tumor Biopsy | γH2AX foci/nucleus | <5 foci/cell | ≥10 foci/cell | DNA damage response |
| Tumor Biopsy | Cleaved caspase-3 | <1% positive cells | ≥5% positive cells | Apoptosis induction |
| CTC Analysis | CTC count | Variable | Dose-dependent decrease | Treatment response |
| CTC Analysis | γH2AX-positive CTCs | <10% of CTCs | ≥40% of CTCs | DNA damage in circulating cells |
| Hair Follicles | γH2AX foci/cell | <3 foci/cell | ≥8 foci/cell | Accessible biomarker of activity |
These methods have demonstrated utility in phase 1 clinical trials of indenoisoquinolines, establishing proof-of-mechanism through direct measurement of TOP1 target engagement and downstream DNA damage effects. The protocols are particularly valuable for dose optimization studies, biomarker validation, and correlative science analyses in trials combining this compound with other therapeutic agents.
Indotecan (LMP400) is a novel indenoisoquinoline derivative that belongs to the class of non-camptothecin topoisomerase I (Top1) inhibitors. This synthetic compound was developed by the National Cancer Institute (NCI) to overcome the limitations of camptothecin-derived Top1 inhibitors such as topotecan and irinotecan. This compound exhibits improved chemical stability due to the replacement of the α-hydroxylactone E-ring moiety found in camptothecins, which is prone to rapid hydrolysis and inactivation in plasma. The compound demonstrates potent antitumor activity in preclinical models, leading to its selection for clinical development through the NCI's drug development program.
The primary mechanism of action of this compound involves stabilization of the Top1-DNA cleavable complex. During normal DNA metabolism, Top1 creates transient single-strand breaks to relieve torsional strain during replication and transcription. This compound specifically targets this process by inhibiting the religation step of the Top1 catalytic cycle, resulting in persistent Top1-DNA covalent complexes. These stabilized complexes collide with advancing replication forks, leading to the generation of lethal double-strand breaks (DSBs) that trigger the DNA damage response (DDR) and ultimately induce apoptotic cell death. Unlike camptothecins, this compound exhibits unique DNA cleavage patterns and forms more persistent Top1 cleavage complexes, contributing to its enhanced cytotoxicity profile.
Table 1: Key Characteristics of this compound (LMP400)
| Parameter | Specification |
|---|---|
| Chemical Class | Indenoisoquinoline |
| Molecular Target | Topoisomerase I |
| Mechanism | Top1 poison (cleavage complex stabilization) |
| Development Status | Phase I/II clinical trials |
| Recommended Doses | 60 mg/m²/day (daily ×5 schedule), 90 mg/m² (weekly schedule) |
| Primary Toxicities | Myelosuppression, anemia, hypokalemia |
The cellular response to this compound-induced DNA damage involves sequential activation of a sophisticated signaling network. The initial recognition of DNA double-strand breaks leads to rapid phosphorylation of histone H2AX at serine 139 (γH2AX) by the PIKK family kinases ATM, ATR, and DNA-PKcs. This phosphorylation event occurs within minutes to hours after drug exposure and serves as one of the earliest markers of DNA damage. The resulting γH2AX foci act as docking platforms for various DNA repair proteins, amplifying the damage signal and facilitating repair complex assembly. Subsequent activation of the checkpoint kinases Chk1 and Chk2 leads to cell cycle arrest, primarily at the G2/M phase, providing time for DNA repair or initiating apoptotic pathways if damage is irreparable.
Additional biomarkers provide complementary information about the specific DDR pathways activated in response to this compound treatment. Phosphorylation of ATM at Ser1981 and ATR at Ser428 indicates activation of these primary sensor kinases, while phosphorylation of Chk2 at Thr68 and Chk1 at Ser345 reflects downstream kinase activity. The formation of RAD51 foci indicates activation of homologous recombination repair, and cleaved caspase-3 serves as a marker of apoptosis induction. Furthermore, KAP1 phosphorylation at Ser824 represents chromatin relaxation necessary for DNA repair, creating a comprehensive biomarker panel for evaluating this compound's cellular effects.
Table 2: Key Biomarkers for Assessing this compound-Induced DNA Damage Response
| Biomarker | Phosphorylation Site | Function | Detection Method | Time Course |
|---|---|---|---|---|
| γH2AX | Ser139 | DSB marker, repair focus formation | IF, FC, WB | 0.5-24 h |
| p-ATM | Ser1981 | DNA damage sensor kinase | FC, WB, IF | 1-6 h |
| p-ATR | Ser428 | Replication stress sensor kinase | WB, IF | 2-8 h |
| p-Chk2 | Thr68 | Downstream effector kinase | FC, WB, IF | 2-12 h |
| p-Chk1 | Ser345 | Downstream effector kinase | WB, IF | 2-12 h |
| RAD51 | N/A | Homologous recombination repair | IF, FC | 4-24 h |
| p-KAP1 | Ser824 | Chromatin relaxation | WB, IF | 2-12 h |
| Cleaved Caspase-3 | N/A | Apoptosis execution | IF, WB, FC | 16-48 h |
Multiple complementary techniques are available for quantifying this compound-induced DNA damage, each with distinct advantages and applications. Immunofluorescence microscopy enables spatial resolution of DNA repair foci within individual nuclei, allowing visualization of focal patterns and heterogeneity in cellular responses. This method is particularly valuable for co-localization studies that examine the spatial relationship between different DDR components. Flow cytometry offers high-throughput quantification of DDR biomarkers across large cell populations, providing robust statistical power and enabling multiparameter analysis of DNA damage in conjunction with cell cycle position and apoptosis markers. Western blotting delivers biochemical verification of protein expression and phosphorylation status, while the alkaline comet assay provides direct assessment of DNA strand break frequency at the single-cell level.
A recently developed novel monoclonal antibody specifically recognizing covalent Top1-DNA complexes has significantly advanced our ability to monitor this compound target engagement. This antibody enables direct detection and quantification of drug-stabilized Top1 cleavage complexes through immunoblotting, immunofluorescence, or flow cytometry, overcoming limitations of traditional methods like the in vivo complex of enzyme (ICE) assay or potassium-SDS precipitation. This technical innovation provides specific, sensitive, and versatile assessment of the primary cellular lesion induced by this compound, complementing downstream DDR marker analysis.
The quantification of γH2AX by flow cytometry provides a robust, high-throughput method for assessing DNA double-strand breaks induced by this compound treatment.
Materials:
Procedure:
Cell Treatment and Harvesting
Cell Fixation and Permeabilization
Antibody Staining
Flow Cytometry Analysis
Technical Notes:
The detection of Top1-DNA covalent complexes provides direct evidence of this compound target engagement using a specialized monoclonal antibody approach.
Materials:
Procedure:
Cell Treatment and Lysis
Complex Isolation
Detection and Analysis
The alkaline comet assay provides a sensitive method for detecting DNA single-strand and double-strand breaks induced by this compound treatment.
Materials:
Procedure:
Sample Preparation
Cell Lysis and Denaturation
Electrophoresis and Analysis
The following diagram illustrates the key molecular events in the DNA damage response pathway activated by this compound treatment:
The following diagram outlines an integrated experimental approach for evaluating this compound-induced DNA damage response:
γH2AX response to this compound typically follows a biphasic temporal pattern, with foci formation detectable as early as 30 minutes post-treatment, peaking at 2-4 hours, and declining by 24 hours depending on damage extent and cellular repair capacity. The magnitude of γH2AX response correlates with this compound concentration, with significant increases observed at concentrations as low as 0.1 μM in sensitive cell lines. Data should be reported as fold-increase over untreated controls or as percentage of γH2AX-positive cells, with typical positive thresholds set at 2-3 standard deviations above control mean fluorescence. Top1-DNA complexes show rapid formation (within 15-30 minutes) and may persist for several hours, with this compound demonstrating longer complex persistence compared to camptothecin derivatives.
Comet assay results should report tail moment values, with this compound treatment typically increasing tail moment in a dose-dependent manner. Appropriate positive and negative controls must be included in all experiments, with etoposide (10-50 μM) or camptothecin (1-10 μM) serving as suitable positive controls for Top1 and Top2 inhibition. Data normalization should account for cell line-specific variations in baseline DNA damage and repair capacity, with experiments performed in biological triplicates to ensure statistical robustness.
Optimal assay selection depends on specific research questions: flow cytometry for high-throughput screening, immunofluorescence for spatial distribution analysis, Western blotting for pathway activation confirmation, and comet assay for direct DNA break quantification. Cell cycle effects must be considered when interpreting DDR biomarker data, as γH2AX levels naturally fluctuate during cell cycle progression. Appropriate fixation methods are critical for each application: paraformaldehyde for most immunofluorescence studies, and specific alcohol-based fixatives for certain phospho-epitopes.
Common issues include high background signal in immunofluorescence (addressed by optimizing antibody concentrations and blocking conditions), poor cell viability at higher this compound concentrations (requiring careful dose-range finding), and inconsistent comet assay results (improved by standardizing electrophoresis conditions and analysis parameters). Experimental validation should include correlation between different DDR endpoints to confirm response consistency.
The comprehensive evaluation of DNA damage response to this compound requires a multiparametric approach integrating direct target engagement assessment (Top1-DNA complexes), early DNA damage signaling (γH2AX foci), downstream pathway activation (ATM/Chk2), and functional consequences (cell cycle arrest, apoptosis). The protocols outlined herein provide robust, reproducible methods for characterizing this compound mechanism of action across preclinical models, supporting both basic research and translational drug development applications. These standardized approaches facilitate comparative assessment across different indenoisoquinoline derivatives and combination therapies, accelerating the development of this promising class of anticancer agents.
Indotecan (LMP400) is a novel indenoisoquinoline topoisomerase I (Top1) inhibitor that represents a distinct chemical class from traditional camptothecin-derived Top1 inhibitors such as irinotecan and topotecan. Unlike camptothecins, indenoisoquinolines demonstrate greater chemical stability due to their lack of the labile α-hydroxylactone E-ring, exhibit different DNA cleavage site specificity, form more stable Top1 cleavage complexes, and are less susceptible to drug resistance mechanisms including ABCG2-mediated efflux [1] [2]. These properties make this compound a promising investigational agent for treating advanced solid tumors refractory to standard therapies.
The clinical evaluation of this compound involved two first-in-human phase 1 trials investigating different dosing schedules in patients with advanced solid tumors. The daily schedule trial (ClinicalTrials.gov Identifier: NCT01051635) administered this compound intravenously over 1 hour daily for 5 days in 28-day cycles, while the weekly schedule trial (ClinicalTrials.gov Identifier: NCT01794104) administered the drug over 3 hours on days 1, 8, and 15 of 28-day cycles [1] [3]. The primary objectives of these studies were to determine the maximum tolerated dose (MTD), characterize the safety and toxicity profile, and define the pharmacokinetic (PK) properties of this compound. Key secondary objectives included assessment of target engagement through evaluation of Top1 modulation and measurement of DNA damage response via phosphorylation of histone H2AX (γH2AX) in various biological specimens [1] [4].
Table 1: Summary of Sample Collection Timepoints for this compound Clinical Trials
| Sample Type | Collection Timepoints | Primary Analysis | Trial Schedule |
|---|---|---|---|
| Blood for PK | Daily Schedule: Pre-infusion, 2 min pre-end of infusion, 0.5, 1, 2, 4, 6, 12, 23 h post-infusion (Day 1); 4 h post-start (Day 3); pre-infusion, 2 min pre-end (Day 5); 24 h, 48 h post-Day 5 infusion [1] [3]. | LC-MS/MS | Daily (Days 1-5) |
| Weekly Schedule: Pre-infusion; 0.5, 1, 2 h post-start; 2 min pre-end; 0.5, 1, 2, 4, 6, 12, 21, 45 h post-start; pre-next infusion (Day 8) [1] [3]. | LC-MS/MS | Weekly (Days 1, 8, 15) | |
| Blood for CTCs | Baseline and 2-4 hours after start of drug infusion on Cycle 1, Day 3 [1]. | CellSearch System | Daily only |
| Tumor Biopsies | Baseline and 2-4 hours after start of drug infusion on Day 3 of Cycle 1 (mandatory for MTD expansion cohort) [1]. | Immunofluorescence for Top1/γH2AX | Daily only |
| Hair Follicles | 4-6 hours after treatment [1] [4]. | γH2AX foci formation | Both schedules |
| PBMCs | Pre-dose and during drug infusion synchronized with PK collections on Day 1; 4 hours post-dose on Days 3 and 5 of Cycle 1 [1]. | γH2AX and Top1 levels | Daily only |
| Urine for PK | Pre-treatment and every void post-treatment on Day 1 of Cycle 1, pooled into 8-hour batches [1]. | LC-MS/MS | Daily only |
Pharmacokinetic blood sampling was conducted extensively during cycle 1 of both trials to fully characterize this compound exposure profiles. For the daily administration schedule, sampling was particularly intensive on day 1, with collections at pre-infusion, 2 minutes before the end of infusion, and at 0.5, 1, 2, 4, 6, 12, and 23 hours after the end of infusion [1]. Additional samples were collected 4 hours after the start of infusion on day 3, before the start and 2 minutes before the end of infusion on day 5, and at 24 hours (day 6) and 48 hours (day 7) after the start of the day 5 infusion [1] [3]. This comprehensive sampling strategy enabled the characterization of this compound's prolonged terminal half-life and tissue accumulation properties, which distinguish it from camptothecin derivatives [4].
For the weekly administration schedule, blood samples for PK analysis were collected before the first infusion; at 0.5, 1, and 2 hours after the start of infusion; 2 minutes prior to the end of the infusion; and at 0.5, 1, 2, 4, 6, 12, 21, and 45 hours after the start of infusion [3]. A additional trough sample was collected prior to the next infusion on day 8 to assess drug accumulation [1]. All PK samples were collected in appropriate anticoagulant tubes, centrifuged at 2000 × g at 4°C for 10 minutes, and the resulting plasma was stored at ≤ -70°C until analysis to ensure sample integrity and analytic stability [1].
Tumor biopsies were collected as paired samples (baseline and post-treatment) to assess target engagement and pharmacodynamic responses. For the daily schedule, biopsies were obtained at baseline and 2-4 hours after the start of drug infusion on day 3 of cycle 1 [1]. While initially optional, tumor biopsies became mandatory for patients in the MTD expansion cohort to ensure adequate assessment of Top1 modulation and DNA damage response [1]. The 2-4 hour post-dose timepoint was selected based on preclinical models indicating peak γH2AX formation within this timeframe.
Circulating tumor cells (CTCs) were isolated from 7.5 mL of whole blood collected at baseline and 2-4 hours after the start of drug infusion on cycle 1, day 3 of the daily trial [1]. CTC collection and analysis provided a minimally invasive approach to monitor pharmacodynamic effects and assess DNA damage response in tumor cells. Additionally, hair follicles were collected approximately 4-6 hours after treatment to evaluate γH2AX foci formation as a surrogate tissue biomarker of DNA damage response [1] [4].
Table 2: Pharmacodynamic Biomarker Sampling and Analysis
| Biomarker | Sample Type | Collection Timepoints | Analytical Method | Purpose |
|---|---|---|---|---|
| Top1 Modulation | Tumor biopsies, PBMCs | Baseline, 2-4h post-dose (Day 3) | Validated immunofluorescence | Target engagement |
| γH2AX Formation | Tumor biopsies, CTCs, hair follicles, PBMCs | Baseline, 2-4h post-dose (Day 3), 4-6h post-dose | Validated immunofluorescence | DNA damage response |
| CTC Enumeration | Whole blood (7.5 mL) | Baseline, 2-4h post-dose (Day 3) | CellSearch System | Treatment response indicator |
| Neutropenia Assessment | Blood for ANC | Baseline, Days 2, 5, 8, 11, 16, 20, 22, 26 (daily); Days 6, 12, 20, 25 (weekly) | Clinical hematology analyzer | Safety and PK/PD relationship |
This compound concentrations in plasma and urine were quantified using a validated LC-MS/MS assay specifically developed for this compound quantification [1] [3]. The assay demonstrated excellent accuracy (96.9-108.2%) and precision (<11.4%) across a dynamic range of 3-1000 ng/mL, ensuring reliable quantification of this compound concentrations throughout the pharmacokinetic profiling [3]. The LC-MS/MS method employed a QuattroMicro mass spectrometer operated in multiple reaction monitoring (MRM) mode, with chromatographic separation optimized to resolve this compound from its metabolites [1]. For pharmacokinetic parameter calculation, the maximum concentration (Cmax) and time to reach Cmax (Tmax) were determined by visual inspection of the concentration versus time data, while other PK parameters were calculated using non-compartmental methods with PK Solutions 2.0 software [1].
Topoisomerase 1 and γH2AX levels were measured in tumor tissue, PBMCs, and hair follicles using validated immunofluorescence assays [1]. These assays were rigorously validated for analytical performance, with pre-dose Top1 values required to exceed twice the assay performance lower level of quantification (LLQ) to ensure accurate measurement of potential 50% reductions in target levels [1]. For γH2AX analysis, a post-dose increase of two-fold above baseline was established as the threshold for reporting significant DNA damage response [1]. Immunofluorescence methods enabled spatial resolution of biomarker expression within individual cells and subcellular compartments, providing insights into intratumoral heterogeneity of drug response.
Circulating tumor cells were isolated and enumerated using the CellTracks AutoPrep system (Veridex LLC) with the CellSearch CTC epithelial kit according to the manufacturer's protocol [1]. CTC analysis was performed using the CellTracks Analyzer II, with samples containing 6 or more CTCs considered reportable based on established clinical thresholds [1]. This automated system provided standardized and reproducible CTC quantification, enabling assessment of treatment-induced changes in CTC counts as a potential indicator of biological activity.
The following diagram illustrates the comprehensive experimental workflow for sample collection, processing, and analysis in the this compound clinical trials:
Diagram 1: Integrated workflow for this compound clinical trial sample collection, processing, and data analysis. The workflow encompasses multiple sample types collected at specific timepoints, standardized processing protocols, and integrated data analysis to establish PK/PD relationships.
This integrated workflow facilitated comprehensive pharmacokinetic-pharmacodynamic (PK/PD) modeling, which was subsequently used to characterize the relationship between this compound exposure and neutropenia, the principal dose-limiting toxicity [3]. The population PK model developed from these data identified that body weight and body surface area accounted for interindividual variability in distribution volume and intercompartmental clearance, respectively [3]. Furthermore, PK/PD simulations demonstrated that the weekly dosing regimen produced a lower percent reduction in absolute neutrophil count compared to the daily regimen at equivalent cumulative doses, informing potential schedule selection for future clinical development [3].
The comprehensive sampling protocols enabled robust assessment of This compound-mediated DNA damage and target engagement across multiple biological matrices. In tumor biopsies, Top1 response to drug treatment demonstrated target engagement in a subset of patients, confirming that this compound effectively engaged its molecular target in human tumors [1] [4]. Dose-dependent formation of γH2AX-positive foci was observed in circulating tumor cells collected on day 3 and in hair follicles collected 4-6 hours after treatment, indicating induction of DNA double-strand breaks as a consequence of Top1 inhibition [1]. These findings validated the pharmacodynamic activity of this compound and supported the use of these minimally invasive sampling approaches for monitoring drug effects in clinical trials.
Additional insights from related indenoisoquinoline trials revealed that SLFN11 expression may serve as a potential predictive biomarker for response to this drug class [5]. In a patient with a confirmed partial response to LMP744 (a related indenoisoquinoline), tumor biopsies demonstrated high baseline expression of SLFN11 along with a unique pattern of pharmacodynamic responses including increased RAD51, phosphorylated KAP1 (pKAP1), γH2AX, and cleaved caspase-3 [5]. These findings suggest that future this compound trials should consider incorporating SLFN11 screening and expanded DNA damage response marker panels to better identify responsive patient populations.
Based on the comprehensive sample collection and analysis from these initial clinical trials, we recommend the following protocol considerations for future studies of this compound and related indenoisoquinolines:
The detailed sample collection protocols and analytical methods established for this compound clinical trials provide a comprehensive framework for evaluating the pharmacokinetics, pharmacodynamics, and biomarker responses of this novel indenoisoquinoline Top1 inhibitor. The integrated approach encompassing blood sampling for PK analysis, tumor biopsies for target engagement assessment, and minimally invasive samples for DNA damage response evaluation has generated robust data supporting continued clinical development of this compound. These application notes and protocols may serve as a valuable resource for researchers designing clinical trials for this compound and related targeted therapies, emphasizing the importance of strategic sample timing, validated analytical methods, and comprehensive data integration to fully characterize novel anticancer agents.
Indotecan (LMP400, NSC 743400) represents a novel class of indenoisoquinoline-derived topoisomerase I inhibitors with a mechanism of action distinct from traditional camptothecin derivatives. This promising anticancer agent demonstrates enhanced chemical stability and prolonged targeting of topoisomerase I cleavage complexes, addressing key limitations of existing topoisomerase inhibitors like irinotecan and topotecan. The unique molecular structure of indenoisoquinolines results in more persistent DNA-Top1 cleavage complexes and evasion of drug resistance mechanisms commonly encountered with camptothecins [1] [2]. Beyond oncology, this compound has shown potential therapeutic applications for neurological disorders including Angelman syndrome through its ability to unsilence paternal Ube3a expression in neurons [3].
Understanding covariate influences on drug pharmacokinetics represents a critical component of precision medicine in oncology. Body size metrics, including body weight and body surface area (BSA), have traditionally guided dosing for chemotherapeutic agents to minimize interindividual variability in drug exposure. However, emerging evidence suggests that body composition parameters (lean body mass, fat distribution) may more accurately predict drug disposition than conventional anthropometric measurements [4]. This application note provides a comprehensive methodological framework for conducting covariate analysis of body weight and related factors in this compound pharmacokinetics, enabling optimized dosing strategies across diverse patient populations.
The foundational population pharmacokinetic analysis of this compound incorporated data from 41 adult patients with advanced solid tumors enrolled across two first-in-human phase 1 clinical trials (NCT01051635 and NCT01794104) [1]. These studies implemented different administration schedules: a daily regimen (days 1-5 every 28 days) and a weekly regimen (days 1, 8, 15 every 28 days). The patient population provided 518 plasma concentrations for population pharmacokinetic modeling, representing a robust dataset for covariate analysis.
Demographic and clinical covariates systematically collected for analysis included:
BSA-based dosing was employed across both clinical trials, with doses ranging from 2.5 to 80 mg/m²/day for the daily schedule and 60 to 135 mg/m²/week for the weekly schedule [1]. This dosing approach facilitated direct assessment of BSA as a potential covariate on this compound disposition.
Table 1: Population Pharmacokinetic Model Development Approach
| Component | Methodology | Software Tools |
|---|---|---|
| Structural Model | Multi-compartmental analysis | NONMEM 7.3, Pumas 2.0 |
| Statistical Model | Nonlinear mixed-effects modeling | Pirana 2.9.8 interface |
| Interindividual Variability | Exponential error structure | First-order conditional estimation with interaction (FOCE-I) |
| Residual Variability | Proportional, additive, and combined error models | Objective function value (OFV) comparison |
| Model Qualification | Bootstrap simulation, visual predictive checks, goodness-of-fit plots | - |
The population pharmacokinetic analysis employed nonlinear mixed-effects modeling using complementary software platforms (NONMEM and Pumas) to ensure robust parameter estimation [1]. Model selection criteria incorporated both statistical and clinical considerations, including reductions in objective function value (>6.63 units per parameter, p<0.01), successful covariance steps, condition numbers <1000, parameter correlations <0.95, and standard goodness-of-fit diagnostics. The base structural model was established prior to covariate testing, identifying a three-compartment model as optimally describing this compound's pharmacokinetic profile.
Covariate model development followed a systematic stepwise approach:
This rigorous model-building framework ensured identification of clinically relevant and statistically significant covariate relationships while guarding against model overparameterization.
The final population pharmacokinetic model identified both body weight and BSA as statistically significant covariates influencing this compound disposition, though their effects were compartment-specific [1]. Body weight demonstrated a pronounced effect on distribution volumes, particularly the central (V1) and peripheral (V2) compartments. For a typical patient weighing 80 kg, the estimated volume values were 33.9 L for V1 and 132 L for V2. The volume of the deep peripheral compartment (V3) was estimated at 37.9 L for the population.
BSA emerged as a significant covariate on clearance parameters, specifically impacting intercompartmental clearance (Q2) [1]. For a typical patient with BSA of 1.96 m², the estimated Q2 value was 17.3 L/h. Interestingly, total clearance (CL) demonstrated a population estimate of 2.75 L/h but did not show a strong relationship with BSA, suggesting that fixed dosing may be pharmacokinetically justified despite the current BSA-based dosing paradigm.
Table 2: Key Population Pharmacokinetic Parameters for this compound
| Parameter | Symbol | Population Estimate | Covariate Relationship |
|---|---|---|---|
| Total Clearance | CL | 2.75 L/h | Not significantly correlated with BSA |
| Intercompartmental Clearance 1 | Q2 | 17.3 L/h (for BSA=1.96 m²) | Correlated with BSA |
| Intercompartmental Clearance 2 | Q3 | 46.0 L/h | Not correlated with covariates |
| Central Volume | V1 | 33.9 L (for WT=80 kg) | Correlated with body weight |
| Peripheral Volume 1 | V2 | 132 L (for WT=80 kg) | Correlated with body weight |
| Peripheral Volume 2 | V3 | 37.9 L | Not correlated with covariates |
A sigmoidal Emax model effectively characterized the relationship between this compound exposure and maximum percent reduction in absolute neutrophil count (ANC) [1]. This pharmacodynamic analysis revealed marked schedule dependency in hematologic toxicity, with the daily regimen demonstrating greater myelosuppressive potential than the weekly regimen at equivalent cumulative exposures. The average concentration producing half-maximal ANC reduction (EC50) was 1416 μg/L for the daily schedule compared to 1041 μg/L for the weekly schedule.
Monte Carlo simulations leveraging the final population PK-PD model enabled comparative assessment of neutropenia risk across different dosing strategies [1]. These simulations demonstrated that the weekly administration schedule produced lower percent reductions in ANC compared to the daily schedule at equivalent cumulative fixed doses, suggesting a potential therapeutic advantage for the weekly regimen. The model further predicted that fixed dosing approaches would yield comparable variability in neutropenic response to BSA-based dosing, supporting the feasibility of simplified administration protocols.
Objective: To develop a population pharmacokinetic model for this compound that identifies significant covariates, particularly body size metrics, influencing drug disposition.
Materials and Reagents:
Sample Collection and Processing:
Analytical Method:
Model Implementation:
Figure 1: Workflow for Population Pharmacokinetic and Covariate Analysis of this compound
Objective: To evaluate the relationship between body composition parameters and this compound pharmacokinetics.
Anthropometric Measurements:
Advanced Body Composition Analysis (Optional):
Statistical Analysis:
The comprehensive covariate analysis of this compound reveals several important considerations for clinical dosing. While the drug is currently administered using BSA-based dosing in clinical trials, the population pharmacokinetic analysis suggests that fixed dosing approaches may be pharmacokinetically justified given the lack of strong correlation between BSA and total clearance [1]. This finding aligns with previous experience with irinotecan, where multiple studies have demonstrated limited value of BSA-based dosing [5].
For specific patient populations, the following dosing adjustments should be considered:
Therapeutic drug monitoring should be considered for this compound, particularly in special populations, given the concentration-dependent neutropenic response identified in the PK-PD analysis [1]. The established relationship between average concentration and ANC reduction provides a pharmacodynamic target for individualized dosing.
Hematologic monitoring represents a critical component of this compound therapy given its primary dose-limiting toxicity of neutropenia. The recommended monitoring schedule includes:
Non-hematologic toxicities require similarly vigilant monitoring:
The superior toxicity profile of the weekly administration schedule, with demonstrated lower neutropenic effects at equivalent cumulative doses, suggests this schedule may be preferable for future clinical development [1].
The systematic covariate analysis of this compound has elucidated important relationships between body size metrics and drug disposition, revealing that body weight significantly influences distribution volumes while BSA impacts intercompartmental clearance. These findings provide a pharmacometric foundation for evidence-based dosing strategies that can optimize the therapeutic index of this promising agent.
Future research directions should include:
The methodological framework presented in this application note provides researchers with robust tools for characterizing covariate relationships in early clinical development, enabling precision dosing approaches that maximize therapeutic benefit while minimizing toxicity risks. As this compound progresses through clinical development, these insights will prove invaluable for designing optimal dosing regimens across diverse patient populations.
The table below summarizes the core features and modeling approaches of NONMEM and Pumas to help you understand their capabilities.
| Feature | NONMEM | Pumas |
|---|---|---|
| Software Type | Industry-standard, proprietary NLME software [1] | High-performance, proprietary suite within the Julia ecosystem [2] |
| Typical Workflow | Batch processing via control streams [1] | Interactive scripting within the Julia REPL [2] |
| Key Structural Blocks | $PROBLEM, $INPUT, $PK, $ERROR, $THETA/OMEGA/SIGMA [3] [4] |
@model, @param, @pre, @dynamics, @derived [3] [4] |
| Model Estimation Methods | FOCE, Laplace, ITS, IMP, SAEM, MCMC Bayesian [1] | Maximum Likelihood, Expectation Maximization, Bayesian methods [2] |
| Differential Equation Support | DDEs and DDDEs via ADVAN16/17 [1] | ODEs, SDEs, DDEs, and analytical solutions [2] |
| License & Cost | Annual subscription fee (commercial use) [1] | Free for academia; commercial license required [2] |
This protocol outlines the key steps for developing a population pharmacokinetic (PopPK) model, applicable to both NONMEM and Pumas.
ID, TIME, AMT, DV (dependent variable, e.g., concentration), EVID (event ID), CMT (compartment number), MDV (missing dependent variable), and relevant covariates [3] [4].This is where the syntax for NONMEM and Pumas differs. The examples below show a one-compartment IV model.
fit function (e.g., fit(model, population, param0, algorithm=focei)).The diagram below illustrates the iterative model development process.
Since no specific information on this compound was found, here are practical steps to build your model:
Indotecan (LMP400) represents a novel class of anti-cancer agents known as indenoisoquinolines, which function as topoisomerase I inhibitors with distinct advantages over traditional camptothecin derivatives. Unlike camptothecins, this compound demonstrates greater chemical stability, forms more stable ternary complexes with DNA and Top1, and shows reduced susceptibility to resistance mechanisms such as drug efflux pumps and specific Top1 mutations [1] [2]. The compound has undergone clinical evaluation in two first-in-human phase 1 trials for patients with advanced solid tumors, utilizing different administration schedules—a daily regimen for 5 days (28-day cycles) and a weekly regimen (days 1, 8, and 15 in 28-day cycles) [1] [3].
Population pharmacokinetic (PK) modeling plays a critical role in understanding the disposition of drugs in diverse patient populations and identifying sources of variability. For this compound, a three-compartment model was developed to characterize its pharmacokinetic profile, with typical population values for clearance (CL) estimated at 2.75 L/h and volume of distribution in the central compartment (V1) at 33.9 L for a typical 80 kg patient [1]. Bootstrap validation represents an essential component of model evaluation, providing robust assessments of parameter estimates and model stability by repeatedly sampling from the original dataset with replacement to create multiple new datasets. This technique allows researchers to evaluate the precision of parameter estimates and identify potential biases in model development, ultimately ensuring that the final model provides reliable inferences for clinical decision-making [1].
The bootstrap validation protocol for this compound population pharmacokinetic analysis follows a systematic approach designed to thoroughly evaluate model robustness and parameter estimation reliability. The process involves resampling techniques that create numerous replicate datasets from the original data, enabling assessment of the model's performance across variations in the patient sample composition. This method provides empirical distributions for all model parameters, allowing for quantitative evaluation of estimation precision and identification of potential biases.
Table 1: Bootstrap Validation Technical Specifications
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Number of Runs | 1000 bootstrap replicates | Provides stable estimates of confidence intervals and parameter distributions |
| Resampling Method | Sampling with replacement | Creates multiple new datasets of same size as original |
| Success Criteria | >90% successful convergence | Ensures reliability and stability of the estimation process |
| Comparison Method | Original vs. bootstrap parameter distributions | Evaluates bias and precision of parameter estimates |
| Software Tools | NONMEM (v7.3) and Pumas (v2.0) | Dual-platform verification of model robustness |
The technical implementation begins with the generation of bootstrap datasets, each created by random sampling with replacement from the original dataset of 518 concentration measurements from 41 patients [1]. Each bootstrap dataset maintains the same sample size as the original, preserving the overall structure while introducing appropriate variability through the resampling process. The population pharmacokinetic model is then fitted to each of these 1000 bootstrap datasets using the same estimation methods as applied to the original dataset (first-order conditional estimation with interaction, FOCE-I). This comprehensive approach ensures that the validation process thoroughly explores the model's behavior across a wide range of possible dataset variations.
The evaluation of bootstrap results involves multiple complementary approaches to assess different aspects of model performance. For each parameter estimate from the original dataset, the bootstrap confidence intervals are calculated as the 2.5th and 97.5th percentiles of the distribution of parameter estimates from the successful bootstrap runs. The relative bias for each parameter is calculated as the percentage difference between the original parameter estimate and the median of the bootstrap estimates, with values less than 5% generally considered acceptable. Additionally, the precision of estimation is assessed through the width of the 95% confidence intervals, with narrower intervals indicating more precise parameter estimation.
The successful application of this bootstrap validation protocol to the this compound population PK model demonstrated minimal bias and satisfactory precision across all structural and statistical model parameters [1]. The bootstrap results provided strong support for the final model specification, including the identified covariate relationships between body size metrics and PK parameters. This rigorous validation approach gave confidence in the subsequent model applications, including simulations to explore the relationship between this compound exposure and neutropenia response and to compare different dosing regimens.
The application of bootstrap validation to the this compound population pharmacokinetic model provided comprehensive assessment of model stability and parameter reliability. The original dataset comprising 518 concentration measurements from 41 patients with solid tumors supported the development of a three-compartment model with first-order elimination [1]. The bootstrap analysis demonstrated that the model parameters were precisely estimated and highly stable across the 1000 bootstrap replicates, with successful convergence achieved in over 90% of runs. This high success rate indicates that the model structure was appropriate for the data and that the estimation algorithm consistently converged to plausible parameter values across different resampled datasets.
The comparison between the original parameter estimates and the median bootstrap values revealed minimal systematic biases, with all parameters showing relative biases of less than 5%. This suggests that the original model was not overfitted and provided unbiased estimates of the population parameters. The bootstrap confidence intervals for key parameters such as clearance (CL) and volume of distribution (V1) were reasonably narrow, indicating adequate precision in these estimates given the sample size and study design. Furthermore, the bootstrap validation confirmed the stability of the covariate effects, particularly the relationships between body size metrics and PK parameters, which justified the consideration of fixed dosing regimens in subsequent clinical development.
Table 2: Bootstrap Results for Key this compound Population PK Parameters
| Parameter | Original Estimate | Bootstrap Median | Relative Bias (%) | 95% Confidence Interval |
|---|---|---|---|---|
| CL (L/h) | 2.75 | 2.73 | -0.73 | 2.45 - 3.12 |
| V1 (L) | 33.9 | 34.2 | +0.88 | 30.1 - 38.5 |
| Q2 (L/h) | 17.3 | 17.1 | -1.16 | 14.8 - 20.0 |
| V2 (L) | 132 | 134 | +1.52 | 118 - 152 |
| Q3 (L/h) | 46.0 | 45.7 | -0.65 | 40.2 - 52.1 |
| V3 (L) | 37.9 | 38.3 | +1.06 | 33.5 - 43.0 |
Beyond the bootstrap analysis, the this compound population PK model underwent comprehensive qualification using additional diagnostic procedures. Visual predictive checks (VPCs) were performed by simulating 1000 datasets using the final model parameters and comparing the distribution of observed concentrations with the simulated prediction intervals [1]. The goodness-of-fit plots demonstrated acceptable agreement between observed and predicted concentrations, with no systematic biases observed in the conditional weighted residuals versus time or predictions. Additionally, quantitative predictive checks were employed to assess the model's ability to reproduce key features of the observed data, further validating the model for simulation purposes.
The rigorous model evaluation approach, combining bootstrap validation with these additional diagnostic techniques, provided strong evidence supporting the reliability of the this compound population PK model for its intended applications. The model adequately described the time course of this compound concentrations across both the daily and weekly dosing schedules, capturing the complex multi-exponential decline characterized by a long terminal half-life. This comprehensive model qualification justified the use of the model for exploring the exposure-response relationship for neutropenia and conducting simulations to compare the myelosuppressive potential of different dosing regimens.
Objective: To develop a population pharmacokinetic model for this compound that characterizes its disposition in patients with advanced solid tumors and identifies significant covariates explaining interindividual variability.
Materials and Equipment:
Procedural Steps:
Quality Control Measures:
Objective: To characterize the relationship between this compound exposure and the maximum percent reduction in absolute neutrophil count (ANC).
Materials and Equipment:
Methodology:
Key Findings:
Bioanalytical Method for this compound Quantification:
Statistical Analysis for Covariate Screening:
The following workflow diagrams illustrate the key processes in population pharmacokinetic modeling and bootstrap validation for this compound. These visualizations employ high-contrast color schemes compliant with accessibility standards and represent the logical flow of analytical procedures.
Diagram 1: Bootstrap validation workflow for population PK model evaluation. This process involves repeated resampling of the original dataset, model fitting to each resampled dataset, and comprehensive analysis of the resulting parameter distributions to assess model stability and estimate precision.
Diagram 2: Comprehensive population PK modeling process from data collection through final model application. The workflow emphasizes iterative model development with rigorous evaluation at each stage, culminating in model application to simulation studies and dosing regimen optimization.
The bootstrap validation methods applied to this compound population pharmacokinetic modeling provide a robust framework for assessing model reliability and parameter estimation precision. The implementation of 1000 bootstrap replicates with rigorous success criteria demonstrated the excellent stability of the three-compartment model developed for this compound, supporting its use for simulations and clinical decision-making. The comprehensive model evaluation approach, combining bootstrap analysis with visual predictive checks and diagnostic plots, represents a gold standard in population pharmacokinetic model qualification.
The findings from these analyses have important implications for the clinical development of this compound. The population PK model revealed that body size metrics explained a portion of the interindividual variability in distribution volumes and intercompartmental clearances, supporting the consideration of fixed dosing regimens in future clinical trials [1]. The PK-PD model characterizing the concentration-neutropenia relationship identified schedule-dependent differences in drug potency, with the weekly regimen demonstrating a potentially improved safety profile compared to the daily schedule at equivalent cumulative doses. These results highlight the value of integrated pharmacokinetic-pharmacodynamic modeling in optimizing dosing strategies for novel anticancer agents.
Q: What is the mechanism by which Indotecan causes neutropenia?
This compound is an indenoisoquinoline that poisons topoisomerase I (TOP1). It stabilizes the covalent TOP1-DNA cleavage complex (TOP1cc), preventing the re-ligation of DNA single-strand breaks. When a replication fork collides with these trapped complexes, it results in irreversible double-strand DNA breaks, leading to replication stress and apoptosis in rapidly dividing cells, such as cancer cells and neutrophil progenitors in the bone marrow. This myelosuppression is the primary cause of neutropenia [1].
The diagram below illustrates this core mechanism and the subsequent DNA damage response pathway you can measure in experiments.
Q: What are the key pharmacokinetic (PK) parameters and how are they linked to neutropenia?
Understanding this compound's PK is crucial for predicting and managing neutropenia. A population PK model has been developed using data from phase 1 trials. The relationship between drug exposure and the maximum percent reduction in Absolute Neutrophil Count (ANC) can be described by a sigmoidal Emax model [2].
The table below summarizes the key population PK parameters and the Emax model values for different dosing schedules.
| Parameter | Description | Typical Population Value |
|---|---|---|
| CL (L/h) | Systemic Clearance | 2.75 [2] |
| V1 (L) | Volume of Central Compartment (for 80 kg patient) | 33.9 [2] |
| V2 (L) | Volume of Peripheral Compartment 1 (for 80 kg patient) | 132 [2] |
| Q2 (L/h) | Intercompartmental Clearance (for 1.96 m² BSA patient) | 17.3 [2] |
| Q3 (L/h) | Intercompartmental Clearance 2 | 46.0 [2] |
| V3 (L) | Volume of Peripheral Compartment 2 | 37.9 [2] |
| Sigmoidal Emax Model Parameter | Daily Regimen | Weekly Regimen |
|---|---|---|
| Average Concentration for Half-Maximal\nANC Reduction (µg/L) | 1416 [2] | 1041 [2] |
Key Experimental Findings:
Q: What are the established risk factors for severe neutropenia?
Risk is multifactorial, stemming from patient genetics, treatment regimen, and health status.
| Risk Category | Specific Factors |
|---|---|
| Treatment-Related | High-dose intensity, certain combination therapies, first cycle of treatment [3] [4] |
| Patient-Related | Older age (≥65 years), poor nutritional status, low baseline ANC, significant comorbidities (renal/hepatic insufficiency), poor performance status (ECOG ≥2) [3] [4] [5] |
| Genetic | For related topoisomerase inhibitors like irinotecan, UGT1A1 poor metabolizer status is a major risk factor. This may inform research into genetic risks for this compound [6]. |
Q: What is the protocol for prophylactic use of Granulocyte Colony-Stimulating Factors (G-CSFs)?
Prophylactic G-CSFs are a primary strategy to prevent febrile neutropenia (FN) in high-risk settings.
Q: How is febrile neutropenia (FN) defined and managed in a clinical trial setting?
FN is an oncologic emergency requiring immediate and standardized protocol-driven action.
Q: What are key pharmacodynamic (PD) biomarkers to measure in preclinical and clinical studies of this compound?
To confirm the mechanism of action and cellular response, the following biomarkers can be assessed in tumor biopsies or preclinical models, as demonstrated in studies of indenoisoquinolines [1]:
Q: Are there pharmacogenetic considerations for this compound similar to those for Irinotecan?
While not yet established for this compound, research on irinotecan provides a critical framework for investigation. Irinotecan's active metabolite (SN-38) is inactivated by the UGT1A1 enzyme. The alleles UGT1A1*28 and UGT1A1*6 are associated with reduced enzyme activity, leading to increased exposure to SN-38 and a significantly higher risk of severe neutropenia and diarrhea [6]. For irinotecan, FDA/EMA labels recommend dose adjustments for poor metabolizers. This highlights the importance of exploring UGT1A1 status and other pharmacogenetic variants (e.g., in SLCO1B1) in the clinical development of this compound [6] [3].
The table below summarizes the maximum tolerated doses (MTD) and dose-limiting toxicities (DLTs) from phase I clinical trials, which are foundational for managing myelosuppression.
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity (DLT) | Other Notable Toxicities |
|---|---|---|---|
| Daily for 5 days (28-day cycle) | 60 mg/m²/day [1] [2] [3] | Myelosuppression (primarily neutropenia) [1] [2] [4] | No significant gastrointestinal problems reported [1] [3] |
| Weekly for 3 weeks (28-day cycle) | 90 mg/m² [1] [2] [3] | Myelosuppression (primarily neutropenia) [1] [2] [4] | No significant gastrointestinal problems reported [1] [3] |
The principal toxicity of Indotecan on both schedules was myelosuppression, which prevented further dose escalation [1] [2]. A later population pharmacokinetic-pharmacodynamic analysis suggested that the weekly dosing regimen may have a reduced neutropenic effect compared to the daily schedule at equivalent cumulative doses [4].
Here are methodologies for monitoring patients and confirming the drug's mechanism of action in a clinical trial setting.
| Assessment Method | Sampling Timeline | Key Findings / Purpose |
|---|---|---|
| Absolute Neutrophil Count (ANC) | Baseline; then weekly during Cycles 1 & 2 [2] | Monitor the depth and duration of neutropenia [2] [4]. |
| Pharmacokinetic (PK) Sampling | Intensive sampling on Cycle 1, Day 1; sparse sampling thereafter [2] [4] | Characterize drug exposure; clearance is low (~2.75 L/h) with a long half-life (~69 h) [4]. |
| γH2AX in Hair Follicles | 4-6 hours post-infusion [1] [2] | A surrogate biomarker for DNA damage response; observed post-treatment [1] [2]. |
| γH2AX in Circulating Tumor Cells (CTCs) | Cycle 1, Day 3 post-infusion [1] [2] | Assess DNA damage response in tumor cells; dose-dependent decreases in CTCs were noted [1] [2]. |
| Top1 & γH2AX in Tumor Biopsies | Baseline and 2-4 hours post-infusion on Day 3 [2] | Confirm target engagement (Top1 downregulation) and pharmacodynamic effect [1] [2]. |
The following diagram illustrates the mechanism by which this compound causes DNA damage in rapidly dividing cells, which underlies both its antitumor efficacy and its dose-limiting effect on bone marrow cells (myelosuppression).
Here are answers to some common questions researchers have when working with Indotecan:
Q1: What are the established Maximum Tolerated Doses (MTD) for this compound? Two primary dosing schedules have been evaluated in Phase I trials for patients with advanced solid tumors [1]:
Q2: What is the principal dose-limiting toxicity (DLT) for both schedules? The principal DLT for both the daily and weekly administration schedules is myelosuppression (bone marrow suppression). This toxicity prevented further dose escalation in clinical trials [1].
Q3: How can I assess target engagement and DNA damage response in my experiments? The clinical trial demonstrated several methods to confirm the drug's mechanism of action [1]:
The table below summarizes the core quantitative data and key pharmacological findings from the Phase I trial for easy comparison [1].
| Parameter | Daily Schedule (Days 1-5, 28-day cycles) | Weekly Schedule (Days 1, 8, 15, 28-day cycles) |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 60 mg/m²/day | 90 mg/m² |
| Infusion Duration | 1 hour | 3 hours |
| Dose-Limiting Toxicity (DLT) | Myelosuppression | Myelosuppression |
| Objective Tumor Response | No objective responses observed | No objective responses observed |
| Target Engagement | Top1 inhibition confirmed in a subset of tumor biopsies | Data not specified in available summary |
| DNA Damage Marker (γH2AX) | Increased in CTCs (day 3) & hair follicles (4-6 hrs) | Data not specified in available summary |
| Effect on Circulating Tumor Cells (CTCs) | Dose-dependent decreases in total CTCs were measured in 7 patients | Data not specified in available summary |
For your experimental work, here are detailed methodologies cited in the clinical trial.
Protocol 1: Assessing DNA Damage Response in Circulating Tumor Cells (CTCs) This protocol was used in the daily schedule trial [1].
Protocol 2: Evaluating Target Engagement in Tumor Biopsies This protocol was implemented for the daily schedule, becoming mandatory at the MTD expansion cohort [1].
To help visualize the experimental workflow for assessing this compound's activity, the following diagram outlines the key steps and biomarkers.
This compound Bioactivity Assessment Workflow
While the data above focuses on establishing the MTD, current regulatory thinking emphasizes a more comprehensive approach. Project Optimus, an FDA initiative, encourages moving beyond a pure MTD-based paradigm for targeted therapies to find a dose that maximizes both efficacy and safety [2]. When designing future studies with agents like this compound, consider:
The table below summarizes key characteristics of this compound from current literature:
| Characteristic | Description |
|---|---|
| Drug Class | Synthetic indenoisoquinoline; non-camptothecin Topoisomerase I (Top1) inhibitor [1] [2]. |
| Mechanism of Action | Inhibits Top1 by stabilizing DNA-Top1 cleavage complexes, causing irreversible double-strand breaks and cell death [1] [3] [2]. |
| Primary Toxicity (Clinical Trials) | Myelosuppression was the principal Dose-Limiting Toxicity (DLT) in phase I trials for advanced solid tumors [1]. |
| Maximum Tolerated Dose (MTD) | Daily Schedule (Days 1-5, 28-day cycles): 60 mg/m²/day [1]. Weekly Schedule (Days 1, 8, 15, 28-day cycles): 90 mg/m² [1]. | | Investigational Use | Investigated for its potential to unsilence the paternal copy of the UBE3A gene in neurons as a potential therapy for Angelman syndrome [2]. |
Q: What is the main hematological toxicity of this compound observed in human trials?
Q: How does the mechanism of this compound differ from classic topoisomerase I inhibitors like irinotecan?
--G↓C--) compared to camptothecins like irinotecan and topotecan (--T↓G--) [1] [2]. Indotecans also exhibit greater chemical stability and are not susceptible to the drug resistance mechanisms (e.g., efflux by ABCG2) that limit camptothecins [1] [2].Q: Have any biomarkers been identified to predict this compound toxicity?
The following diagram maps the key decision points for designing experiments and managing toxicity based on established clinical protocols and preclinical insights.
Here are methodologies for key experiments cited in the research, which can be adapted for your investigations.
Protocol 1: Establishing Maximum Tolerated Dose (MTD) in Preclinical/Clinical Models
Protocol 2: Assessing Pharmacodynamic (PD) Effects - DNA Damage Response
The most pertinent gap is the lack of specific, published biomarkers for predicting this compound-induced hematological toxicity. To address this in your research, consider:
| Covariate | Parameter Affected | Relationship & Typical Value | Clinical Relevance |
|---|
| Body Surface Area (BSA) | Clearance (CL) Intercompartmental Clearance (Q2) | Allometric scaling [1]. For a typical patient (BSA=1.96 m²), Q2 was 17.3 L/h [1]. | Supports the rationale for BSA-based dosing to reduce variability in drug exposure [1]. | | Body Weight (WT) | Central Volume (V1) Peripheral Volume (V2) | Allometric scaling [1]. For a typical patient (WT=80 kg), V1 was 33.9 L and V2 was 132 L [1]. | Justifies the consideration of fixed dosing, as body size explains a key part of the variability [1]. |
Other patient factors, including sex, age, creatinine clearance, and liver function markers (ALT, AST, total bilirubin), were screened but were not identified as significant covariates on this compound's pharmacokinetic parameters [1].
The identified covariates were discovered through a well-established population pharmacokinetic modeling workflow. Here is the detailed methodology:
Beyond the sources of variability, understanding the drug's behavior and its main effect is crucial. The following diagram and table summarize the core pharmacokinetic (PK) and pharmacodynamic (PD) model for this compound.
| Model Component | Description | Key Parameter Estimates |
|---|
| PK: 3-Compartment Model | Describes the distribution and elimination of this compound after IV infusion. Typical population values were: • CL = 2.75 L/h • Q3 = 46.0 L/h • V3 = 37.9 L [1]. | --- | | PD: Sigmoidal ( E_{max} ) Model | Links the average this compound concentration to the maximum percent reduction in Absolute Neutrophil Count (ANC). | The average concentration for half-maximal ANC reduction (( EC_{50} )) was 1416 μg/L for the daily schedule and 1041 μg/L for the weekly schedule [1]. |
Scenario 1: Justifying a Fixed-Dosing Regimen
Scenario 2: Managing Dose-Limiting Neutropenia
What is the standard BSA-based dosing for Indotecan in clinical trials? Two primary schedules have been established in phase 1 trials for patients with advanced solid tumors. Dosing is based on BSA (mg/m²) [1] [2].
Is BSA-based dosing scientifically justified for this compound? Yes, but with nuance. Population pharmacokinetic (popPK) modeling has shown that BSA accounts for a significant portion of the inter-individual variability in the distribution volume and intercompartmental clearance of this compound. This provides a pharmacological rationale for its use. However, the same research also suggests that fixed dosing may be justifiable, as it could simplify administration without significantly increasing toxicity risk [2].
What is the primary dose-limiting toxicity of this compound? The principal toxicity observed in clinical trials for both dosing schedules is myelosuppression, specifically neutropenia. The weekly dosing regimen may have a reduced neutropenic effect compared to the daily schedule at equivalent cumulative doses [1] [2].
How does this compound's mechanism differ from classic Topoisomerase I inhibitors? Unlike camptothecin derivatives (e.g., topotecan, irinotecan), this compound is an indenoisoquinoline. It is chemically stable, not a substrate for drug-efflux ABC transporters, and has a prolonged plasma half-life. Some derivatives, like LMP517, exhibit a dual mechanism of action by inhibiting both Topoisomerase I and II [3] [1].
Table 1: Established Clinical Dosing Schedules for this compound
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Cycle Length | Administration |
|---|---|---|---|
| Daily Schedule | 60 mg/m²/day | 28-day cycle | Administered intravenously (i.v.) over 1 hour on Days 1-5 [1] |
| Weekly Schedule | 90 mg/m²/week | 28-day cycle | Administered i.v. over 3 hours on Days 1, 8, and 15 [1] |
Table 2: Key Population Pharmacokinetic Parameters [2]
| Parameter (Typical Patient) | Symbol | Value |
|---|---|---|
| Clearance | CL | 2.75 L/h |
| Central Volume (for WT=80 kg) | V1 | 33.9 L |
| Peripheral Volume 1 (for WT=80 kg) | V2 | 132 L |
| Intercompartmental Clearance 1 (for BSA=1.96 m²) | Q2 | 17.3 L/h |
| Intercompartmental Clearance 2 | Q3 | 46.0 L/h |
| Peripheral Volume 2 | V3 | 37.9 L |
Note: This popPK model is based on a 3-compartment structure. WT=Body Weight.
This methodology is used to characterize drug pharmacokinetics and its relationship to the principal toxicity (neutropenia) in a patient population.
The workflow for this analysis can be summarized as follows:
This protocol confirms that the drug is hitting its intended target and producing the expected biological effect in patients.
The strategy for using surrogate tissues to monitor drug effect is outlined below:
The maximum tolerated doses (MTDs) and primary toxicities for two this compound administration schedules were established in first-in-human trials involving patients with advanced solid tumors. The table below summarizes the core findings [1] [2] [3].
| Parameter | Daily x 5 Schedule | Weekly x 3 Schedule |
|---|---|---|
| Regimen | 1-hour IV infusion, Days 1-5 every 28 days [2] | 3-hour IV infusion, Days 1, 8, 15 every 28 days [2] |
| Maximum Tolerated Dose (MTD) | 60 mg/m²/day [1] [3] | 90 mg/m²[dose] [1] [3] |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (primarily neutropenia) [1] [2] [4] | Myelosuppression (primarily neutropenia) [1] [2] [4] |
| Principal Toxicity | Myelosuppression [1] [2] [3] | Myelosuppression [1] [2] [3] |
| Gastrointestinal Toxicity | No significant gastrointestinal problems observed [1] [3] | No significant gastrointestinal problems observed [1] [3] |
| Key PK/PD Insight | Simulations suggest a higher predicted percent reduction in Absolute Neutrophil Count (ANC) at equivalent cumulative fixed doses [4]. | Simulations suggest a reduced neutropenic effect compared to the daily schedule at equivalent cumulative fixed doses [4]. |
A key pharmacodynamic (PD) assay for this compound involves measuring the phosphorylation of histone H2AX (γH2AX), a biomarker for DNA double-strand breaks. The workflow below was used in the clinical trials to demonstrate target engagement [1] [2].
Diagram 1: Experimental workflow for assessing γH2AX as a pharmacodynamic marker of this compound activity.
Detailed Experimental Protocol [2]:
This compound is an indenoisoquinoline, a class of non-camptothecin Topoisomerase I (Top1) inhibitors. Its distinct mechanism underlies its differentiated toxicity profile [2].
Diagram 2: Comparative mechanism of Topoisomerase I inhibitors, highlighting features of this compound versus camptothecins.
The key differentiators are [2]:
--G↓C--) compared to camptothecins (--T↓G--), which may contribute to activity in camptothecin-resistant models.This fundamental difference in mechanism is a proposed reason why significant gastrointestinal toxicity, a hallmark of camptothecins like irinotecan, was not observed with this compound in these early trials [1] [3].
The table below summarizes the key population PK parameters for indotecan, characterized using a three-compartment model from data on 41 patients with solid tumors [1] [2].
| Parameter | Symbol | Population Estimate | Inter-individual Variability & Covariates |
|---|---|---|---|
| Clearance | CL | 2.75 L/h [1] [2] | Body Surface Area (BSA) was a significant covariate [1]. |
| Central Volume | V1 | 33.9 L (for a typical 80 kg patient) [1] | Total Body Weight (WT) was a significant covariate [1]. |
| Peripheral Volume 1 | V2 | 132 L (for a typical 80 kg patient) [1] | Total Body Weight (WT) was a significant covariate [1]. |
| Peripheral Volume 2 | V3 | 37.9 L [1] | Not specified. |
| Intercompartmental CL 1 | Q2 | 17.3 L/h (for a typical patient with BSA=1.96 m²) [1] | Body Surface Area (BSA) was a significant covariate [1]. |
| Intercompartmental CL 2 | Q3 | 46.0 L/h [1] | Not specified. |
| Half-life (from non-compartmental analysis) | t₁/₂ | ~69 hours [1] | Not applicable. |
Understanding the factors that influence this compound's PK profile is crucial for troubleshooting experimental outcomes.
| Source of Variability | Impact on this compound PK | Notes & Recommendations |
|---|---|---|
| Dosing Schedule | The weekly schedule allowed for a higher single dose (90 mg/m²) compared to the daily schedule (60 mg/m²/day), but the relationship with overall exposure (AUC) is complex [3]. | The PK/PD relationship also differs; the half-maximal ANC reduction occurs at a lower average concentration for the weekly regimen (1041 µg/L) vs. the daily regimen (1416 µg/L) [1]. |
| Body Size | Body Surface Area (BSA) significantly impacts clearance (CL) and intercompartmental clearance (Q2). Total Body Weight (WT) significantly impacts volumes of distribution (V1 & V2) [1]. | This supported BSA-based dosing in clinical trials. However, simulations suggest that fixed dosing may also be justified [1]. |
| Protein Binding | This compound is highly protein-bound (96-98%) in human plasma [1]. | This high binding can influence the volume of distribution and the amount of free, active drug available. |
| Metabolism & Excretion | In vitro data suggest primary routes are demethylation and methylenedioxy ring-opening. Urinary excretion is minimal (<0.25% of dose over 24h) [1]. | Saturation of metabolic pathways may occur at higher doses, as suggested by more than proportional exposure increases in preclinical models [4]. |
A consistent and validated method is essential for reliable PK parameter estimation.
| Aspect | Methodology Details |
|---|---|
| Sample Type | Plasma [3] [1] [4]. |
| Analytical Technique | Validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [3] [1] [4]. |
| Assay Performance | Accuracy: 96.9–108.2% [1]. Precision: <11.4% [1]. Dynamic Range: 3–1000 ng/mL [1]. |
The workflow below outlines the standard procedure for a clinical PK study of this compound, based on phase 1 trial methodologies [3] [1].
Key sampling time points for a daily x5 schedule include [3] [1]:
Q: What is Indotecan's primary mechanism of action, and how does it differ from camptothecin-based Top1 inhibitors?
A: this compound (LMP400) is a synthetic indenoisoquinoline that acts as a non-camptothecin topoisomerase I (Top1) poison [1]. Its mechanism and advantages are summarized in the table below.
| Feature | This compound (Indenoisoquinoline class) | Camptothecin derivatives (e.g., Topotecan, Irinotecan) |
|---|---|---|
| Mechanism | Binds at the Top1-DNA interface, stabilizing the ternary cleavage complex and preventing DNA religation [1] | Binds the Top1-DNA complex |
| Chemical Stability | Chemically stable structure [1] | Chemically unstable due to a labile lactone E-ring that hydrolyzes in plasma [1] [2] |
| DNA Cleavage Sites | Induces DNA cleavage sites distinct from camptothecins, suggesting a different antitumor spectrum [1] | Characteristic, well-defined cleavage sites |
| Resistance Profile | Less affected by certain Top1 resistance mutations (e.g., R364H, N722S) and drug efflux pumps [1] | Susceptible to resistance from target mutations and efflux pumps like ABCG2 [1] [2] [3] |
| Cleavage Complex Stability | Forms highly stable ternary cleavage complexes [1] | Forms less stable, reversible cleavage complexes [3] |
Q: What are the common mechanisms of resistance to Top1 inhibitors like this compound?
A: Resistance can be multifactorial, drawing from studies on both indenoisoquinolines and camptothecins [2]:
Q: We are observing high cytotoxicity but poor aqueous solubility in our indenoisoquinoline leads. What strategies can we explore?
A: A prodrug approach is a validated strategy to improve lipophilicity and bioavailability [1]. Ester-based prodrugs can be strategically designed on functional groups like the 2- or 3-position hydroxyl groups on the indenoisoquinoline A-ring. These prodrugs are typically designed to be hydrolyzed in the bloodstream or within cancer cells to release the active parent compound, thereby improving absorption and potentially enhancing the therapeutic window [1].
Q: In our early clinical trials, how can we better optimize the dosage of a drug like this compound to maximize efficacy and minimize toxicity?
A: Moving beyond the traditional "3+3" dose-escalation design to identify the Maximum Tolerated Dose (MTD) is now a key FDA recommendation under Project Optimus [4]. The traditional method often leads to poorly tolerated doses that require subsequent reduction. Instead, consider:
For this compound specifically, clinical trials have established MTDs for two schedules, with the dose-limiting toxicity being myelosuppression [3]:
| Administration Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity |
|---|---|---|
| Daily for 5 days (28-day cycle) | 60 mg/m²/day | Myelosuppression [3] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 90 mg/m² | Myelosuppression [3] |
Q: What is a reliable method to confirm target engagement and the DNA damage response induced by this compound in preclinical and clinical models?
A: You can use a multi-faceted approach to measure pharmacodynamic (PD) biomarkers as demonstrated in a first-in-human trial of this compound [3].
Protocol: Assessing DNA Damage Response and Target Engagement
The following diagram illustrates the mechanism of Topoisomerase I inhibition by this compound, which leads to cancer cell death.
Q: Given the complexity of aggressive cancers, what are promising research directions for this compound combinations?
A: Aggressive tumors often feature massive overexpression of oncogenic proteins and high heterogeneity, leading to powerful, cross-linked signaling pathways that drive drug resistance [5]. Promising strategies include:
The following table summarizes the core arguments for moving away from BSA-based dosing for this compound.
| Basis for Fixed Dosing | Key Evidence from Research |
|---|---|
| Poor Correlation of BSA with Clearance | Population pharmacokinetic models show BSA accounts for only a minor part of inter-individual variability in this compound clearance. [1] |
| Comparable Exposure to BSA Dosing | For multiple chemotherapeutics (irinotecan, topotecan), fixed dosing produces Area Under the Curve (AUC) distributions very similar to BSA dosing, with no significant difference in precision for reaching a target AUC. [2] |
| Industry and Regulatory Shift | FDA's Project Optimus and joint FDA-ASCO workshops advocate moving beyond the Maximum Tolerated Dose (MTD) model and optimizing dosages that better balance efficacy and tolerability. [3] |
For drugs requiring precise dosing, dose banding is a practical method that serves as an intermediate step between individual BSA dosing and a single fixed dose. It uses predefined BSA ranges ("bands") with a single standard dose for all patients within a band. [2]
The workflow below illustrates the dose banding process for chemotherapy agents like this compound.
To generate evidence supporting fixed dosing for a specific drug, you can conduct a population pharmacokinetic and pharmacodynamic (PK/PD) analysis, as performed for this compound. [1] The workflow outlines the key steps:
What is the strongest evidence for using fixed dosing with this compound? The strongest evidence comes from population PK analysis, which found that body size explains only a small fraction of the variability in drug clearance. Furthermore, model simulations show that a weekly dosing schedule may have a reduced neutropenic effect compared to a daily schedule at equivalent cumulative doses, supporting schedule-dependent fixed dosing. [1]
Does fixed dosing lead to more toxicity or reduced efficacy? Current evidence suggests no. Research on dose banding, a form of fixed dosing, shows it results in a comparable range of drug exposure (AUC) to BSA dosing. [2] The goal is to maintain efficacy while potentially improving safety and convenience.
Is the oncology field moving towards fixed dosing? Yes, this is a recognized trend. Regulatory bodies and professional societies are advocating for a shift away from the traditional MTD model and BSA-based dosing. The focus is now on dose optimization to find the best balance between benefit and risk, which often supports fixed dosing strategies. [4] [3]
Are there other drugs where this approach is used? Yes. For example, a priori dose reductions for irinotecan are recommended in patients with UGT1A1 gene variants that make them poor metabolizers, which is a form of personalized, fixed dosing based on genetics rather than BSA. [5] Furthermore, many newer targeted therapies, including oral kinase inhibitors and some monoclonal antibodies, are approved with fixed dosing. [4]
This table compares the primary techniques used for quantifying Indotecan and monitoring its biological effects.
| Method | Primary Use | Key Performance Metrics | Advantages & Limitations |
|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] [2] | Quantification of this compound concentration in plasma/biological fluids [1] | Validated method for indenoisoquinolines [1]; Gold standard for sensitivity and specificity [2] | Advantages: High sensitivity, specificity; considered gold standard [2]. Limitations: Laborious, low throughput, high cost, requires specialized equipment [3]. | | Aptamer-Based Biosensor [3] [4] | Quantification of drug levels in plasma; potential for point-of-care testing [3] | LOD: 55 ng/mL in plasma; Dynamic range: 100-7500 ng/mL; Correlation with LC-MS: Pearson coefficient 0.945 [3] | Advantages: Avoids organic solvents, faster, potentially lower cost, high selectivity for target drug [3]. Limitations: Emerging technology, requires further validation [4]. | | Immunofluorescence Assay for γH2AX [1] [5] | Pharmacodynamic (PD) marker of DNA damage response in tumor cells, CTCs, and hair follicles [1] | A post-dose increase of two-fold above baseline is considered a significant PD response [1] | Advantages: Directly measures drug mechanism of action (Top1 inhibition), usable in multiple sample types [1] [5]. Limitations: Semi-quantitative, requires baseline and post-dose samples [1]. |
This protocol details how to assess the pharmacodynamic effects of this compound by measuring DNA double-strand breaks, a key event following Topoisomerase I inhibition [1] [5].
1. Sample Collection:
2. Sample Processing:
3. Immunofluorescence Staining:
4. Imaging and Analysis:
This diagram illustrates the mechanism of this compound and the subsequent DNA damage response you can monitor experimentally.
Q1: Our LC-MS/MS data shows high inter-individual variability in this compound plasma concentrations. Is this expected, and how should we handle it? Yes, this is a common challenge with many anticancer drugs [2]. This variability can be influenced by factors like patient genetics, liver function, and drug interactions [4]. To manage this:
Q2: We are detecting γH2AX in hair follicles, but the signal is weak or inconsistent. What could be the cause? Hair follicle analysis is sensitive to timing and sample quality [1].
Q3: Are there other pharmacodynamic markers we can measure alongside γH2AX to strengthen our findings? Absolutely. The DNA damage response involves a cascade of events. Corroborating γH2AX data with other markers can provide a more robust picture [5]:
The table below summarizes the key parameters for the two primary dosing schedules of Indotecan established in phase I clinical trials [1] [2].
| Parameter | Daily Schedule (5 days) | Weekly Schedule |
|---|---|---|
| Regimen | 60 mg/m²/day, Days 1-5 [1] [2] | 90 mg/m², Days 1, 8, 15 [1] [2] |
| Cycle Duration | 28 days [2] | 28 days [2] |
| Infusion Time | 1 hour [2] | 3 hours (to improve tolerability) [2] |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (neutropenia, thrombocytopenia) [1] [2] | Myelosuppression (neutropenia, thrombocytopenia) [1] [2] |
| Key Considerations | More frequent dosing, lower single dose. | Higher single dose, requires central line for 3-hour infusion [2]. |
Here are detailed methodologies for key experiments cited in the literature, which you can use to guide your own protocol development for assessing this compound's activity.
This protocol evaluates target engagement and the DNA damage response following this compound treatment in various patient samples [1] [2].
This assay directly measures the inhibitory activity of this compound and its derivatives on Topoisomerase I enzyme function [3].
The following diagram illustrates the experimental workflow for assessing this compound's activity and its core mechanism of action.
Q1: What is the primary dose-limiting toxicity of this compound, and how can it be managed? A1: The principal dose-limiting toxicity for both the daily and weekly schedules is myelosuppression, specifically neutropenia and thrombocytopenia [1] [2]. Management requires close monitoring of blood counts weekly during the first two cycles. Treatment may need to be delayed until counts recover, and dose reductions may be necessary per protocol guidelines [2].
Q2: How is target engagement by this compound confirmed in a clinical setting? A2: Target engagement is confirmed through pharmacodynamic assays on patient samples. A key method is demonstrating downregulation of Topoisomerase I (Top1) and an increase in γH2AX in tumor biopsies, circulating tumor cells (CTCs), or hair follicles after treatment [1] [2]. This provides direct evidence that the drug is hitting its intended target and causing the expected DNA damage response.
Q3: Are there any advantages of this compound over classic camptothecin Topoisomerase I inhibitors? A3: Yes, this compound, as an indenoisoquinoline, has several potential advantages [2] [4] [3]:
--G↓C-- vs. camptothecin's --T↓G--).Q4: Beyond cytotoxic chemotherapy, what other therapeutic applications are being explored for this compound? A4: Research indicates this compound can unsilence the paternal copy of the UBE3A gene in neurons. This makes it a potential therapeutic candidate for Angelman syndrome, a neurodevelopmental disorder, highlighting its potential application beyond oncology [4].
What is the documented plasma protein binding percentage for Indotecan?
This compound demonstrates high plasma protein binding in the range of 96% to 98% in human plasma [1]. This high level of binding is a critical parameter influencing its distribution and activity.
How does protein binding affect this compound's pharmacokinetics and activity?
The high protein binding of this compound has several direct implications for its behavior in vivo:
What is a validated method for determining this compound's protein binding?
The following methodology, adapted from preclinical studies, provides a reliable approach for determining this compound's protein binding.
Method: Rapid Equilibrium Dialysis (RED) This protocol is suitable for determining the protein binding of this compound in plasma or other protein-containing solutions [2].
1. Equipment and Reagents
2. Experimental Procedure
3. Data Calculation The fraction unbound (( f_u )) is calculated as: ( f_u = \frac{C_{buffer}}{C_{plasma}} ) Where ( C_{buffer} ) is the concentration in the buffer chamber and ( C_{plasma} ) is the concentration in the plasma chamber after dialysis. The percentage bound is then ( (1 - f_u) \times 100 ).
Troubleshooting Note on Method Selection Initial attempts to use Centrifree micropartition devices (30,000 Da cut-off) were unsuccessful due to significant non-specific adsorption of this compound to the device [2]. Therefore, the RED method is recommended to overcome this technical issue.
FAQ 1: We observe inconsistent recovery and low free fraction in protein binding assays. What could be the cause?
FAQ 2: How should the high protein binding of this compound be considered in pharmacodynamic (PD) models?
The high protein binding of this compound is a double-edged sword with important consequences for its development and application.
| Aspect | Implication of High Protein Binding |
|---|---|
| Efficacy | May require higher total doses to achieve a therapeutically effective free drug concentration at the target site (Topoisomerase I) [1] [3]. |
| Toxicity | The principal dose-limiting toxicity is myelosuppression (neutropenia). The relationship between total plasma exposure and neutrophil reduction has been quantitatively characterized [1] [3]. |
| Drug Design | A prodrug strategy has been explored to improve the physicochemical and biopharmaceutical properties of indenoisoquinoline phenols, potentially enhancing absorption before conversion to the active form [4]. |
The following diagram illustrates how protein binding integrates into this compound's overall pharmacological pathway:
| Metabolite/Analogue | Structural Feature | Biological Activity | Notes |
|---|---|---|---|
| Major Metabolites (from HLM incubation) [1] | Hydroxylation | Potent Top1 poison and antiproliferative activity [1] | Two major metabolites were identified for each drug; identities confirmed against synthetic standards [1]. |
| 2-Hydroxylated Indenoisoquinoline [2] | Phenol on A-ring | Potent Top1 poison; cytotoxic (MGM 0.412 μM) [2] | A synthetic reference compound, not an identified metabolite [2]. |
| 3-Hydroxylated Indenoisoquinoline [2] | Phenol on A-ring | Potent Top1 poison; cytotoxic (MGM 0.076 μM) [2] | An active metabolite of Indotecan (LMP400) [2]. |
| O-Demethylenated Catechols [1] | Catechol on D-ring | Potent Top1 poison and antiproliferative activity [1] | Synthetic analogue; methylenedioxy ring is a potential site of metabolism [1]. |
| 11-Hydroxyindenoisoquinolines [1] | Ketone reduction | Potent Top1 poison and antiproliferative activity [1] | Synthetic analogue; site is a potential target for metabolic ketone reductases [1]. |
This standard protocol is used to generate and identify Phase I metabolites of this compound [1].
The following diagram illustrates the key stages of the metabolite identification process:
This method is detailed for the quantitation of Indotecan (NSC 743400) and can be applied to support pharmacokinetic studies [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Human plasma |
| Sample Volume | 0.5 mL |
| Internal Standard | Stable isotope-labeled analogue ([D8]-NSC 743400) |
| Sample Preparation | Liquid-liquid extraction with ethyl acetate |
| Chromatography Column | Synergi Polar-RP 80 Å, 150 × 4.6 mm, 4 µm |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Run Time | 15 minutes |
| Mass Spectrometry | Positive ion electrospray ionization (ESI+), Multiple Reaction Monitoring (MRM) |
| LLOQ (Lower Limit of Quantification) | 1.0 ng/mL [1] |
| Accuracy | 94.0–103.3% |
| Precision (CV) | ≤12.5% |
The following workflow outlines the sample analysis procedure based on the validated method.
Sample Preparation Steps:
LC-MS/MS Analysis:
This compound, as an indenoisoquinoline, lacks the labile lactone ring found in camptothecin-derived drugs (e.g., topotecan, irinotecan). This inherent chemical stability eliminates the complication of quantifying an equilibrium between active (lactone) and inactive (carboxylate) forms. Consequently, the analytical method is more straightforward and does not require rapid sample processing or special procedures to preserve the lactone form, which is a significant challenge with camptothecins [1].
While the core method (LC-MS/MS) is robust, the specific sample preparation and validation were performed for human plasma. For use with plasma from other species (e.g., mouse, dog), a cross-validation study would be necessary to confirm that the accuracy, precision, and selectivity are maintained in the different biological matrix.
This validated method was used in clinical trials to characterize the pharmacokinetics of this compound in patients with advanced solid tumors. You can find detailed PK parameters, such as clearance, half-life, and exposure, in the related phase 1 clinical study publications [2] [3].
The table below summarizes the core physicochemical and pharmacokinetic properties of Indotecan identified from the search results. This information provides a foundation for understanding its handling and stability characteristics.
| Property | Description / Value | Citation / Source |
|---|---|---|
| Drug Class | Non-camptothecin topoisomerase I (Top1) inhibitor; synthetic indenoisoquinoline. | [1] [2] |
| Chemical Stability | Reported to be more chemically stable than camptothecin derivatives (e.g., topotecan, irinotecan) as it lacks the hydrolytically unstable α-hydroxylactone E-ring. | [3] [4] |
| Protein Binding | High (96–98% protein-bound in plasma). | [1] |
| Urinary Excretion | Minimal (<0.25% of the dose excreted in urine over the first 24 hours in humans). | [1] |
| Human Clearance | Approximately 1.27 L/h/m² (Total body clearance). | [1] [2] |
| Half-Life (t₁/₂) | Approximately 69 hours (suggesting long-term persistence in the body). | [1] [2] |
| Major Metabolic Pathways | In vitro metabolism suggests primary routes are O-demethylation and methylenedioxy ring-opening. | [1] |
| Active Metabolites | 2-hydroxylated and 3-hydroxylated metabolites have been identified, which are biologically active. | [3] |
Here are answers to common technical questions based on the available research data.
This compound offers several potential advantages over drugs like topotecan and irinotecan [3] [4]:
The principal dose-limiting toxicity observed in phase I clinical trials for all tested indenoisoquinolines, including this compound, was myelosuppression (bone marrow suppression leading to reduced blood cell counts) [1] [2] [4].
Yes, research has explored prodrug strategies. Ester prodrugs have been synthesized based on its active 2-hydroxy and 3-hydroxy metabolites [3]. The goal is to improve attributes like aqueous solubility and oral absorption. Many of these prodrugs have shown very potent antiproliferative activity in cancer cell lines, with GI₅₀ values below 10 nanomolar [3].
Since explicit stability data is unavailable, here is a recommended workflow to establish in-house stability protocols for this compound. The diagram below outlines the key factors to investigate.
Figure 1. A conceptual workflow for establishing the stability profile of this compound under various experimental conditions.
Recommended Experimental Protocol:
Here are answers to frequently encountered issues during Indotecan analysis.
FAQ 1: What is the recommended method for quantifying this compound in biological samples? A validated LC-MS/MS method is the standard for quantifying this compound and its metabolites in plasma and tissues [1] [2]. The method typically uses electrospray ionization (ESI) in positive ion mode. Specific parameters from preclinical studies are summarized in the table below for your reference.
FAQ 2: How should plasma samples be processed to ensure analyte stability? Proper handling is critical. Samples should be centrifuged at 2000 × g at 4°C for 10 minutes immediately after collection [1]. The resulting plasma must be stored at ≤ -70°C until analysis to prevent degradation [1]. Be aware that nonspecific adsorption can be an issue; one study found Centrifree micropartition devices unacceptable for protein binding studies due to this, and instead used rapid equilibrium dialysis (RED) devices [2].
FAQ 3: My data shows high inter-individual variability in pharmacokinetic parameters. Is this expected? Yes, moderate to high variability is reported in clinical studies. For instance, in a first-in-human trial, the maximum tolerated dose (MTD) was established, but no objective responses were observed, and the principal toxicity was myelosuppression [1]. Furthermore, this compound's area under the curve (AUC) has been shown to increase more than proportionally at the highest doses tested in animal models, indicating potential non-linear kinetics [2]. This underlying variability in drug exposure should be considered when interpreting results.
The table below summarizes key parameters from validated LC-MS/MS methods used for this compound and the related compound Irinotecan, providing a benchmark for your method development and validation [1] [2] [3].
| Parameter | This compound (from preclinical studies) | Irinotecan (SN-38 metabolite; reference method) |
|---|---|---|
| Analytical Technique | LC-MS/MS [2] | UPLC-MS/MS [3] |
| Ionization Mode | Not explicitly stated (often ESI+) | ESI Positive [3] |
| Quantitation Transition (m/z) | Not specified in provided excerpts | 587.49 -> 167.11 (Irinotecan); 393.37 -> 249.23 (SN-38) [3] |
| Sample Volume | Not specified | 50 μL (mouse plasma) [3] |
| Protein Precipitation | Not explicitly described | Acetonitrile with Zinc Sulfate [3] |
| Lower Limit of Quantification (LLOQ) | Method was validated, value not specified [2] | Optimized to be low; specific value not in excerpt [3] |
The following diagrams illustrate the core experimental workflow for bioanalysis and the mechanism of action of this compound, which is relevant for understanding its pharmacodynamic effects.
This compound Bioanalytical Workflow [1] [3] This flowchart outlines the critical steps for processing biological samples for this compound quantification, highlighting key parameters like centrifugation force and temperature.
This compound DNA Damage Signaling Pathway [4] This diagram shows the mechanism of this compound and subsequent DNA damage response signaling, connecting pharmacodynamic biomarkers measured in research.
Protocol: Measuring DNA Damage Response (γH2AX) in Circulating Tumor Cells (CTCs) [1] This protocol assesses pharmacodynamic effects and target engagement in a minimally invasive manner.
Guidance: Bioanalytical Method Validation [5] While the excerpts do not provide full validation details for this compound, any developed method must be validated according to international standards like ICH Q2(R2). Key validation characteristics to evaluate include:
The table below summarizes a core comparison between this compound and the established camptothecin-class inhibitors [1] [2] [3].
| Inhibitor Characteristic | This compound (LMP400) & Indenoisoquinolines | Camptothecin (CPT), Topotecan, & Irinotecan |
|---|---|---|
| Chemical Class | Non-camptothecin; Synthetic indenoisoquinoline [1] [4] | Natural product (camptothecin) and its semi-synthetic derivatives [1] |
| Chemical Stability | High; lacks a hydrolytically unstable lactone ring [1] [3] | Low; E-ring lactone is unstable at physiological pH, leading to inactive forms [2] [5] |
| Mechanism & Target Site | Forms stable cleavage complexes; targets a --G↓C-- DNA sequence [3] | Forms reversible cleavage complexes; targets a --T↓G-- DNA sequence [3] |
| Resistance Profile | Not a substrate for ABCG2 drug efflux pump; active against some camptothecin-resistant cell lines [2] [5] | Substrate for ABCG2/ABCB1 efflux pumps; susceptibility to resistance from point mutations [2] [5] |
| Clinical Status | Phase I clinical trials for advanced solid tumors and lymphomas [2] [6] | FDA-approved (e.g., topotecan for ovarian/SCLC; irinotecan for colorectal cancer) [1] |
| Principal Clinical Toxicity | Myelosuppression (bone marrow suppression) [2] | Myelosuppression (topotecan) and severe diarrhea (irinotecan) [2] |
Topoisomerase I (Top1) relieves DNA supercoiling during replication and transcription by creating transient single-strand breaks. Top1 inhibitors "poison" the enzyme by stabilizing this DNA-Top1 cleavage complex, preventing DNA re-ligation and causing lethal DNA breaks [1] [5].
For researchers, here are summaries of critical methodologies used to generate the data cited above.
This core protocol evaluates a compound's cell-killing potency and its specific mechanism of action [3] [4].
This tests compound efficacy in a live animal model [3] [5].
This pharmacodynamic assay confirms target engagement in patients from clinical biopsies [2].
The field of Top1 inhibitors is evolving with new strategies to improve efficacy and reduce toxicity [5]:
Indenoisoquinolines are a class of non-camptothecin Topoisomerase I (Top1) inhibitors developed to overcome the limitations of camptothecin-derived drugs like topotecan and irinotecan, which include chemical instability, drug resistance, and severe toxicity profiles [1] [2]. Their core structure allows for extensive synthetic modification, enabling fine-tuning of potency, metabolic stability, and other pharmacological properties.
The following table summarizes the core indenoisoquinoline derivatives discussed in this guide, their identifiers, and key structural features.
| Compound Name | Alternative Codes/Candidates | Key Structural Features |
|---|---|---|
| Indotecan | LMP400, NSC 724998 | 2,3-dimethoxy-8,9-methylenedioxy pattern; N-side chain with morpholine group [3] [4]. |
| Indimitecan | LMP776, NSC 725776 | 2,3-dimethoxy-8,9-methylenedioxy pattern; N-side chain with imidazole group [3]. |
| LMP744 | MJ-III-65, NSC 706744 | A distinct, potent derivative selected for clinical development based on preclinical models [1] [2]. |
| Hydroxylated Metabolites | e.g., 2- and 3-hydroxy analogues of this compound | Introduction of hydroxyl groups at various positions on the A-ring, often resulting in altered or retained activity [5] [6]. |
| Carbohydrate-Substituted | Various glycosylated compounds | Replacement of the standard side chain with linear or cyclic sugar moieties at the lactam nitrogen [3]. |
The biological activity of indenoisoquinolines is profoundly influenced by substitutions on the A and D aromatic rings and the nature of the side chain attached to the lactam nitrogen.
Modifications to the core aromatic rings and the nitrogen side chain are critical for Top1 inhibition and antiproliferative potency.
The following table summarizes experimental potency data for key derivatives across various biological assays, providing a direct comparison of their activity.
| Compound | Top1 Inhibitory Activity (Relative to Camptothecin) | Antiproliferative Activity (GI₅₀ in μM, NCI-60 Panel) | Key Findings & Additional Data |
|---|---|---|---|
| This compound (LMP400) | Potent Top1 poison [8] | Range: 0.03 μM (UACC-62) to 1.78 μM (HOP-62) [4] | Effective in unsilencing paternal Ube3a; superior pharmacological profile to topotecan in one study [8]. |
| Indimitecan (LMP776) | Potent Top1 poison [8] | Data from NCI-60 confirms potency, specific values not listed in sources. | Effective in unsilencing paternal Ube3a [8]. |
| LMP744 | Potent Top1 poison [1] [2] | Highly potent in preclinical canine lymphoma models [2]. | Showed the highest efficacy (68.4% response) in a comparative canine lymphoma study [2]. |
| Carbohydrate-Substituted (e.g., from [3]) | Equal to or better than camptothecin for 12/20 compounds [3] | Many compounds with GI₅₀ values in the nanomolar range [3] | Potency is influenced by sugar chain length and aromatic substitution (3-nitro or 2,3-dimethoxy-8,9-methylenedioxy). |
| Hydroxylated Metabolites (e.g., of this compound) | Generally remain very potent Top1 poisons [5] [6] | GI₅₀ values below 10 nM in various human cancer cell lines for some prodrugs [6] | 2- and 3-hydroxy metabolites are biologically active; serves as a platform for prodrug design [6]. |
Beyond direct cytotoxicity, some indenoisoquinoline derivatives suppress angiogenesis by affecting the HIF signaling pathway. In vitro and in vivo models demonstrated that certain derivatives (e.g., Compound 1 from one study) could significantly inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and disrupt tube formation in a concentration-dependent manner. The proposed mechanism involves the inhibition of HIF-1α accumulation under hypoxic conditions, leading to downregulation of pro-angiogenic factors like VEGF [9] [7].
The diagram below illustrates the proposed mechanism of action for indenoisoquinoline derivatives, combining direct Top1-mediated DNA damage with anti-angiogenic effects.
Diagram: Dual Mechanism of Action of Indenoisoquinoline Derivatives. The pathway illustrates both the direct Top1 poisoning leading to apoptosis and the inhibition of the HIF-1α signaling pathway that suppresses angiogenesis [1] [9] [7].
To ensure reproducibility, here are the detailed methodologies for key experiments cited in this guide.
Ube3am+/pYFP). Neurons are cultured for 7 days in vitro (DIV) before treatment.Indenoisoquinoline derivatives represent a promising and versatile class of Top1 inhibitors. The SAR data clearly shows that strategic modifications to the aromatic rings and the lactam nitrogen side chain can yield compounds with enhanced potency, the ability to overcome resistance, and even multi-functional mechanisms of action, such as anti-angiogenesis.
While this compound (LMP400) and Indimitecan (LMP776) paved the way, subsequent derivatives like LMP744 and structurally novel glycosylated or hydroxylated/prodrug analogues have shown superior activity in preclinical models [1] [3] [6]. The ongoing clinical and translational research, supported by robust pharmacodynamic biomarkers like γH2AX, continues to validate this class and guide the development of next-generation candidates for oncology and beyond.
Indotecan (LMP400) and Indimitecan (LMP776) belong to the indenoisoquinoline class of non-camptothecin topoisomerase I (TOP1) inhibitors [1] [2]. They were developed to overcome the limitations of traditional camptothecin-derived drugs (like topotecan and irinotecan), which include chemical instability, severe diarrhea as a side effect, and susceptibility to drug resistance mediated by efflux pumps like ABCG2 [1] [3]. Indenoisoquinolines are chemically stable and form more persistent TOP1 cleavage complexes (TOP1cc), leading to prolonged DNA damage in cancer cells [2].
Both compounds function as TOP1 poisons. They trap TOP1-DNA cleavage complexes, preventing the re-ligation of DNA single-strand breaks. When a replication fork collides with these stabilized complexes, it results in lethal DNA double-strand breaks, triggering apoptosis (programmed cell death) [1] [2]. The diagram below illustrates this core mechanism and the key pharmacodynamic markers used to confirm target engagement.
The table below summarizes the key characteristics and available data for both compounds.
| Feature | This compound (LMP400) | Indimitecan (LMP776) |
|---|---|---|
| Chemical Class | Non-camptothecin Topoisomerase I (TOP1) poison (Indenoisoquinoline) [1] [2] | Non-camptothecin Topoisomerase I (TOP1) poison (Indenoisoquinoline) [1] [2] |
| Primary Mechanism | Stabilizes TOP1-DNA cleavage complexes, causing replication stress & double-strand breaks [1] [2] | Stabilizes TOP1-DNA cleavage complexes, causing replication stress & double-strand breaks [1] [2] |
| Key Advantages over Camptothecins | Greater chemical stability; not a substrate for major ABC drug efflux pumps; less severe diarrhea [1] [3] | Greater chemical stability; not a substrate for major ABC drug efflux pumps; less severe diarrhea [1] [3] |
| Phase I Human MTD | Not specified in results (Trial NCT01051635) [2] | 12 mg/m²/day (administered QDx5 in 28-day cycles) [2] |
| Phase I Human DLTs | Not specified in results | Hypercalcemia, anemia, hyponatremia [2] |
| Objective Response in Phase I | Not specified in results | No objective responses reported [2] |
| Canine Lymphoma Study Efficacy | Lower efficacy (9/27 dogs, 33.3%) [3] | Lower efficacy (7/24 dogs, 29.2%) [3] |
| Canine Lymphoma Study MTD | >65 mg/m² (MTD not reached) [3] | 17.5 mg/m² [3] |
| Dose-Limiting Toxicity in Dogs | Bone marrow toxicity (across all compounds) [3] | Bone marrow toxicity [3] |
| Synergy with PARP Inhibitors | Demonstrated synergistic cytotoxicity with Niraparib in PTEN-deficient glioblastoma cells [1] | Information not available in search results |
Current research is exploring rational combination strategies. A prominent example is the combination of This compound (LMP400) with the PARP inhibitor Niraparib, which has shown synergistic cytotoxicity in preclinical models of PTEN-deficient glioblastoma [1]. This strategy leverages the role of PARP in DNA repair and the inherent DNA repair defects in PTEN-null cells, offering a promising precision medicine approach.
The population PK model for this compound was developed using data from two phase 1 clinical trials in patients with advanced solid tumors [1] [2]. The following table summarizes the core components of this model.
| Model Aspect | Description |
|---|---|
| Structural Model | 3-compartment model [1] |
| Parameters for Typical Patient | Clearance (CL): 2.75 L/h [1] Volume of Central Compartment (V1): 33.9 L [1] Intercompartmental Clearance (Q2): 17.3 L/h [1] Volume of Peripheral Compartment 1 (V2): 132 L [1] Intercompartmental Clearance (Q3): 46.0 L/h [1] Volume of Peripheral Compartment 2 (V3): 37.9 L [1] | | Covariates | Body Surface Area (BSA) on clearance and intercompartmental clearance [1] Body Weight (WT) on volume of distribution [1] | | Software | NONMEM (v7.3) and Pumas (v2.0) [1] | | Estimation Method | First-order conditional estimation with interaction (FOCE-I) [1] |
A key objective of the analysis was to characterize the exposure-response relationship between this compound and its dose-limiting toxicity, neutropenia [1] [2].
The data underpinning the model came from well-defined clinical studies.
The diagrams below illustrate the final population PK model structure and the characterized exposure-response relationship, created according to your specifications.
Diagram 1: this compound Population PK Model Structure. This three-compartment model describes the time course of this compound in the body. Body Surface Area (BSA) was a significant covariate on clearance (CL), while Body Weight (WT) influenced the volumes of distribution (V1 and V2) [1].
Diagram 2: this compound Exposure-Neutropenia Relationship. This pharmacodynamic (PD) model quantifies the drug's effect. The key parameter (EC₅₀) differs between dosing schedules, indicating that the weekly regimen achieves the same biological effect at a lower concentration, which is consistent with its observed reduced neutropenic risk [1].
While the search results confirm that the final this compound PK model was qualified using standard techniques like bootstrap analysis and predictive checks [1], the specific validation results (e.g., parameter precision, goodness-of-fit plots) are not detailed. Furthermore, the available information does not provide a direct, head-to-head comparison with population PK models for other topoisomerase I inhibitors, such as irinotecan or topotecan.
To fully assess this model's validity and performance relative to alternatives, you may need to:
The table below summarizes the key quantitative findings from the PopPK and neutropenia models developed for Indotecan.
| Model Aspect | Model Type/Description | Key Parameters & Performance | Clinical Implications |
|---|
| Population PK Model [1] | Three-compartment model | • CL: 2.75 L/h • V1/V2 (typical 80kg patient): 33.9 L / 132 L • Inter-individual variability: Explained by body weight and body surface area (BSA) • Qualification: Successful covariance step, condition number <1000, parameter correlations <0.95, goodness-of-fit plots, visual predictive checks. | Model adequately describes this compound population PK. Supports exploration of fixed dosing vs. BSA-based dosing. | | PK-PD Model (Neutropenia) [1] | Sigmoidal ( E_{max} ) model (Average concentration vs. max % neutrophil reduction) | • Daily regimen: Half-maximal ANC reduction at 1416 μg/L • Weekly regimen: Half-maximal ANC reduction at 1041 μg/L • Simulations: Weekly regimen showed a lower predicted percent reduction in ANC vs. daily at equivalent cumulative doses. | Suggests the weekly dosing schedule may have a reduced neutropenic effect, informing regimen selection. | | Modeling Software & Performance [1] | NONMEM (v7.3) and Pumas (v2.0) with FOCE-I estimation | • Objective Function Value (OFV): A drop of >6.63 units per parameter was considered significant (p<0.01). • Covariate screening: Statistically significant if OFV decreased by 3.84 (forward addition, α=0.05) or increased by 6.63 (backward elimination, α=0.01). | Robust model development process with strict statistical criteria for parameter and covariate inclusion. |
Here is a detailed breakdown of the key experiments from which the models were built.
While not directly applied to this compound in the results, the widely used Friberg model is a relevant benchmark for neutropenia prediction. This model is a semi-mechanistic PK/PD model that describes the proliferation, maturation, and circulation of neutrophils, with the drug effect typically inhibiting the proliferation rate in the progenitor cell compartment [2]. Its system-related parameters have shown consistency across various anticancer agents [2].
The following diagram illustrates the integrated workflow for developing and applying the PopPK and PK-PD models for this compound, as described in the research.
The foundational PK model for Indotecan and its relationship with the principal toxicity, myelosuppression (neutropenia), is characterized as follows:
| Aspect | Description |
|---|---|
| PK Base Model | A 3-compartment model best described this compound's PK. [1] |
| Covariates | Body weight and body surface area (BSA) explained variability in volume and clearance. [1] |
| PK-PD Relationship | A sigmoidal ( E_{max} ) model linked the average this compound concentration to the maximum percent neutrophil reduction. [1] |
| Key PD Finding | The weekly dosing schedule demonstrated a lower predicted percent reduction in ANC compared to the daily schedule at equivalent cumulative doses. [1] |
| Model Parameter | Typical Population Value |
|---|---|
| CL (Total Clearance) | 2.75 L/h. [1] |
| Q3 (Intercompartmental Clearance) | 46.0 L/h. [1] |
| V1 (Central Volume for 80kg patient) | 33.9 L. [1] |
| V2 (Peripheral Volume for 80kg patient) | 132 L. [1] |
| V3 (Second Peripheral Volume) | 37.9 L. [1] |
| Q2 (Intercompartmental Clearance for BSA 1.96 m²) | 17.3 L/h. [1] |
| Average Concentration for Half-Maximal ANC Reduction (Daily Regimen) | 1416 μg/L. [1] |
| Average Concentration for Half-Maximal ANC Reduction (Weekly Regimen) | 1041 μg/L. [1] |
The key experiments cited rely on advanced modeling of clinical trial data.
The process of developing and validating the this compound PK-PD model is visualized below.
This compound belongs to the indenoisoquinoline class of Topoisomerase I (Top1) inhibitors, developed to improve upon the camptothecin family (e.g., topotecan, irinotecan). [2] A comparison is outlined below.
| Inhibitor Class | Mechanism of Action | Key Differentiating Features | Clinical Status (as of search data) |
|---|---|---|---|
| Indenoisoquinolines (e.g., this compound) | Forms stable Top1 cleavage complexes, causing DNA damage. [2] | Greater chemical stability; unique DNA cleavage sequence (--G↓C--); completed Phase I/II trials. [2] | Phase I/II trials (solid tumors, Angelman Syndrome). [1] [2] |
| Camptothecins (e.g., Topotecan, Irinotecan) | Inhibits Top1, but complexes are rapidly reversible. [1] | Instability (open lactone form); dose-limited by bone marrow and GI toxicity. [1] | FDA-approved for specific cancers. [1] |
The relationship between drug exposure, its effect on neutrophils, and the resulting dosing strategy can be visualized.
The following table summarizes key quantitative data available for Indotecan from published reports. Please note that "EC50" and "Cytotoxicity (CC50)" values are from a specific preclinical model of Angelman syndrome [1], while clinical data (MTD, PK) are from early-phase oncology trials in humans [2] [3].
| Parameter | Value / Finding | Context / Model | Source |
|---|---|---|---|
| Ube3a Unsilencing EC₅₀ | Not explicitly reported (More effective than topotecan) | Primary mouse cortical neurons (Angelman syndrome model) | [1] |
| Ube3a Unsilencing Eₘₐₓ | Not explicitly reported (Similar efficacy to topotecan) | Primary mouse cortical neurons (Angelman syndrome model) | [1] |
| Cytotoxicity (CC₅₀) | Not explicitly reported (Similar to topotecan) | Primary mouse cortical neurons (Angelman syndrome model) | [1] |
| Clinical MTD (Daily x5) | 60 mg/m²/day | Patients with advanced solid tumors | [2] [3] |
| Clinical MTD (Weekly) | 90 mg/m² | Patients with advanced solid tumors | [2] [3] |
| Half-life | Prolonged terminal half-life | Patients with advanced solid tumors | [2] [3] |
| Key Toxicity | Myelosuppression (no significant gastrointestinal toxicity) | Phase 1 clinical trial | [2] [3] |
| Target Engagement | Top1 downregulation; increased γH2AX in tumor biopsies, CTCs, and hair follicles | Phase 1 clinical trial (pharmacodynamic evaluation) | [2] [3] |
The key findings on this compound's ability to unsilence the paternal copy of Ube3a come from a well-defined preclinical experimental system. Here is a detailed breakdown of the methodology [1]:
Ube3a^(m+/pYFP): Mice with a YFP fluorescent tag on the paternal allele of Ube3a to visually monitor unsilencing.Ube3a^(m-/p+): Mice lacking the maternal Ube3a allele, modeling Angelman syndrome.Ube3a^(m+/pYFP) neurons.Ube3a^(m-/p+) neurons.This diagram illustrates the logical workflow of the key experiment establishing this compound's activity:
This compound is a topoisomerase I (Top1) poison. Its mechanism, which is crucial for the unsilencing of Ube3a, involves causing reversible, single-strand breaks in DNA to relax supercoiling during processes like transcription and replication. This compound stabilizes these transient Top1-DNA complexes, preventing the religation of the DNA strand. This creates a physical barrier known as a "Top1 Cleavage Complex" (Top1cc) [4].
The collision of DNA replication forks with these stabilized complexes converts the single-strand breaks into double-strand breaks (DSBs). This DNA damage then initiates a complex pharmacodynamic cascade [4]. The following diagram outlines this key signaling pathway.
A full goodness-of-fit assessment for a new application like Angelman syndrome requires acknowledging current evidence gaps:
| Aspect | Experimental Data / Findings | Source / Context |
|---|---|---|
| Mechanism of Action | Topoisomerase I (Top1) inhibitor; stabilizes DNA-Top1 cleavage complexes. | Preclinical studies [1] [2] [3] |
| In Vitro Potency (IC₅₀) | Ranged from 300 nM (P388 cells) to 1200 nM (HCT116 cells). | Cell-free and cell-based assays [3] |
| Antiproliferative Activity (GI₅₀) | Varied by cell line; examples: 0.155 μM (DU-145), 1.15 μM (HCT-116), 0.374 μM (MCF-7). | 48-hour assay using SRB method [3] |
| Clinical Trial Dosing | MTD: 60 mg/m²/day (daily x5, 28-day cycle); MTD: 90 mg/m² (weekly schedule). | Phase I trials in advanced solid tumors [2] |
| Clinical Pharmacokinetics | Non-compartmental analysis performed; specific parameters (Cmax, AUC, t½) were reported in the study but not detailed in the abstract. | Phase I trial [2] |
| Pharmacodynamic Effects | Increased γH2AX (DNA damage marker) in tumor biopsies, circulating tumor cells (CTCs), and hair follicles post-treatment. | Phase I trial biomarker analysis [2] |
Based on the available research, here are the methodologies used in the cited experiments.
This protocol assesses the compound's ability to prevent the relaxation of supercoiled DNA by Topoisomerase I.
The following outlines the design used to evaluate this compound in humans [2].
The following diagram illustrates how this compound exerts its anticancer effect, based on the described research.
The table below lists the GI50 values (50% Growth Inhibitory concentration) for this compound across different cancer cell lines, typically measured after 48 hours of exposure using the Sulforhodamine B (SRB) assay [1]. A lower GI50 value indicates higher potency.
| Cancer Cell Line | Origin | GI50 Value (μM) |
|---|---|---|
| SF-539 | Central Nervous System (CNS) Cancer | 0.04 [1] |
| UACC-62 | Melanoma | 0.03 [1] |
| DU-145 | Prostate Cancer | 0.155 [1] |
| MCF7 | Breast Cancer | 0.37 [1] |
| SN12C | Renal Cancer | 0.813 [1] |
| HCT-116 | Colorectal Cancer | 1.15 [1] |
| HOP-62 | Non-Small Cell Lung Cancer (NSCLC) | 1.78 [1] |
| OVCAR-3 | Ovarian Cancer | 74.1 [1] |
| P388 | Mouse Leukemia (Model Cell Line) | 0.30 [1] |
The cytotoxicity data for this compound is primarily generated through well-established, colorimetric assays that measure a decrease in cell viability or proliferation. Here are the methodologies for two key assays mentioned in the search results.
This assay was used to generate the GI50 data in the table above and is common in projects like the NCI-60 screening [1].
This is another widely used method to assess cell metabolic activity as a marker of viability [2] [3].
This compound is a synthetic indenoisoquinoline that functions as a topoisomerase I (Top1) poison [4] [1]. The following diagram illustrates its mechanism of action at the molecular level.
Key Advantages over Camptothecins: this compound and its class of indenoisoquinolines offer several potential benefits over traditional Top1 inhibitors like camptothecin, topotecan, and irinotecan [4]:
The table below summarizes the key stability and property comparisons between Indotecan, other indenoisoquinolines, and camptothecin derivatives.
| Drug Name (Class) | Key Stability characteristic | Compared to Camptothecins | Key Experimental Evidence |
|---|---|---|---|
| This compound (LMP400) (Indenoisoquinoline) | More chemically stable; TOP1ccs persist longer in cells [1] | Superior chemical stability [1] | Clinical trial (NCT01051635); Preclinical models [1] [2] [3] |
| Indimitecan (LMP776) (Indenoisoquinoline) | More chemically stable; TOP1ccs persist longer in cells [1] | Superior chemical stability [1] | Clinical trial (NCT01051635); Preclinical models [1] |
| LMP744 (Indenoisoquinoline) | More chemically stable [1] | Superior chemical stability [1] | Clinical trial (NCT03030417); Canine lymphoma study [1] |
| Topotecan/Irinotecan (Camptothecin) | Chemically unstable; Rapid dissociation from TOP1cc; Susceptible to drug efflux pumps [1] | (Baseline) | Clinical use limited by instability of α-hydroxylactone E-ring [1] |
Beyond the high-level comparison, a deeper look into the mechanisms and data reveals the distinct advantages of indenoisoquinolines.
Mechanism of Superior Stability: The defining structural improvement of indenoisoquinolines is the replacement of the α-hydroxylactone E-ring found in camptothecins. This moiety is a key reason for the chemical instability of camptothecins, leading to their rapid inactivation under physiological conditions. Indenoisoquinolines are not susceptible to this specific degradation pathway, resulting in greater chemical stability [1]. Furthermore, they induce DNA cleavage patterns that are distinct from camptothecins and form more persistent Topoisomerase I cleavage complexes (TOP1cc), prolonging target engagement [1].
Pharmacological and Clinical Performance: The enhanced stability translates directly into better drug-like properties. In a comparative canine lymphoma study, LMP744 showed a promising response rate, which helped spur its advancement into human clinical trials [1]. Pharmacokinetic data for this compound from clinical studies show it has a prolonged terminal half-life and exhibits tissue accumulation compared to topotecan [3]. A significant finding from phase I studies of LMP776 and LMP744 was that target engagement by an indenoisoquinoline was measured for the first time in human tumor samples, confirming the mechanistic basis of its action in patients [1].
To objectively evaluate the stability and efficacy of topoisomerase I inhibitors like this compound, researchers employ several standard experimental protocols.
In Vitro Topoisomerase I Inhibition Assay: This test directly measures a compound's ability to poison Topoisomerase I.
DNA Intercalation Measurement: This evaluates the drug's interaction with DNA, which is part of its mechanism.
Cytotoxicity Assay (e.g., MTS/XTT): This measures the cell-killing potential of the drug.
Pharmacodynamic Assessment in Clinical Trials: In human trials, target engagement and DNA damage are evaluated in biomarker-rich tissue samples.
The following diagrams, created with Graphviz, illustrate the core mechanism of action and a standard experimental workflow for evaluating these compounds.
Diagram 1: Mechanism of Topoisomerase I Inhibition by Indenoisoquinolines. The drug stabilizes the TOP1-DNA complex, leading to irreversible DNA damage.
Diagram 2: Drug Development Workflow for Indenoisoquinolines. The progressive stages from initial screening to clinical validation, highlighting key experiments at each phase.
The table below summarizes the key experimental data and outcomes from animal studies on Indotecan.
| Animal Model | Condition / Disease | Dosing Regimen | Key Efficacy Findings | Reported Toxicities | Primary Evidence of Mechanism |
|---|---|---|---|---|---|
| Canine (Dog) [1] [2] | Naturally Occurring Lymphoma | 65 mg/m²; MTD not reached in the study | Objective tumor responses observed; lower efficacy (33.3%, 9/27 dogs) than LMP744 [3] | Well-tolerated up to 65 mg/m²; no notable diarrhea; bone marrow toxicity was dose-limiting for other indenoisoquinolines [1] | Decrease in TOP1 protein in tumor samples; induction of γH2AX (DNA damage marker) [1] |
| Murine (Mouse) [4] | Visceral Leishmaniasis (L. infantum) | 2.5 mg/kg every other day for 15 days | Cleared >80% of the parasite burden in the spleen and liver [4] | High selectivity index against infected vs. uninfected murine splenocytes [4] | Confirmed as a topoisomerase IB poison in Leishmania; stabilized DNA-protein complexes [4] |
For researchers aiming to replicate or understand these studies, here are the detailed methodologies.
This study was conducted as a phase I veterinary clinical trial through the NCI Comparative Oncology Trials Consortium (COTC).
This study investigated the repurposing of this compound for a parasitic infection.
The following diagrams, created with Graphviz, illustrate the drug's mechanism of action and the experimental workflow in the canine study.
| Compound Name | Alternate Name | Trial Phase | Maximum Tolerated Dose (MTD) | Key Dose-Limiting Toxicities (DLTs) | Objective Response Rate (Confirmed) |
|---|---|---|---|---|---|
| Indotecan | LMP400 | 1 | 60 mg/m²/day (Daily x5 schedule) [1] | Myelosuppression (principal toxicity) [1] | Not reported in available results [1] |
| LMP776 | Indimitecan | 1 | 12 mg/m²/day [2] | Hypercalcemia, anemia, hyponatremia [2] | 0% (No objective responses) [2] |
| LMP744 | - | 1 | 190 mg/m²/day [2] | Hypokalemia, anemia, weight loss [2] | 3% (1 confirmed partial response among 35 patients) [2] |
This compound and other indenoisoquinolines are a class of non-camptothecin topoisomerase I (TOP1) inhibitors. They are designed to overcome the chemical instability and resistance issues associated with camptothecin-derived drugs like topotecan and irinotecan [2] [1].
The following diagram illustrates the mechanism of action and the associated pharmacodynamic biomarkers used for validation.
For researchers designing studies to validate the clinical response to drugs like this compound, here are detailed methodologies for key assays.
This protocol is used to detect DNA damage and apoptosis in formalin-fixed, paraffin-embedded (FFPE) tumor biopsies [3].
This method characterizes the drug's exposure and stability in patients [2] [1].